Technical Documentation Center

Dichlorobis[chloro(cyclohexene)platinum(II) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Dichlorobis[chloro(cyclohexene)platinum(II)
  • CAS: 12176-53-3

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

Abstract This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂. This organometal...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂. This organometallic complex is a valuable precursor and catalyst in organometallic chemistry and materials science. This document offers in-depth, field-proven insights into its preparation from potassium tetrachloroplatinate(II) and cyclohexene. The guide further outlines a multi-technique approach for its structural and spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹⁵Pt), Infrared (IR) spectroscopy, and a discussion on X-ray crystallography. This whitepaper is intended for researchers, scientists, and professionals in drug development and catalysis who require a robust and reliable methodology for the synthesis and analysis of platinum-olefin complexes.

Introduction: The Significance of Platinum-Olefin Complexes

Platinum complexes have long been at the forefront of advancements in both medicine and catalysis. The discovery of cisplatin, cis-[PtCl₂(NH₃)₂], revolutionized cancer chemotherapy, and a host of platinum-based drugs are now in clinical use for treating various cancers.[1][2] In the realm of catalysis, platinum's ability to coordinate with unsaturated organic molecules, such as olefins, makes it a powerful tool for a wide array of chemical transformations.[3]

Dichlorobis[chloro(cyclohexene)platinum(II)], a dimeric platinum(II) complex, serves as a key intermediate and catalyst in numerous organic reactions. Its utility stems from the labile nature of the cyclohexene ligand, which can be readily displaced by other ligands, making it an excellent starting material for the synthesis of other platinum compounds. Furthermore, the platinum-olefin bond itself can be the site of catalytic activity, enabling processes such as hydrosilylation and cycloisomerization.[4] This guide provides a detailed methodology for the synthesis of this important complex and a thorough discussion of the analytical techniques required for its characterization.

Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)]

The synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] is achieved through the reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with cyclohexene in a mixed solvent system. The underlying principle of this synthesis is the displacement of two chloride ligands from the square planar [PtCl₄]²⁻ anion by two cyclohexene molecules, followed by the formation of a chloro-bridged dimer.

Causality Behind Experimental Choices
  • Starting Material: Potassium tetrachloroplatinate(II) is an ideal starting material as it is a commercially available, water-soluble, and stable source of platinum(II).[3]

  • Ligand: Cyclohexene is a readily available and inexpensive olefin that forms a moderately stable complex with platinum(II), allowing for its isolation while also rendering it sufficiently labile for subsequent reactions.

  • Solvent System: A mixed solvent system, typically ethanol and water, is employed to dissolve both the inorganic salt (K₂PtCl₄) and the organic olefin (cyclohexene). The presence of ethanol also facilitates the reduction of any Pt(IV) impurities that may be present in the starting material.

  • Temperature: The reaction is typically carried out at reflux to ensure a reasonable reaction rate.

Self-Validating Synthesis Protocol

This protocol is adapted from established methods for the synthesis of platinum-olefin complexes.[5][6]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Cyclohexene (C₆H₁₀)

  • Ethanol (95%)

  • Deionized Water

  • Sodium Acetate (optional, as a buffer)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk flask (for inert atmosphere, optional)

  • Syringe

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve potassium tetrachloroplatinate(II) in deionized water.

  • In a separate Schlenk flask equipped with a stir bar, add 95% ethanol, cyclohexene, and optionally, sodium acetate.

  • Heat the ethanol-cyclohexene mixture to reflux with vigorous stirring.

  • Once refluxing, transfer the hot aqueous solution of K₂PtCl₄ to the Schlenk flask via a syringe.

  • Continue to reflux the reaction mixture. The color of the solution should change from red to pale yellow, indicating the formation of the product. This typically occurs within 10-20 minutes.[5]

  • After the color change is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath to maximize precipitation of the product.

  • Collect the pale-yellow precipitate by vacuum filtration using a Buchner funnel.

  • Wash the product with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain Dichlorobis[chloro(cyclohexene)platinum(II)] as a beige or pale-yellow powder.[7]

Reaction Workflow

Synthesis_Workflow K2PtCl4 K₂PtCl₄ in H₂O Mix Combine and Reflux K2PtCl4->Mix Cyclohexene Cyclohexene in EtOH Cyclohexene->Mix Cool Cool to RT, then Ice Bath Mix->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with EtOH and Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product [PtCl₂(C₆H₁₀)]₂ Dry->Product

Caption: Experimental workflow for the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

Characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]

A combination of spectroscopic techniques is essential for the unambiguous characterization of the synthesized complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this platinum complex, ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.

¹H NMR Spectroscopy:

  • Expected Observations: The ¹H NMR spectrum of the complex will show signals corresponding to the protons of the cyclohexene ligand. Due to coordination with the platinum center, these signals will be shifted compared to those of free cyclohexene. The olefinic protons (=CH) are expected to shift downfield, and the allylic (CH₂) and other aliphatic protons will also experience shifts. Crucially, the presence of the NMR-active ¹⁹⁵Pt isotope (I = 1/2, 33.8% natural abundance) will result in satellite peaks flanking the main proton signals due to ¹⁹⁵Pt-¹H coupling.[8] The magnitude of the two-bond coupling constant (²J(Pt,H)) is typically in the range of 25-90 Hz.[8]

  • Causality: The downfield shift of the olefinic protons is a consequence of the donation of π-electron density from the cyclohexene double bond to the platinum center, which deshields the protons. The presence of platinum satellites is definitive proof of the coordination of the cyclohexene ligand to the platinum atom.

¹³C NMR Spectroscopy:

  • Expected Observations: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will display signals for the carbon atoms of the cyclohexene ligand. The olefinic carbon signals are expected to be shifted significantly upon coordination to platinum. These signals will also exhibit satellite peaks due to coupling with ¹⁹⁵Pt.

  • Causality: The change in the chemical shift of the olefinic carbons provides direct evidence of the π-coordination of the double bond to the platinum center.

¹⁹⁵Pt NMR Spectroscopy:

  • Expected Observations: ¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum atom.[3] The chemical shift of Dichlorobis[chloro(cyclohexene)platinum(II)] is expected to fall within the range typical for Pt(II)-olefin complexes. The ¹⁹⁵Pt NMR spectrum will show a single resonance, consistent with the two platinum centers in the dimer being chemically equivalent in solution. The very large chemical shift range of ¹⁹⁵Pt (over 13,000 ppm) makes it an excellent tool for confirming the oxidation state and coordination sphere of the platinum center.[3][9]

  • Causality: The chemical shift is dictated by the electronic environment around the platinum nucleus. The presence of two chloride ligands, two bridging chloride ligands, and a cyclohexene ligand will result in a characteristic chemical shift.

Nucleus Free Cyclohexene (ppm) Coordinated Cyclohexene (Expected, ppm) Key Features
¹H (Olefinic)~5.6-6.0Shifted from free ligandDownfield shift, ¹⁹⁵Pt satellites
¹³C (Olefinic)~127Shifted from free ligandSignificant shift, ¹⁹⁵Pt satellites
¹⁹⁵PtN/ACharacteristic of Pt(II)-olefinSingle resonance
Infrared (IR) Spectroscopy
  • Expected Observations: The most significant feature in the IR spectrum of the complex will be the C=C stretching vibration of the coordinated cyclohexene ligand. This band is expected to be observed at a lower frequency (around 1500 cm⁻¹) compared to that of free cyclohexene (around 1650 cm⁻¹).[10] Additionally, new bands in the far-IR region will appear, corresponding to Pt-Cl stretching vibrations.

  • Causality: The decrease in the C=C stretching frequency is a direct consequence of the donation of electron density from the π-bonding orbital of the olefin to a d-orbital of the platinum atom, and back-donation from a filled platinum d-orbital to the π*-antibonding orbital of the olefin. This weakens the C=C bond, resulting in a lower vibrational frequency. The Pt-Cl stretching frequencies provide information about the geometry of the complex.

X-ray Crystallography
  • Expected Structure: While a specific crystal structure for Dichlorobis[chloro(cyclohexene)platinum(II)] may not be readily available, by analogy to similar platinum-olefin complexes, a dimeric structure with two bridging chloride ligands is expected.[11] Each platinum atom would be in a square planar coordination environment, bonded to two bridging chlorides, one terminal chloride, and one cyclohexene ligand. The study of organometallic complexes by X-ray diffraction has been vital in understanding their catalytic properties.[12]

Caption: Expected dimeric structure of Dichlorobis[chloro(cyclohexene)platinum(II)].

Applications and Future Directions

Dichlorobis[chloro(cyclohexene)platinum(II)] is a versatile reagent in both academic and industrial research. Its primary application is as a precursor for the synthesis of other platinum complexes, where the cyclohexene ligand is easily displaced. It also finds use as a catalyst in various organic transformations, including:

  • Hydrosilylation: The addition of Si-H bonds across double bonds.

  • Cycloisomerization: The intramolecular rearrangement of enynes.[4]

  • C-H Bond Activation: The functionalization of otherwise inert C-H bonds.

The development of novel platinum complexes for medicinal applications remains an active area of research.[13] While Dichlorobis[chloro(cyclohexene)platinum(II)] itself is not a therapeutic agent, it can serve as a starting material for the synthesis of new platinum-based drug candidates with potentially improved efficacy and reduced side effects compared to existing treatments.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of Dichlorobis[chloro(cyclohexene)platinum(II)]. The detailed experimental protocol, grounded in established chemical principles, offers a reliable method for the preparation of this important platinum-olefin complex. The discussion of advanced characterization techniques, including multinuclear NMR and IR spectroscopy, provides the necessary framework for the unambiguous identification and quality control of the synthesized product. As a versatile precursor and catalyst, Dichlorobis[chloro(cyclohexene)platinum(II)] will undoubtedly continue to play a significant role in the advancement of organometallic chemistry, catalysis, and medicinal chemistry.

References

  • Hossain, M. S., & Kudrat-E-Zahan, M. (n.d.). Effectiveness of Platinum Metal Complex in Cancer and Tumor Therapy: A Review of Existing Literature. Retrieved from [Link]

  • Sharma, R., Singh, V. J., & Chawla, P. A. (2022). Advancements in the Use of Platinum Complexes as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(5), 821–835. [Link]

  • Wikipedia. (2023, December 2). Platinum-195 nuclear magnetic resonance. In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Akbari, A., Ahmadi, M., Takjoo, R., & Heinemann, F. W. (2012). Synthesis, spectroscopy, X-ray crystal structure, and DFT studies on a platinum(II) Schiff-base complex. Journal of Coordination Chemistry, 65(23), 4115–4124. [Link]

  • Massive Bio. (2026, January 13). Platinum. Retrieved from [Link]

  • (n.d.). (195Pt) Platinum NMR. Retrieved from [Link]

  • Allied Academies. (2018, August 1). A review on historical developments to current scenario of Pt complexes and their medicinal importance. Retrieved from [Link]

  • Pregosin, P. S. (2006). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Applied Spectroscopy Reviews, 41(3), 185–226. [Link]

  • Unexpected synthesis and structural characterization of Pt(II)Cl2-1,5-hexadiene from reaction of allyl chloride. (2010). Inorganica Chimica Acta, 364(1), 272-274. [Link]

  • X-ray Diffraction Analysis of Organometallic Compounds with Catalytic Properties. (2020). University of Bristol.
  • Platinum metal complexes in medicine. (2018, March 13). Chemistry World. Retrieved from [Link]

  • Platinum Metal Salts and Complexes. (1964).
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene C6H10. Retrieved from [Link]

  • Chem-Impex. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

  • Cadran, N., Cariou, K., Hervé, G., Aubert, C., Fensterbank, L., Malacria, M., & Marco-Contelles, J. (2004). PtCl2-Catalyzed Cycloisomerizations of Allenynes. Journal of the American Chemical Society, 126(11), 3408–3409. [Link]

  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

  • Mateck. (n.d.). Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. (2023). Molecules, 28(23), 7909. [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 6). How Does Platinum Act As A Catalyst? [Video]. YouTube. [Link]

  • PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Retrieved from [Link]

  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II)

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of Platinum-Olefin Complexes The study of platinum-olefin complexes is a cor...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Platinum-Olefin Complexes

The study of platinum-olefin complexes is a cornerstone of organometallic chemistry, with implications reaching from industrial catalysis to the design of novel therapeutic agents. These compounds, originating with the discovery of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in 1827, continue to fascinate and challenge chemists.[1][2] The intricate dance of electrons between the platinum center and the olefin's π-system, elegantly described by the Dewar-Chatt-Duncanson model, governs their stability, reactivity, and ultimately, their utility.[3][4][5] This guide focuses on a specific yet representative member of this class: Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II), with the chemical formula [PtCl₂(C₆H₁₀)]₂.

This document provides a comprehensive overview of the methodologies and theoretical considerations involved in the crystal structure analysis of this dimeric platinum-cyclohexene complex. It is structured to provide not just a procedural outline, but a deeper understanding of the scientific rationale behind each step, from synthesis to structural elucidation.

Important Note on Crystallographic Data: As of the latest literature review, a publicly available, fully refined crystal structure of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) has not been deposited in major crystallographic databases. Therefore, for illustrative purposes, this guide will utilize crystallographic data from closely related and structurally analogous platinum-olefin complexes to discuss expected structural features. This approach allows for a robust discussion of the bonding and molecular geometry, while acknowledging the current data gap for the specific title compound.

The Significance of [PtCl₂(C₆H₁₀)]₂: A Dimeric Analogue of Zeise's Salt

Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) is a dimeric organometallic compound where two platinum(II) centers are bridged by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride and a cyclohexene molecule.[6] This structure is analogous to the dimeric form of Zeise's salt, [(η²-C₂H₄)PtCl₂]₂, which is formed by the elimination of KCl from the monomeric salt.[1]

The interest in this and similar compounds stems from several key areas:

  • Catalysis: Platinum complexes are renowned for their catalytic activity in a wide range of organic transformations, including hydrosilylation, hydrogenation, and cyclization reactions. The nature of the olefin ligand can significantly influence the catalyst's stability, solubility, and reactivity.

  • Fundamental Bonding Studies: The platinum-olefin bond is a classic example of synergic bonding, involving σ-donation from the olefin's π-orbital to the metal and π-back-donation from a filled metal d-orbital into the olefin's π* antibonding orbital.[3][4][5][7] Crystal structure analysis provides precise measurements of bond lengths and angles that are direct evidence of these bonding interactions. For instance, a slight elongation of the C=C bond in the coordinated cyclohexene compared to free cyclohexene is an expected consequence of this back-donation.

  • Precursor for Further Synthesis: The labile nature of the cyclohexene ligand makes this complex a useful starting material for the synthesis of other platinum compounds. The cyclohexene can be readily displaced by other ligands, such as phosphines, amines, or other functionalized olefins, providing access to a diverse library of platinum complexes for various applications, including medicinal chemistry.[3]

Synthesis and Crystallization: The Gateway to a Perfect Crystal

The successful determination of a crystal structure begins with the synthesis of high-purity, crystalline material. The following protocol is a synthesized procedure based on established methods for analogous dimeric platinum-olefin complexes.

Experimental Protocol: Synthesis of [PtCl₂(C₆H₁₀)]₂

Objective: To synthesize Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) from potassium tetrachloroplatinate(II).

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Cyclohexene (C₆H₁₀)

  • Ethanol (absolute)

  • Deionized water

  • Glacial acetic acid (optional, as a reaction promoter)

  • Dichloromethane (for recrystallization)

  • n-Hexane (for recrystallization)

Procedure:

  • Preparation of the Platinum Precursor Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tetrachloroplatinate(II) in a minimal amount of a 1:1 (v/v) mixture of ethanol and deionized water. Gentle heating may be required to achieve complete dissolution.

  • Addition of the Olefin: To the stirred solution, add a significant excess of cyclohexene (typically a 5-10 fold molar excess). A small amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 60-70 °C) with vigorous stirring. The reaction progress can be monitored by a color change, typically from a deep red-brown to a yellow or orange suspension as the product precipitates. The reaction is generally complete within 4-6 hours.

  • Isolation of the Crude Product: Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold deionized water, then cold ethanol, and finally with diethyl ether or n-hexane to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting beige or yellow powder under vacuum to obtain the crude [PtCl₂(C₆H₁₀)]₂.

Crystallization: The Art of Growing Single Crystals

Obtaining X-ray quality single crystals is often the most challenging step. The following is a general guideline for the crystallization of the title compound.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dichloromethane is a common solvent for recrystallizing platinum complexes of this type.

  • Dissolution: Dissolve the crude [PtCl₂(C₆H₁₀)]₂ in a minimal amount of dichloromethane in a clean vial. Gentle warming may aid dissolution, but avoid excessive heat to prevent decomposition.

  • Inducing Crystallization: Place the vial in a larger beaker containing a small amount of a more volatile, miscible anti-solvent, such as n-hexane. Cover the beaker with parafilm and pierce a few small holes in it.

  • Incubation: Allow the solvent system to slowly equilibrate at room temperature. The gradual evaporation of the dichloromethane and diffusion of the hexane vapor will slowly decrease the solubility of the complex, promoting the growth of well-ordered single crystals over several days to a week.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Structure Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Patterson or Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF)

Figure 1: Workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). The low temperature minimizes thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. The diffractometer rotates the crystal through a series of angles while collecting diffraction data.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. An absorption correction, often multi-scan based, is crucial for complexes containing heavy atoms like platinum.

  • Structure Solution: The positions of the heavy platinum atoms are typically determined first, using methods like the Patterson function. The remaining non-hydrogen atoms are then located from the electron density maps generated using the phases calculated from the platinum positions.

  • Structure Refinement: The atomic positions and anisotropic displacement parameters are refined using a full-matrix least-squares method. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software tools to check for geometric consistency and overall quality of the model.

Analysis of the Molecular and Crystal Structure

While the specific crystal structure of [PtCl₂(C₆H₁₀)]₂ is not available, we can infer its key structural features by examining its well-characterized analogue, Di-μ-chloro-dichlorobis(ethylene)diplatinum(II), [(η²-C₂H₄)PtCl₂]₂.

Expected Molecular Geometry

The complex is expected to have a dimeric structure with a central Pt₂(μ-Cl)₂ core. This core forms a planar four-membered ring. Each platinum atom is in a square planar coordination environment, a common geometry for Pt(II) complexes. The coordination sphere of each platinum is completed by a terminal chloride ligand and the bidentate cyclohexene ligand.

Figure 2: Simplified representation of the dimeric structure of [PtCl₂(C₆H₁₀)]₂.
The Platinum-Cyclohexene Bond: A Dewar-Chatt-Duncanson Perspective

The bonding between the platinum atom and the cyclohexene ligand is best described by the Dewar-Chatt-Duncanson model. This model involves two main components:

  • σ-Donation: The filled π-orbital of the cyclohexene's C=C double bond overlaps with an empty d-orbital on the platinum atom, donating electron density to the metal.

  • π-Back-Donation: A filled d-orbital on the platinum atom overlaps with the empty π* antibonding orbital of the C=C bond, donating electron density back to the ligand.

This synergic bonding strengthens the platinum-cyclohexene bond while weakening the C=C bond within the cyclohexene ligand. This weakening is experimentally observable as a slight elongation of the C=C bond length in the complex compared to free cyclohexene.

dewar_chatt_duncanson cluster_olefin Cyclohexene cluster_platinum Platinum(II) pi_orbital Filled π-orbital empty_d_orbital Empty d-orbital pi_orbital->empty_d_orbital σ-Donation pi_star_orbital Empty π*-orbital filled_d_orbital Filled d-orbital filled_d_orbital->pi_star_orbital π-Back-Donation

Figure 3: The Dewar-Chatt-Duncanson model for platinum-olefin bonding.
Quantitative Structural Data (Illustrative)

The following table presents typical bond lengths and angles observed in similar dimeric platinum-olefin complexes. These values provide a reasonable estimate of what would be expected for the title compound.

ParameterExpected Value RangeSignificance
Pt-Cl (bridging)2.35 - 2.45 ÅLonger than terminal Pt-Cl due to bridging nature.
Pt-Cl (terminal)2.28 - 2.35 ÅTypical for Pt(II)-Cl bonds.
Pt-C (olefin)2.10 - 2.20 ÅReflects the strength of the platinum-olefin bond.
C=C (coordinated)1.37 - 1.42 ÅElongated compared to free cyclohexene (~1.34 Å).
Cl-Pt-Cl (in Pt₂(μ-Cl)₂ ring)~85-90°Constrained by the four-membered ring geometry.
Pt-Cl-Pt (in Pt₂(μ-Cl)₂ ring)~90-95°Also constrained by the ring geometry.

Implications for Drug Development and Research

While Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) itself is not a clinical drug, its structural and chemical properties are highly relevant to the development of new platinum-based therapeutics. The principles learned from its analysis can inform the design of more effective and less toxic anticancer agents. For instance, understanding how the olefin ligand influences the complex's stability and reactivity can guide the synthesis of platinum compounds with tailored properties for specific biological targets. The dimeric nature of the complex also offers possibilities for designing binuclear platinum drugs, which can interact with DNA in ways that are distinct from monomeric drugs like cisplatin, potentially overcoming mechanisms of drug resistance.

Conclusion

The crystal structure analysis of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) provides a window into the fascinating world of organometallic chemistry. Although a definitive crystal structure is not yet publicly available, by drawing on data from analogous compounds and the robust theoretical framework of the Dewar-Chatt-Duncanson model, we can confidently predict its key structural features. The synthesis, crystallization, and X-ray diffraction techniques outlined in this guide represent a powerful combination of experimental and analytical methods that are essential for advancing our understanding of these important compounds and harnessing their potential in catalysis and medicine.

References

  • Ortega-Moreno, L., Peloso, R., Maya, C., Suárez, A., & Carmona, E. (2015). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. Chemical Communications, 51(87), 17008-17011. [Link]

  • Wikipedia. (n.d.). Dewar–Chatt–Duncanson model. In Wikipedia. Retrieved from [Link]

  • Studylib. (n.d.). Alkene Complexes: Dewar/Chatt/Duncanson Model. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of trans-[PtCl2(NCNC5H10)2], showing the... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Orbital interactions in the Dewar-Chatt-Duncanson model. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of New Guanine Complexes of Pt(IV) and Pd(II) by X-ray Diffraction and Hirshfeld Surface Analysis. Molecules, 27(19), 6539. [Link]

  • University of the West Indies. (n.d.). π bonded ligands. Retrieved from [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • ResearchGate. (2012). Synthesis, spectroscopy, X-ray crystal structure, and DFT studies on a platinum(II) Schiff-base complex. Journal of Coordination Chemistry, 65(23), 4115-4124. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (1979). X-ray crystal structure of (1,3-diacetylbutane-1,4-diyl)bis(triphenylphosphine)platinum. Dalton Transactions, (10), 1554-1559. [Link]

  • ResearchGate. (n.d.). Single crystal selected for the X-ray diffraction characterization. Retrieved from [Link]

  • ResearchGate. (2000). Bridge-splitting of trans-[PtCl2(η2-CH2CH2)]2 by weak nucleophiles. Inorganica Chimica Acta, 304(2), 234-238. [Link]

  • PubMed Central. (2021). Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. Inorganics, 9(11), 83. [Link]

  • Wikipedia. (n.d.). Zeise's salt. In Wikipedia. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 10.1: Historical Background and Introduction into Metallocenes. Retrieved from [Link]

  • ResearchGate. (1977). Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II). Inorganic Syntheses, 17, 126-131. [Link]

  • Dalton Transactions. (2023). Phosphorescent cyclometalated platinum( ii ) complexes with phenyldiazine N^C ligands. Dalton Transactions, 52(5), 1433-1442. [Link]

  • PubMed Central. (2023). Synthesis and Biological Activities of Luminescent 5,6-Membered Bis(Metallacyclic) Platinum(II) Complexes. Molecules, 28(17), 6345. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental data for the X-ray diffraction studies. Retrieved from [Link]

  • Rock Chemicals, Inc. (n.d.). Di-μ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

Sources

Foundational

A Deep Dive into the Spectroscopic Properties of Dichlorobis[chloro(cyclohexene)platinum(II)]

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: Unveiling the Molecular Signature of a Key Platinum(II) Complex Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Signature of a Key Platinum(II) Complex

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula C₁₂H₂₀Cl₄Pt₂ and a molecular weight of 696.26 g/mol , is a significant organometallic compound. As a dimeric platinum(II) complex featuring a cyclohexene ligand, it serves as a valuable precursor and catalyst in organic synthesis and holds potential in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and elucidating its mechanism of action in various applications.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of Dichlorobis[chloro(cyclohexene)platinum(II)] across a range of analytical techniques. While experimental spectra for this specific compound are not widely published, this guide will leverage data from analogous platinum-olefin complexes to predict its spectroscopic signature. Furthermore, detailed experimental protocols are provided to empower researchers in acquiring and interpreting the spectral data.

Molecular Structure and its Spectroscopic Implications

Dichlorobis[chloro(cyclohexene)platinum(II)] is a bridged dimer, where two platinum(II) centers are linked by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride and a cyclohexene ligand. This coordination environment dictates the electronic and vibrational properties of the molecule, which are in turn reflected in its various spectra.

Predicted Molecular Structure cluster_0 Predicted Molecular Structure Pt1 Pt Cl1_bridge Cl Pt1->Cl1_bridge Cl2_bridge Cl Pt1->Cl2_bridge Cl_terminal1 Cl Pt1->Cl_terminal1 Cyc1 Cyclohexene Pt1->Cyc1 Pt2 Pt Pt2->Cl1_bridge Pt2->Cl2_bridge Cl_terminal2 Cl Pt2->Cl_terminal2 Cyc2 Cyclohexene Pt2->Cyc2

Caption: Predicted dimeric structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Ligand Environment

NMR spectroscopy is a powerful tool for elucidating the structure of Dichlorobis[chloro(cyclohexene)platinum(II)] in solution. ¹H, ¹³C, and ¹⁹⁵Pt NMR experiments provide detailed information about the cyclohexene ligand, the overall symmetry of the complex, and the electronic environment of the platinum center.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the cyclohexene protons. Due to the coordination to the platinum center, these signals are expected to be shifted downfield compared to free cyclohexene. The olefinic protons will likely appear as a multiplet in the range of 4-5 ppm, while the aliphatic protons will resonate at higher fields. The complexity of the splitting patterns will depend on the conformational dynamics of the cyclohexene ring in solution.

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum will show signals corresponding to the cyclohexene carbons. The olefinic carbons are expected to be significantly deshielded upon coordination to platinum, appearing in the range of 80-100 ppm. The aliphatic carbons will resonate at higher field strengths.

¹⁹⁵Pt NMR Spectroscopy

¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum atom. For a Pt(II) complex with olefin and chloride ligands, a chemical shift in the range of -2500 to -3500 ppm (relative to Na₂PtCl₆) is anticipated. The observation of a single resonance would suggest that the two platinum centers in the dimer are equivalent in solution.

Nucleus Predicted Chemical Shift (ppm) Key Features
¹HOlefinic: 4.0 - 5.0Aliphatic: 1.5 - 2.5Downfield shift upon coordination. Complex multiplets are expected.
¹³COlefinic: 80 - 100Aliphatic: 20 - 35Significant deshielding of olefinic carbons.
¹⁹⁵Pt-2500 to -3500Highly sensitive to the Pt(II) coordination sphere.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the complex in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹⁵Pt NMR Acquisition: Acquire a one-dimensional ¹⁹⁵Pt spectrum. Due to the wide chemical shift range, a large spectral width is required. A reference standard, such as K₂PtCl₄ in D₂O, should be used for accurate chemical shift referencing.

NMR Spectroscopy Workflow A Sample Preparation (Dissolve in deuterated solvent) B Instrument Setup (High-field NMR spectrometer) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E 195Pt NMR Acquisition B->E F Data Processing and Analysis C->F D->F E->F

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a valuable technique for identifying the functional groups present in Dichlorobis[chloro(cyclohexene)platinum(II)]. The key vibrational modes of interest are the C=C stretch of the cyclohexene ligand and the Pt-Cl stretching frequencies.

Upon coordination to the platinum center, the C=C stretching frequency of cyclohexene is expected to decrease by approximately 100-150 cm⁻¹ from that of the free olefin. This is due to the back-donation of electron density from the platinum d-orbitals into the π* antibonding orbital of the alkene. The Pt-Cl stretching vibrations for terminal and bridging chlorides will appear in the far-IR region, typically between 250 and 400 cm⁻¹.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Significance
C=C Stretch (coordinated)1500 - 1550Indicates coordination of the cyclohexene double bond to platinum.
Pt-Cl Stretch (bridging)250 - 300Characteristic of bridging chloride ligands.
Pt-Cl Stretch (terminal)300 - 350Characteristic of terminal chloride ligands.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the complex with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-200 cm⁻¹. A background spectrum of the pure KBr pellet or Nujol should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of the complex. For a square-planar d⁸ platinum(II) complex like this one, the electronic spectrum is expected to be characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands.

The d-d transitions are typically weak and appear in the visible region of the spectrum. The more intense LMCT bands, arising from the transfer of electrons from the chloride or cyclohexene ligands to the platinum center, are expected in the UV region.

Transition Type Predicted Wavelength Range (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
d-d Transitions350 - 45010 - 500
LMCT (Cl → Pt)250 - 350> 1000
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the complex in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or acetonitrile). The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm. A solvent blank should be used as a reference.

Mass Spectrometry (MS): Determining Molecular Weight and Isotopic Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and composition of the complex. Due to the presence of platinum and chlorine, the mass spectrum will exhibit a characteristic and complex isotopic pattern. Platinum has several stable isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt), and chlorine has two (³⁵Cl and ³⁷Cl).

The molecular ion peak corresponding to the intact dimer [C₁₂H₂₀Cl₄Pt₂]⁺ may be observable under soft ionization conditions such as electrospray ionization (ESI). More commonly, fragmentation may occur, leading to the observation of monomeric species or other fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed ions.

Ion Predicted m/z (monoisotopic) Key Features
[C₁₂H₂₀Cl₄Pt₂]⁺693.96Complex isotopic pattern due to Pt and Cl isotopes.
[C₆H₁₀Cl₂Pt]⁺346.98Monomeric fragment.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent for the chosen ionization technique (e.g., methanol or acetonitrile for ESI).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or MALDI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. The isotopic distribution of the molecular ion and major fragments should be compared with theoretical predictions.

Spectroscopic Characterization Workflow Start Synthesized Complex NMR NMR Spectroscopy (1H, 13C, 195Pt) Start->NMR IR IR Spectroscopy Start->IR UV_Vis UV-Vis Spectroscopy Start->UV_Vis MS Mass Spectrometry Start->MS Data_Analysis Comprehensive Data Analysis and Structural Elucidation NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis

Caption: A comprehensive workflow for spectroscopic analysis.

Conclusion: A Predictive Framework for Spectroscopic Analysis

This technical guide has provided a detailed, predictive overview of the key spectroscopic properties of Dichlorobis[chloro(cyclohexene)platinum(II)]. By leveraging data from analogous compounds and established spectroscopic principles, we have outlined the expected features in NMR, IR, UV-Vis, and mass spectra. The included experimental protocols offer a practical framework for researchers to obtain and interpret high-quality data for this important platinum complex. A thorough spectroscopic characterization is the cornerstone of advancing its applications in both synthetic chemistry and drug development.

References

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • Chem-Impex International. (n.d.). Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.2: ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). *1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining
Exploratory

Chemical formula and molecular weight of Dichlorobis[chloro(cyclohexene)platinum(II)]

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II), a key organometallic platin...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II), a key organometallic platinum(II) complex. The document elucidates its chemical structure, molecular formula (C₁₂H₂₀Cl₄Pt₂), and molecular weight (696.26 g/mol ). Detailed protocols for its synthesis from potassium tetrachloroplatinate(II) are presented, emphasizing the rationale behind procedural steps to ensure reproducibility and purity. The guide further details essential characterization techniques and expected outcomes. The role of this complex as a versatile precursor for the synthesis of other platinum compounds and its applications in catalysis are discussed, supported by mechanistic insights. Safety protocols and handling procedures are also outlined. This document is intended to serve as a foundational resource for researchers leveraging this compound in synthetic chemistry and catalyst development.

Introduction: Unveiling a Versatile Platinum(II) Synthon

Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II), often represented by the formula [PtCl₂(C₆H₁₀)]₂, is a dimeric organometallic compound of platinum in the +2 oxidation state. Its structure features two platinum centers bridged by two chloride ligands, with each platinum atom also coordinated to a terminal chloride and a cyclohexene ligand. This configuration is analogous to the well-studied Zeise's dimer, [PtCl₂(C₂H₄)]₂.[1]

The cyclohexene ligand in this complex is labile, making Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) an excellent starting material for the synthesis of a wide array of other platinum complexes. The ease of displacement of the cyclohexene moiety by other ligands, such as phosphines, amines, and other olefins, positions it as a valuable precursor in the fields of catalysis, materials science, and medicinal chemistry.[2] This guide will provide a detailed exploration of its synthesis, characterization, and key applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) is provided in the table below. This data is essential for its handling, characterization, and use in quantitative experiments.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₀Cl₄Pt₂[3]
Molecular Weight 696.26 g/mol [3]
Linear Formula [PtCl₂(C₆H₁₀)]₂[3]
Appearance Beige or orange powder[3]
CAS Number 12176-53-3, 60134-75-0[3]
Synonyms Di-m-chlorodichlorobis(cyclohexene)diplatinum(II), Dichlorobis[chloro(cyclohexene)platinum(II)][3]
Solubility Insoluble in water[3]

Molecular Structure and Bonding

The molecular structure of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) is central to its reactivity. The dimeric nature, with two bridging chloride atoms, provides stability to the complex. Each platinum(II) center adopts a square planar geometry, a common coordination environment for d⁸ metal ions. The cyclohexene ligand coordinates to the platinum center through its π-electron system.

Caption: Molecular structure of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II).

Synthesis Protocol

The synthesis of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) is typically achieved through the reaction of a soluble platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), with cyclohexene. The following protocol is a representative method.

Materials and Reagents
  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Cyclohexene (freshly distilled)

  • Ethanol

  • Water

  • Diethyl ether

  • Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure
  • Preparation of the Reaction Mixture: In a Schlenk flask under an inert atmosphere, dissolve potassium tetrachloroplatinate(II) in a mixture of ethanol and water. The aqueous ethanol serves as a suitable solvent system for both the platinum salt and the cyclohexene.

  • Addition of Cyclohexene: To the stirred solution, add an excess of freshly distilled cyclohexene. The use of excess olefin drives the equilibrium towards the formation of the platinum-olefin complex.

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can often be monitored by a color change and the precipitation of the product. The reaction is typically allowed to proceed for several hours to ensure complete formation of the complex.

  • Isolation of the Product: After cooling to room temperature, the precipitated product is collected by filtration.

  • Purification: The crude product is washed sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts. The product is then dried under vacuum.

Rationale and Self-Validation
  • Inert Atmosphere: While the platinum(II) complex is generally stable, conducting the synthesis under an inert atmosphere minimizes the risk of side reactions.

  • Excess Cyclohexene: The use of an excess of the olefin ligand is a key principle in coordination chemistry to favor the formation of the desired product according to Le Chatelier's principle.

  • Washing Steps: The specific sequence of washing solvents is designed to remove different types of impurities. Water removes any remaining inorganic salts, ethanol removes residual organic starting materials, and diethyl ether facilitates the drying of the final product. A properly executed washing procedure is critical for obtaining a high-purity product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification K2PtCl4 K₂[PtCl₄] in EtOH/H₂O Reflux Reflux under N₂ K2PtCl4->Reflux Cyclohexene Cyclohexene (excess) Cyclohexene->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Wash_H2O Wash with H₂O Filter->Wash_H2O Wash_EtOH Wash with EtOH Wash_H2O->Wash_EtOH Wash_Et2O Wash with Et₂O Wash_EtOH->Wash_Et2O Dry Dry under vacuum Wash_Et2O->Dry Product [PtCl₂(C₆H₁₀)]₂ Product Dry->Product

Caption: Experimental workflow for the synthesis of [PtCl₂(C₆H₁₀)]₂.

Characterization

To confirm the identity and purity of the synthesized Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II), a combination of spectroscopic techniques should be employed.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the coordinated cyclohexene ligand. A key feature is the C=C stretching frequency, which is expected to be at a lower wavenumber compared to free cyclohexene due to back-bonding from the platinum center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the cyclohexene protons. The chemical shifts of the olefinic protons will be significantly shifted upfield upon coordination to the electron-rich platinum center.

    • ¹³C NMR: Similar to the proton NMR, the carbon signals of the cyclohexene ligand, particularly the olefinic carbons, will show a characteristic upfield shift upon coordination.

    • ¹⁹⁵Pt NMR: This is a powerful technique for characterizing platinum complexes. The ¹⁹⁵Pt chemical shift is highly sensitive to the coordination environment of the platinum atom. For this complex, a characteristic chemical shift in the region expected for Pt(II)-olefin complexes would be observed.[4]

Applications in Synthesis and Catalysis

The primary utility of Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) lies in its role as a versatile precursor and catalyst.

Precursor for Platinum Complexes

The labile nature of the cyclohexene ligand allows for its facile displacement by a wide range of other ligands. This makes the complex a convenient starting material for the synthesis of various platinum(II) compounds, including those with phosphine, amine, and N-heterocyclic carbene ligands. These resulting complexes are often investigated for their catalytic activity or potential applications in materials science and medicine.[5]

Homogeneous Catalysis

Platinum complexes are known to catalyze a variety of organic transformations. While platinum(II) chloride itself is a known catalyst for reactions such as the cycloisomerization of enynes, the use of olefin complexes like Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) can offer advantages in terms of solubility and reactivity in organic solvents.[6][7] Platinum-catalyzed reactions often proceed through the electrophilic activation of unsaturated bonds.[8]

Safety and Handling

As with all platinum compounds, Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) should be handled with care.

  • Hazard Statements: The compound is associated with hazard statements H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H334 (may cause allergy or asthma symptoms or breathing difficulties if inhaled), and H335 (may cause respiratory irritation).[3]

  • Precautionary Measures: It is imperative to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

Di(μ-chloro)dichlorobis(cyclohexene)diplatinum(II) is a fundamentally important compound in the field of organometallic chemistry. Its straightforward synthesis, combined with the lability of its cyclohexene ligand, makes it an invaluable precursor for the development of new platinum complexes and catalysts. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • Inorganic Syntheses. (1989). John Wiley & Sons, Inc.
  • American Elements. Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). [Link]

  • Gandin, V., et al. (2021). Platinum(IV) Complexes of trans-1,2-diamino-4-cyclohexene: Prodrugs Affording an Oxaliplatin Analogue that Overcomes Cancer Resistance. National Institutes of Health. [Link]

  • Li, P., et al. (2019). PtCl2-Catalyzed Cycloisomerization of 1,8-Enynes: Synthesis of Tetrahydropyridine Species. Organic Letters, 21(10), 3795-3798. [Link]

  • Mount Allison University. The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. [Link]

  • MDPI. (2021). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. [Link]

  • MDPI. (2021). Effect of Platinum Precursor on the Properties of Pt/N-Graphene Catalysts in Formic Acid Decomposition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Navigating the Synthesis of Platinum Compounds: The Role of PtCl2. [Link]

  • Poveda, D., et al. (2021). Photochemically Induced Cyclometalations at Simple Platinum(II) Precursors. National Institutes of Health. [Link]

  • ResearchGate. (2008). An Overview of 195 Pt Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. (2014). Synthesis of 6 and 4 by PtCl2‐catalyzed cycloisomerization. [Link]

  • ResearchGate. Di-μ-Chloro-Dichlorobis(Ethylene)-Diplatinum(II), Di-μ-Chloro-Dichloro-Bis(Styrene)Diplatinum(II), and Di-μ- Chloro -Dichlorobis (1 -Dodecene)-Diplatinum(II). [Link]

  • Signals Notebook. (195 Pt) Platinum NMR. [Link]

  • University of Windsor. Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). [Link]

  • Wiley. Inorganic Syntheses, Volume 2. [Link]

  • Wiley. Inorganic Syntheses, Volume 26. [Link]

  • ChemRxiv. (2021). The Molecular and Electronic Structure of Isolated Platinum Sites Enabled by Expedient Measurement of 195Pt Chemical Shift Anisotropy. [Link]

  • Chemical Science. (2021). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. [Link]

  • ResearchGate. (2006). PtCl2- and PtCl4-Catalyzed Cycloisomerization of Polyunsaturated Precursors. [Link]

  • ResearchGate. (2014). Organo-Metallic Compounds: Novel Molecules in Cancer Therapy. [Link]

  • National Institutes of Health. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. [Link]

  • American Chemical Society Publications. (2014). Mechanisms of the PtCl2‑Catalyzed Intramolecular Cyclization of o‑Isopropyl-Substituted Aryl Alkynes for the Synthesis of Indenes. [Link]

Sources

Foundational

A Technical Guide to the IUPAC Nomenclature of [PtCl(C₆H₁₀)]₂(μ-Cl)₂

This guide provides a comprehensive analysis of the systematic nomenclature for the dinuclear platinum complex, [PtCl(C₆H₁₀)]₂(μ-Cl)₂. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the systematic nomenclature for the dinuclear platinum complex, [PtCl(C₆H₁₀)]₂(μ-Cl)₂. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles of IUPAC naming conventions for bridged coordination compounds, ensuring clarity and precision in scientific communication.

Introduction: The Imperative for Unambiguous Nomenclature

In the fields of medicinal chemistry, catalysis, and materials science, the precise structure of a coordination complex dictates its function. The compound [PtCl(C₆H₁₀)]₂(μ-Cl)₂ represents a class of dinuclear platinum(II) complexes with significant applications, including as a precursor in catalysis.[1] An unambiguous and systematic name is therefore not merely a formal exercise but a fundamental requirement for reproducibility, regulatory submission, and the clear dissemination of scientific findings. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework—additive nomenclature—to name such compounds based on their constituent parts.[2][3] This guide will deconstruct the formula [PtCl(C₆H₁₀)]₂(μ-Cl)₂ to derive its correct IUPAC name.

Structural Deconstruction and Component Analysis

To determine the systematic name, the complex must first be broken down into its fundamental components: the central metal atom, the ligands, and their connectivity. The formula indicates a dimeric structure, where two platinum-containing units are linked by bridging ligands.

ComponentFormula FragmentDescription & Nomenclature Term
Central Metal Atom PtPlatinum
Bridging Ligand (μ-Cl)₂Two chloride ions bridging the two platinum centers. Term: di-μ-chloro
Terminal Ligand ClA non-bridging chloride ion on each platinum center. Term: chloro
Organic Ligand C₆H₁₀A neutral cyclohexene molecule coordinated to each platinum center. Term: cyclohexene

The Nomenclature Workflow: A Step-by-Step Derivation

The IUPAC name is assembled by systematically describing the components in a specific order. The process follows established rules for coordination complexes, particularly those for polynuclear entities.[2][4]

Step 1: Identify and Name the Ligands

Ligands are named first in alphabetical order.[5] In this complex, we have three types of ligands:

  • Bridging Chloro Ligands: The Greek letter 'μ' (mu) designates a bridging ligand.[2][6] Since there are two such ligands, the prefix 'di-' is used. The name is di-μ-chloro .

  • Terminal Chloro Ligands: These are standard anionic ligands. Following IUPAC rules, the "-ide" suffix of chloride is changed to "-o", resulting in chloro .[7]

  • Cyclohexene Ligands: C₆H₁₀ in this context is the neutral alkene, cyclohexene. As a neutral ligand, its name is used directly.[8]

Step 2: Order the Ligands and Metal Center

Bridging ligands are cited before non-bridging (terminal) ligands.[2] Following this, all ligands are listed alphabetically.

  • di-μ-chloro

  • The remaining part of the complex consists of two identical units: [PtCl(C₆H₁₀)]. The prefix bis- is used to denote two identical, complex units.[9]

  • Within the [PtCl(C₆H₁₀)] unit, the ligands are named alphabetically: chloro and cyclohexene .

  • The central metal, platinum , is named after the ligands.

Combining these elements gives the partial name: di-μ-chloro-bis(chloro(cyclohexene)platinum...)

Step 3: Determine the Oxidation State of the Metal

The overall complex is neutral. The oxidation state of platinum (let's call it 'x') can be calculated by balancing the charges:

  • Each of the four chloride (Cl⁻) ligands has a charge of -1.

  • Cyclohexene (C₆H₁₀) is a neutral ligand with a charge of 0.

  • There are two platinum atoms.

The equation is: 2(x) + 4(-1) + 2(0) = 0 2x - 4 = 0 2x = 4 x = +2

The oxidation state of each platinum atom is +2, which is represented by the Roman numeral (II) in the final name.[9]

Step 4: Assemble the Final IUPAC Name

By combining the components according to the rules, the complete and systematic IUPAC name is generated.

Final IUPAC Name: di-μ-chloro-bis(chloro(cyclohexene)platinum(II)) []

This name unambiguously describes the entire structure: two platinum(II) centers, bridged by two chloro ligands, with each platinum also bonded to one terminal chloro ligand and one cyclohexene ligand. Some sources may also refer to it with slight variations like di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II), which also conveys the correct structure.[11]

Visualization of the Molecular Structure

A clear visual representation of the molecule is essential for understanding its connectivity, which the IUPAC name precisely describes. The following diagram illustrates the dinuclear, bridged structure.

Caption: Structure of di-μ-chloro-bis(chloro(cyclohexene)platinum(II)).

Conclusion

The systematic name di-μ-chloro-bis(chloro(cyclohexene)platinum(II)) is derived directly from the IUPAC rules for additive nomenclature. It provides an exact description of the molecular architecture of [PtCl(C₆H₁₀)]₂(μ-Cl)₂, a level of precision that is critical for the advanced research and development activities of its intended audience. Adherence to these systematic naming conventions ensures global consistency and clarity in the communication of chemical information.

References

  • StackExchange. (2016). Nomenclature and chemical formulae for bridged dinuclear chromium complexes. Available at: [Link]

  • IUPAC. (n.d.). NOMENCLATURE OF ORGANOMETALLIC COMPOUNDS OF THE TRANSITION ELEMENTS. Available at: [Link]

  • Wikipedia. (2023). IUPAC nomenclature of inorganic chemistry 2005. Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Nomenclature of Coordination Complexes. Available at: [Link]

  • The Virtual Academy. (2017). Naming of cycloalkene. YouTube. Available at: [Link]

  • IUPAC. (2005). Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). Available at: [Link]

  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Available at: [Link]

  • HanaRTR. (n.d.). Platinum (Pt) Di?chloro bis [chloro (cyclohexene) platinum(II)]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 9.3: Nomenclature and Ligands. Available at: [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Available at: [Link]

  • University of Massachusetts Boston. (n.d.). Nomenclature of Coordination Complexes. Available at: [Link]

  • Allen Career Institute. (n.d.). Nomenclature of Coordination Compounds- Ligand and Oxidation state. Available at: [Link]

  • Chem.ucla.edu. (n.d.). RULES FOR NAMING COORDINATION COMPLEXES. Available at: [Link]

  • ResearchGate. (n.d.). The structural formula of dinuclear platinum(II) complexes containing.... Available at: [Link]

  • PubMed Central (PMC). (n.d.). Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands. Available at: [Link]

  • Pure and Applied Chemistry. (n.d.). NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS. Available at: [Link]

  • YouTube. (2024). IUPAC Nomenclature| Bridging ligands| binuclear complex| Coordination Chemistry| Part 7 | #gemchem. Available at: [Link]

  • Allen Career Institute. (n.d.). Write the IUPAC name of [PtCl_2 (en)_2)] (NO_3)_2. Available at: [Link]

  • YouTube. (2020). The IUPAC name for [PtCl(NH_(2)CH_(3))(NH_(3))_(2)]Cl is:. Available at: [Link]

  • Allen Career Institute. (n.d.). Write the IUPAC name of [PtCl(NH_2 CH_3)] (NH_3)_2] Cl. Available at: [Link]

  • Allen Career Institute. (n.d.). The IUPAC name for `[PtCl(NH_(2)CH_(3))(NH_(3)). Available at: https://www.allen.ac.in/doubts-solutions/the-iupac-name-for-ptcl-nh-2-ch-3-nh-3-2-cl-is-585315ch-3-nh-3-2-cl-is-585315

Sources

Exploratory

The Genesis of a Catalyst: Unveiling the Discovery and History of Dichlorobis[chloro(cyclohexene)platinum(II)]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the annals of organometallic chemistry, the discovery of platinum-olefin complexes marks a pivotal moment, laying the groundw...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the annals of organometallic chemistry, the discovery of platinum-olefin complexes marks a pivotal moment, laying the groundwork for advancements in catalysis and even medicinal chemistry. Among these pioneering compounds is Dichlorobis[chloro(cyclohexene)platinum(II)], a dimeric platinum(II) complex that has served as a valuable precursor and catalyst since its inception. This technical guide delves into the historical discovery, synthesis, and evolving understanding of this significant organoplatinum compound.

A Historical Perspective: The Dawn of Platinum-Olefin Chemistry

The journey to understanding Dichlorobis[chloro(cyclohexene)platinum(II)] begins with the broader history of platinum's interaction with organic molecules. The early 19th century witnessed the first observations of platinum's remarkable catalytic properties. Scientists like Humphry Davy noted the incandescence of a platinum wire in the presence of coal gas, hinting at its ability to facilitate chemical reactions. This laid the foundation for the development of platinum-based catalysts that would become indispensable in industrial processes.

The synthesis of Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, in 1827 is widely regarded as the birth of organometallic chemistry. This discovery demonstrated that an olefin (ethylene) could directly coordinate to a metal center, a concept that was revolutionary at the time. This seminal work opened the door for the exploration of a vast new class of compounds with unique bonding and reactivity.

It was against this backdrop of burgeoning interest in platinum chemistry that Morris S. Kharasch, a prominent figure in organic chemistry renowned for his work on free-radical reactions, and his colleague T. A. Ashford, turned their attention to the reactions of platinous chloride with various unsaturated hydrocarbons.

The Landmark Discovery by Kharasch and Ashford

In 1936, Morris S. Kharasch and T. A. Ashford of the University of Chicago published their seminal work detailing the synthesis of several new coordination compounds of platinous chloride with olefins. While the full text of their original article in the Journal of the American Chemical Society remains a historical document, its findings, particularly the synthesis of the cyclohexene analog, have been foundational. Their work expanded the library of known platinum-olefin complexes beyond the simple ethylene ligand of Zeise's salt.

The synthesis developed by Kharasch and Ashford was conceptually straightforward yet elegant in its execution. It involved the direct reaction of platinous chloride (PtCl₂) with the olefin, in this case, cyclohexene. This reaction yielded a dimeric complex, which we now know as Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], with the formula [PtCl₂(C₆H₁₀)]₂.

Synthesis and Structural Elucidation: From Postulate to Proof

The structure of these newly synthesized platinum-olefin complexes was initially a subject of speculation. However, with the advent of modern analytical techniques, a clear picture of the molecular architecture of Dichlorobis[chloro(cyclohexene)platinum(II)] has emerged.

The compound exists as a dimer, with two platinum(II) centers bridged by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride ion and one molecule of cyclohexene. The coordination geometry around each platinum center is approximately square planar, a common arrangement for d⁸ metal complexes like platinum(II).

The cyclohexene ligand is bound to the platinum center through its carbon-carbon double bond in a η²-fashion. This bonding involves a synergistic interaction: a σ-donation of electron density from the filled π-orbital of the olefin to an empty d-orbital on the platinum, and a π-back-donation of electron density from a filled d-orbital on the platinum to the empty π*-antibonding orbital of the olefin. This bonding model, known as the Dewar-Chatt-Duncanson model, explains the stability of such complexes.

Table 1: Key Properties of Dichlorobis[chloro(cyclohexene)platinum(II)]

PropertyValue
Chemical FormulaC₁₂H₂₀Cl₄Pt₂
Molecular Weight696.26 g/mol
AppearanceBeige to yellow powder
Platinum Content~56%
StructureDimeric, chloro-bridged
Coordination GeometrySquare planar at each Pt(II) center

Experimental Protocol: A Modern Adaptation of a Classic Synthesis

While the exact details of Kharasch and Ashford's original procedure require consulting the primary literature, a generalized and modern laboratory-scale synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] can be outlined as follows. This protocol emphasizes safety and efficiency, reflecting contemporary laboratory practices.

Step-by-Step Synthesis Workflow:

  • Preparation of the Platinum Precursor: The synthesis typically begins with a soluble platinum(II) salt, often potassium tetrachloroplatinate(II) (K₂PtCl₄), which is more reactive than the insoluble platinous chloride used in the original preparations.

  • Reaction with Cyclohexene: The platinum salt is dissolved in a suitable solvent, commonly a mixture of water and an alcohol like ethanol. Cyclohexene is then added to this solution.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coordination of the cyclohexene to the platinum center and the formation of the chloro-bridged dimer. The progress of the reaction can often be monitored by a color change.

  • Isolation of the Product: The product, being less soluble in the reaction medium, precipitates out of the solution. The solid is then collected by filtration.

  • Purification: The collected solid is washed with appropriate solvents, such as water and ethanol, to remove any unreacted starting materials and byproducts. It is then dried under vacuum to yield the final product.

SynthesisWorkflow Start Start: K₂PtCl₄ Solution AddCyclohexene Add Cyclohexene Start->AddCyclohexene Reaction Stir/Heat (Formation of Dimer) AddCyclohexene->Reaction Precipitation Product Precipitates Reaction->Precipitation Filtration Filter to Collect Solid Precipitation->Filtration Washing Wash with H₂O/EtOH Filtration->Washing Drying Dry under Vacuum Washing->Drying End Final Product: [PtCl₂(C₆H₁₀)]₂ Drying->End

Foundational

An In-Depth Guide to the Chemical Reactivity of Dichloro(cyclohexene)platinum(II) Dimer, [PtCl₂(C₆H₁₀)]₂

Abstract This technical guide provides a comprehensive examination of the fundamental chemical reactivity of dichloro(cyclohexene)platinum(II) dimer, [PtCl₂(C₆H₁₀)]₂. This air-stable, dimeric Pt(II) complex is a cornerst...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental chemical reactivity of dichloro(cyclohexene)platinum(II) dimer, [PtCl₂(C₆H₁₀)]₂. This air-stable, dimeric Pt(II) complex is a cornerstone precursor in organoplatinum chemistry, valued for its utility in synthesizing a diverse array of monomeric platinum species. The core reactivity is dominated by two principal pathways: (1) facile cleavage of the chloride bridges by nucleophilic ligands to afford monomeric square planar complexes, and (2) substitution of the labile cyclohexene ligand by stronger donor molecules. This document will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and illustrate the logical workflows for leveraging this reagent in advanced chemical synthesis, particularly for drug development and catalysis research.

Introduction and Structural Elucidation

Dichlorobis[chloro(cyclohexene)platinum(II)], more systematically known as di-μ-chlorobis[chloro(cyclohexene)platinum(II)] or simply the dichloro(cyclohexene)platinum(II) dimer, [PtCl₂(C₆H₁₀)]₂, is a pivotal starting material in platinum chemistry. Its utility stems from a stable, yet reactive, structure that serves as an accessible entry point for the synthesis of monomeric Pt(II) complexes with tailored electronic and steric properties. The compound exists as a dimer in the solid state and in non-coordinating solvents, featuring two square planar platinum(II) centers linked by two bridging chloride ligands. Each platinum atom is also coordinated to a terminal chloride and one molecule of cyclohexene.

The Dewar-Chatt-Duncanson Model of Alkene Bonding

To comprehend the reactivity of [PtCl₂(C₆H₁₀)]₂, one must first understand the nature of the platinum-alkene bond, which is expertly described by the Dewar-Chatt-Duncanson model.[1][2][3] This model posits a synergistic bonding mechanism involving two key components:

  • σ-Donation: The filled π-orbital of the cyclohexene double bond donates electron density to an empty d-orbital on the platinum(II) center.[1][4]

  • π-Backbonding: A filled d-orbital on the platinum atom donates electron density back into the empty π* (antibonding) orbital of the cyclohexene.[1][2]

This dual interaction weakens the C=C double bond, slightly elongating it and causing the carbon atoms to rehybridize from sp² toward sp³.[5] Crucially, this bonding model explains the lability of the cyclohexene ligand; it is held strongly enough for the complex to be stable, but the bond is susceptible to cleavage by stronger incoming ligands, which is a cornerstone of its synthetic utility.

Caption: Structure of [PtCl₂(C₆H₁₀)]₂ Dimer.

Core Reactivity Pathways

The synthetic value of the [PtCl₂(C₆H₁₀)]₂ dimer is primarily derived from two predictable and high-yielding reaction types: bridge-cleavage and ligand substitution.

Bridge-Cleavage Reactions

The most fundamental reaction of the dimer is the cleavage of its chloride bridges by a nucleophilic ligand (L). This reaction pathway is the standard method for preparing neutral, monomeric square planar platinum(II) complexes of the type PtCl₂(olefin)L.

The reaction proceeds via nucleophilic attack of the incoming ligand on one of the platinum centers. This breaks the relatively weak Pt-Cl(bridge) bond, leading to the formation of two equivalents of the monomeric complex.[6]

Mechanism: [PtCl₂(C₆H₁₀)]₂ + 2L → 2 [PtCl₂(C₆H₁₀)L]

This process is highly efficient and works for a vast range of neutral ligands, including phosphines (PR₃), amines (NR₃), pyridines, and isonitriles. The choice of ligand and reaction conditions can influence the stereochemistry of the resulting monomer, though the trans isomer is often thermodynamically favored due to steric considerations.

Bridge_Cleavage cluster_reactants Dimer [PtCl₂(C₆H₁₀)]₂ Monomer 2 x trans-[PtCl₂(C₆H₁₀)L] Dimer->Monomer Bridge Cleavage Ligand + 2L

Caption: General schematic for bridge-cleavage reactions.

Ligand Substitution Reactions

While bridge-cleavage preserves the platinum-cyclohexene bond, many applications require the displacement of the cyclohexene itself. The cyclohexene ligand is considered labile and can be readily substituted by ligands that form stronger bonds with platinum, such as phosphines, N-heterocyclic carbenes (NHCs), or other chelating ligands.

Ligand substitution reactions on square-planar d⁸ metal complexes, such as Pt(II), typically proceed through an associative mechanism.[7][8] This involves the formation of a five-coordinate trigonal bipyramidal intermediate, from which the leaving group (cyclohexene) departs.[8][9]

Mechanism Pathway:

  • Associative Step: The incoming ligand (L') attacks the platinum complex, forming a five-coordinate intermediate. [PtCl₂(C₆H₁₀)L] + L' → [PtCl₂(C₆H₁₀)L(L')]

  • Dissociative Step: The cyclohexene ligand dissociates, restoring the square planar geometry. [PtCl₂(C₆H₁₀)L(L')] → [PtCl₂L(L')] + C₆H₁₀

The rate and outcome of these reactions are governed by several factors, including the nucleophilicity of the incoming ligand, the steric bulk of all ligands involved, and the trans effect, where certain ligands can labilize the group positioned trans to them.

Ligand Type Typical Reactivity Common Products
Phosphines (e.g., PPh₃) Bridge-cleavage followed by potential olefin substitutiontrans-[PtCl₂(PPh₃)(C₆H₁₀)], cis/trans-[PtCl₂(PPh₃)₂]
Amines (e.g., Pyridine) Primarily bridge-cleavagetrans-[PtCl₂(Py)(C₆H₁₀)]
Chelating Ligands (e.g., dppe) Bridge-cleavage and olefin substitution[PtCl₂(dppe)]
Other Olefins (e.g., Styrene) Olefin exchange[PtCl₂(Styrene)]₂

Synthetic Applications & Experimental Protocols

The predictable reactivity of [PtCl₂(C₆H₁₀)]₂ makes it an indispensable tool for synthesizing platinum compounds for catalysis and medicinal chemistry. For example, it is a common precursor for preparing platinum(II) complexes used in cancer therapy, such as analogues of cisplatin.[10][11][12]

Detailed Experimental Protocol: Synthesis of trans-[PtCl₂(PPh₃)(C₆H₁₀)]

This protocol details a standard bridge-cleavage reaction, a foundational technique for any researcher working with this system.

Objective: To synthesize the monomeric triphenylphosphine platinum(II) complex via a bridge-cleavage reaction.

Materials:

  • Dichloro(cyclohexene)platinum(II) dimer, [PtCl₂(C₆H₁₀)]₂

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Schlenk flask and standard inert atmosphere glassware

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Preparation: In a 50 mL Schlenk flask under an argon atmosphere, add dichloro(cyclohexene)platinum(II) dimer (e.g., 100 mg, 1 equivalent).

  • Dissolution: Add 10 mL of anhydrous dichloromethane to the flask and stir until the dimer is fully dissolved, resulting in a pale yellow solution.

  • Ligand Addition: In a separate vial, dissolve triphenylphosphine (2.1 equivalents) in 5 mL of anhydrous dichloromethane.

  • Reaction: Add the triphenylphosphine solution dropwise to the stirring solution of the platinum dimer at room temperature. The reaction is typically rapid.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to confirm the consumption of the starting material and formation of the product.

  • Workup: Once the reaction is complete (typically < 1 hour), reduce the solvent volume in vacuo to approximately 2-3 mL.

  • Precipitation: Add 20 mL of anhydrous hexanes to the concentrated solution to precipitate the product.

  • Isolation: Collect the resulting pale yellow solid by filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Self-Validation: The product can be unequivocally identified by its characteristic ³¹P NMR spectrum, which will show a singlet with platinum satellites (¹J(Pt-P) coupling constant).

Synthetic_Workflow start Dissolve [PtCl₂(C₆H₁₀)]₂ in DCM add_ligand Add PPh₃ Solution start->add_ligand react Stir at Room Temp add_ligand->react concentrate Reduce Volume in Vacuo react->concentrate precipitate Add Hexanes concentrate->precipitate isolate Filter and Dry Product precipitate->isolate

Caption: Workflow for synthesizing a monomeric Pt(II) complex.

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)], or [PtCl₂(C₆H₁₀)]₂, stands as a remarkably versatile and reliable precursor in modern inorganic and organometallic chemistry. Its reactivity is dominated by logical and predictable pathways—namely, bridge-cleavage and ligand substitution—that are readily controlled in a laboratory setting. A thorough understanding of its bonding and mechanistic behavior, as outlined in this guide, empowers researchers in drug development and catalysis to design and execute rational syntheses of novel platinum(II) complexes with high precision and efficiency.

References

  • Wikipedia. Dewar–Chatt–Duncanson model. [Link]

  • Chemistry LibreTexts. 12.6: Substitutions in Square Planar Complexes. [Link]

  • Haas, K. Ligand Substitution in Square Planar Complexes. Scribd. [Link]

  • Tewari, G. Part 1, Substitution reactions in square planar complexes.pptx. SlideShare. [Link]

  • StudyLib. Ligand Substitution Reactions in Square Planar Complexes. [Link]

  • chemeurope.com. Dewar-Chatt-Duncanson model. [Link]

  • Science Trove. Dewar–Chatt–Duncanson bonding model. [Link]

  • StudyLib. Alkene Complexes: Dewar/Chatt/Duncanson Model. [Link]

  • Course Hero. π bonded ligands. [Link]

  • Bhattacharyya, P., Slawin, A. M. Z., & Smith, M. B. Bridge cleavage reactions of late transition-metal dimers with [Ph2P(E)NP(E′)Ph2]– (E = E′ = S or Se; E = O or S, E′ = S or Se). Journal of the Chemical Society, Dalton Transactions. [Link]

  • PubChem. Dichloro(1,2-diaminocyclohexane)platinum(II). [Link]

  • Pharmaffiliates. Dichloro(1,2-diaminocyclohexane)platinum(II). [Link]

Sources

Exploratory

Stability and Decomposition of Dichlorobis[chloro(cyclohexene)platinum(II)]: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Dichlorobis[chloro(cyclohexene)platinum(II)], a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene, repre...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorobis[chloro(cyclohexene)platinum(II)], a dimeric platinum(II) complex featuring bridging chloride ligands and coordinated cyclohexene, represents a class of organometallic compounds with significant potential in catalysis and as precursors for novel therapeutic agents. Understanding the stability and decomposition pathways of this complex is paramount for its effective application and for the rational design of related platinum-based molecules. This in-depth technical guide provides a comprehensive overview of the chemical properties, stability under various conditions (thermal, photochemical, and hydrolytic), and plausible decomposition mechanisms of Dichlorobis[chloro(cyclohexene)platinum(II)]. The discussion is grounded in the established chemistry of platinum-olefin complexes and supported by spectroscopic and analytical methodologies for characterization. Experimental protocols and data interpretation strategies are also presented to equip researchers with the necessary tools for their investigations.

Introduction: The Significance of Platinum-Olefin Complexes

Platinum complexes have long been at the forefront of advancements in both catalysis and medicine. The discovery of cisplatin's anticancer properties revolutionized chemotherapy, sparking extensive research into new platinum-based drugs with improved efficacy and reduced side effects.[1] In parallel, platinum-olefin complexes, famously exemplified by Zeise's salt, K[PtCl₃(C₂H₄)]·H₂O, have been instrumental in the development of organometallic chemistry and homogeneous catalysis.

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, belongs to the family of di-μ-chloro bridged platinum(II)-olefin complexes. These dimeric structures are often key intermediates in the synthesis of a wide array of platinum compounds and can serve as catalyst precursors for reactions such as hydrosilylation.[2] The stability of these complexes is a critical factor governing their shelf-life, catalytic activity, and potential biological interactions. Decomposition can lead to loss of activity or the formation of undesired byproducts. This guide aims to provide a detailed understanding of the factors influencing the stability of the title compound and the pathways through which it may decompose.

Molecular Structure and Chemical Properties

Dichlorobis[chloro(cyclohexene)platinum(II)] is a dimeric complex where two platinum(II) centers are bridged by two chloride ligands. Each platinum atom is also coordinated to a terminal chloride ion and a cyclohexene molecule. The coordination geometry around each platinum(II) ion is typically square planar, a common configuration for d⁸ metal complexes.

Key Structural Features:

  • Dimeric Structure: The two [PtCl(C₆H₁₀)] units are held together by two bridging chloride ligands.

  • Square Planar Coordination: Each platinum atom is in a square planar environment, coordinated to two bridging chlorides, one terminal chloride, and one cyclohexene ligand.

  • Olefin Coordination: The cyclohexene ligand is bound to the platinum center through its π-electron system.

The presence of the bridging chlorides makes the dimer susceptible to cleavage by nucleophiles, leading to the formation of monomeric species. This reactivity is a key aspect of its chemistry and a potential first step in its decomposition.

Factors Influencing Stability and Decomposition Pathways

The stability of Dichlorobis[chloro(cyclohexene)platinum(II)] is influenced by several factors, including temperature, light, and the presence of nucleophiles or solvents. The primary modes of decomposition are thermal, photochemical, and hydrolytic.

Thermal Stability and Decomposition

Platinum(II) complexes, in general, exhibit moderate to high thermal stability. However, upon heating, they will eventually decompose. For platinum-olefin complexes, thermal decomposition often involves the loss of the olefin ligand, followed by further degradation of the resulting platinum-halide species.

A study on the thermal decomposition of related platinum(II) and palladium(II) complexes with diphosphine ligands showed that the platinum complexes generally possess higher thermal stability than their palladium counterparts.[3] The decomposition of these complexes often occurs in the molten phase and proceeds in distinct steps, with the loss of organic ligands preceding the decomposition of the inorganic core.[3]

Plausible Thermal Decomposition Pathway:

  • Dissociation of the Dimer: The initial step upon heating is likely the cleavage of the chloride bridges to form monomeric [PtCl₂(C₆H₁₀)] species.

  • Loss of Cyclohexene: At higher temperatures, the coordinated cyclohexene ligand can be released, leading to the formation of platinum(II) chloride.

  • Formation of Platinum Metal: Further heating can lead to the decomposition of platinum(II) chloride to elemental platinum.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard method to assess thermal stability is Thermogravimetric Analysis (TGA).

Methodology:

  • Accurately weigh 5-10 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] into an alumina or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

  • Record the mass loss as a function of temperature.

Data Interpretation:

The resulting TGA curve will show distinct steps corresponding to mass loss events. The temperature at which each mass loss occurs provides information about the thermal stability of the complex and its decomposition intermediates. The percentage of mass loss at each step can be correlated with the loss of specific ligands (e.g., cyclohexene, chlorine).

Photochemical Stability and Decomposition

Platinum(II) complexes can be sensitive to light, particularly in the ultraviolet (UV) region. Photoactivation can induce ligand substitution or redox reactions.[4] For platinum-olefin complexes, irradiation can lead to the dissociation of the olefin, isomerization, or even reduction of the Pt(II) center.

Studies on other photoactivatable platinum complexes have shown that light can induce the substitution of ligands by solvent molecules.[4] The photochemistry of platinum complexes is of significant interest for developing photoactivated drugs and catalysts.[5]

Plausible Photochemical Decomposition Pathway:

  • Photoexcitation: Absorption of a photon excites the complex to a higher electronic state.

  • Ligand Dissociation: In the excited state, the Pt-olefin bond may be weakened, leading to the dissociation of cyclohexene.

  • Solvent Coordination: The vacant coordination site can be occupied by a solvent molecule, leading to a solvated platinum species.

  • Photoreduction: In some cases, photo-induced electron transfer can lead to the reduction of Pt(II) to Pt(I) or Pt(0) species.[4]

Experimental Protocol: UV-Vis Spectrophotometry for Photostability Assessment

Methodology:

  • Prepare a solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in a suitable solvent (e.g., dichloromethane or acetonitrile) of a known concentration.

  • Record the initial UV-Vis absorption spectrum of the solution.

  • Irradiate the solution with a light source of a specific wavelength (e.g., 254 nm or 365 nm) for defined time intervals.

  • Record the UV-Vis spectrum after each irradiation interval.

Data Interpretation:

Changes in the absorption spectrum, such as a decrease in the intensity of characteristic absorption bands or the appearance of new bands, indicate photochemical decomposition. The rate of change can be used to quantify the photostability of the complex.

Hydrolytic Stability and Decomposition

The stability of platinum complexes in aqueous environments is crucial for their biological applications. Hydrolysis, the reaction with water, is often the first step in the activation of platinum-based anticancer drugs.[1] For chloro-platinum complexes, hydrolysis typically involves the stepwise replacement of chloride ligands with water molecules.

The hydrolysis of related platinum-olefin complexes has been studied, and the aquation reactions are a key step in their reactivity.[1] The presence of the olefin ligand can influence the rate of hydrolysis of the trans-chloride ligand.

Plausible Hydrolytic Decomposition Pathway:

  • Cleavage of Chloride Bridges: In an aqueous environment, the chloride bridges can be cleaved by water molecules.

  • Aquation of Terminal Chloride: A terminal chloride ligand can be replaced by a water molecule to form an aqua complex, [PtCl(H₂O)(C₆H₁₀)]⁺. This process is often reversible and pH-dependent.

  • Further Hydrolysis and Oligomerization: Subsequent hydrolysis steps can lead to the formation of di-aqua species and eventually hydroxo-bridged oligomers or platinum hydroxides/oxides as precipitates.

Experimental Protocol: ¹H NMR Spectroscopy for Monitoring Hydrolysis

Methodology:

  • Dissolve a sample of Dichlorobis[chloro(cyclohexene)platinum(II)] in a deuterated solvent mixture containing a known amount of D₂O (e.g., acetone-d₆/D₂O).

  • Acquire a ¹H NMR spectrum immediately after dissolution.

  • Monitor the reaction by acquiring subsequent ¹H NMR spectra at regular time intervals.

Data Interpretation:

Changes in the chemical shifts and coupling constants of the cyclohexene protons can indicate changes in the coordination sphere of the platinum center. The appearance of new signals may correspond to the formation of hydrolysis products. The rate of disappearance of the parent complex signals can be used to determine the kinetics of the hydrolysis reaction.

Analytical Techniques for Characterization and Decomposition Monitoring

A combination of analytical techniques is essential for the comprehensive characterization of Dichlorobis[chloro(cyclohexene)platinum(II)] and for monitoring its decomposition.

Table 1: Analytical Techniques for Stability and Decomposition Studies

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C NMRProvides information on the structure of the organic ligands and can be used to monitor changes in the coordination environment.[6]
¹⁹⁵Pt NMRDirectly probes the platinum center, providing information on its oxidation state and coordination sphere.[6]
Mass Spectrometry (MS)
Electrospray Ionization (ESI-MS)Can be used to determine the molecular weight of the complex and to identify decomposition products in solution.[7][8]
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) SpectroscopyProvides information on the functional groups present in the complex and can be used to detect changes in bonding upon decomposition.
Thermal Analysis
Thermogravimetric Analysis (TGA)Measures mass loss as a function of temperature, providing information on thermal stability and decomposition temperatures.[3]
Differential Scanning Calorimetry (DSC)Measures heat flow as a function of temperature, identifying thermal events such as melting, crystallization, and decomposition.
X-ray Crystallography Provides the definitive solid-state structure of the complex, including bond lengths and angles.[9]

Causality in Experimental Design for Stability Studies

When designing experiments to investigate the stability of Dichlorobis[chloro(cyclohexene)platinum(II)], it is crucial to consider the interplay between different environmental factors.

  • Choice of Solvent: The polarity and coordinating ability of the solvent can significantly impact the stability of the complex. A coordinating solvent may displace the cyclohexene ligand or facilitate hydrolysis. Non-coordinating, aprotic solvents are often preferred for studying the intrinsic stability of the complex.

  • Control of Atmosphere: For thermal and photochemical studies, conducting experiments under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation of the platinum center or the organic ligand.

  • Purity of the Complex: The presence of impurities can catalyze decomposition or complicate the interpretation of analytical data. Therefore, using a highly purified sample is critical for obtaining reliable stability data.

Logical Frameworks for Data Interpretation

The interpretation of stability and decomposition data requires a systematic approach, often involving the correlation of results from multiple analytical techniques.

Workflow for Investigating Decomposition

Sources

Foundational

Solubility Profile of Dichlorobis[chloro(cyclohexene)platinum(II)]: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth analysis of the solubility characteristics of Dichlorobis[chloro(cyclohexene)platinum(II)], a dinuclear organometallic complex with applications in catalysis and chemica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Dichlorobis[chloro(cyclohexene)platinum(II)], a dinuclear organometallic complex with applications in catalysis and chemical synthesis. Addressed to researchers, chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer a comprehensive understanding of the compound's behavior in common laboratory solvents. The guide includes a detailed qualitative solubility summary, a robust, step-by-step protocol for quantitative solubility determination, and expert insights into the physicochemical factors governing its dissolution.

Introduction and Compound Overview

Dichlorobis[chloro(cyclohexene)platinum(II)], often referred to by its dimeric formula [{PtCl₂(C₆H₁₀)}₂], is a platinum(II) olefin complex. Its structure consists of two platinum centers bridged by two chloride ligands, with each platinum atom also coordinated to a terminal chloride and a cyclohexene ligand. This configuration, analogous to the well-known Zeise's dimer, renders the molecule largely nonpolar. Understanding its solubility is paramount for its effective use as a catalyst, reagent, or precursor, as it dictates the choice of reaction media, purification methods, and analytical procedures.

Compound Identification:

  • Chemical Name: Dichlorobis[chloro(cyclohexene)platinum(II)] or Di-μ-chlorodichlorobis[(1,2-η)-cyclohexene]diplatinum(II)

  • CAS Number: 60134-75-0[1]

  • Molecular Formula: C₁₂H₂₀Cl₄Pt₂[1]

  • Molecular Weight: 776.26 g/mol

  • Appearance: Typically a yellow or orange crystalline solid.

Qualitative Solubility Analysis

Direct quantitative solubility data for Dichlorobis[chloro(cyclohexene)platinum(II)] is not extensively published. However, by examining solvents used in its synthesis and characterization, a reliable qualitative profile can be established.[2] Synthesis procedures for analogous platinum-olefin complexes frequently utilize chlorinated solvents and alcohols, while characterization via Nuclear Magnetic Resonance (NMR) spectroscopy often employs deuterated versions of these solvents.[3]

Expert Insight: The "Why" Behind the Solubility The solubility of this complex is governed by the principle of "like dissolves like." The molecule's overall structure is dominated by the nonpolar cyclohexene ligands and the covalent platinum-chlorine bonds. This low polarity predicts poor solubility in highly polar protic solvents like water. Conversely, it favors dissolution in solvents with low to moderate polarity, particularly those capable of coordinating with the platinum center or effectively solvating the organic ligands. Chlorinated solvents are particularly effective due to their ability to dissolve a wide range of organometallic compounds without significant coordination competition. Coordinating solvents like DMSO and DMF can also be effective, as they can interact with the platinum center, potentially even cleaving the chloride bridges to form monomeric species in solution.[4]

Table 1: Qualitative Solubility of Dichlorobis[chloro(cyclohexene)platinum(II)]

SolventSolvent ClassPredicted SolubilityRationale & Supporting Evidence
Dichloromethane (DCM)ChlorinatedSolubleCommonly used as a reaction solvent for the synthesis of related platinum-olefin complexes.[2]
Chloroform (CHCl₃)ChlorinatedSolubleFrequently used for NMR analysis (as CDCl₃) of platinum-olefin complexes, indicating good solubility.[2][3]
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderately SolubleOften used in organometallic synthesis; its ether oxygen can weakly coordinate to the metal center.
AcetonePolar Aprotic (Ketone)Sparingly SolubleMay exhibit some solubility but is generally less effective for nonpolar complexes than chlorinated solvents.
TolueneNonpolar AromaticSparingly to Moderately SolubleThe aromatic system can interact favorably with the cyclohexene ligands.
Methanol / EthanolPolar Protic (Alcohol)Sparingly SolubleUsed in some synthetic procedures, but the complex's low polarity limits high solubility.[3]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble (with potential coordination)Strong coordinating solvent, likely dissolves the complex effectively, possibly altering its structure in solution.[4]
N,N-Dimethylformamide (DMF)Polar AproticSoluble (with potential coordination)Similar to DMSO, its coordinating nature facilitates the dissolution of many metal complexes.[4]
Hexanes / HeptaneNonpolar AliphaticInsoluble to Very Sparingly SolubleThe complex's residual polarity from Pt-Cl bonds is sufficient to limit solubility in purely aliphatic hydrocarbons.
WaterPolar ProticInsolubleThe compound is highly nonpolar and lacks functional groups capable of hydrogen bonding with water.

Quantitative Solubility Determination: A Validated Protocol

For applications requiring precise concentration control, the following experimental protocol is recommended for determining the solubility of Dichlorobis[chloro(cyclohexene)platinum(II)] in a specific solvent. This method is based on the equilibrium saturation technique followed by quantitative analysis.

Experimental Workflow Diagram

The logical flow of the quantitative solubility determination protocol is outlined below.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Quantitative Analysis cluster_calc 5. Calculation prep_solid Weigh excess solid complex prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Measure precise volume of solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-48 hours) prep_vial->equilibration centrifuge Centrifuge to pellet undissolved solid equilibration->centrifuge filtration Filter supernatant with 0.2 µm PTFE syringe filter centrifuge->filtration dilution Perform serial dilution of the saturated solution filtration->dilution analysis Analyze via ICP-MS or UV-Vis (Requires calibration curve) dilution->analysis calculation Calculate concentration (mg/L or mol/L) from analytical data and dilution factor analysis->calculation

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Solvent of interest (analytical grade)

  • Scintillation vials or other sealable glass containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • 0.2 µm PTFE syringe filters and syringes

  • Calibrated pipettes and volumetric flasks

  • Analytical instrument (ICP-MS for platinum quantification is preferred for accuracy; UV-Vis spectrophotometer can be used if the complex has a distinct chromophore and a calibration curve is prepared).

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the platinum complex to a pre-weighed, sealable vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the chosen solvent into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable to ensure complete saturation.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed for 1-2 hours to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes).

    • Carefully draw the clear supernatant into a syringe. Crucially, do not disturb the solid pellet.

    • Attach a 0.2 µm PTFE syringe filter to the syringe and dispense the saturated solution into a clean, tared vial. This filtration step removes any remaining micro-particulates.

  • Quantitative Analysis (ICP-MS Example):

    • Accurately weigh the collected filtered supernatant to determine its density.

    • Perform a precise serial dilution of the saturated solution using the same solvent to bring the platinum concentration into the linear range of the ICP-MS instrument.

    • Prepare a set of calibration standards of known platinum concentrations.

    • Analyze the diluted sample and calibration standards by ICP-MS to determine the platinum concentration in the diluted sample.

  • Calculation:

    • Calculate the platinum concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Convert the platinum concentration (e.g., in mg/L of Pt) back to the concentration of the full complex using their respective molecular weights.

    • The final result can be expressed in units such as g/L, mg/mL, or mol/L.

Safety and Handling

Platinum compounds, including organometallics, should be handled with care. While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available, data from analogous materials suggest the following precautions.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the solid and its solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Sensitization: Some platinum compounds can cause skin or respiratory sensitization upon repeated exposure. Avoid direct contact and inhalation.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for heavy metal waste.

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)] exhibits solubility characteristics typical of a nonpolar organometallic complex. It is readily soluble in chlorinated solvents like dichloromethane and chloroform, and shows moderate to good solubility in coordinating aprotic solvents such as DMSO and THF. It is largely insoluble in water and nonpolar aliphatic hydrocarbons. For precise applications, the quantitative protocol provided in this guide offers a reliable framework for determining its exact solubility in any solvent of interest, enabling researchers to optimize reaction conditions and ensure experimental reproducibility.

References

  • Department of Chemistry, The Chinese University of Hong Kong. Experiment 1 Complex Formation and Solubility Product. Available from: [Link]

  • ResearchGate. New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Available from: [Link]

  • Dalton Transactions, RSC Publishing. New chemistry of olefin complexes of platinum(ii) unravelled by basic conditions: synthesis and properties of elusive cationic species. Available from: [Link]

  • Chemistry LibreTexts. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. Available from: [Link]

  • ResearchGate. Analysis of platinum complexes formed in different solvents. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. Dichloro(1,2-diaminocyclohexane)platinum(II). Available from: [Link]

  • ResearchGate. Solubility of the ligands and the complexes in some selected solvents. Available from: [Link]

  • eScholarship.org. Unexpected synthesis and structural characterization of Pt(II)Cl2-1,5-hexadiene from reaction of allyl chloride. Available from: [Link]

  • Chemistry LibreTexts. 6: Preparation of Structural Isomers of a Metal Complex (Experiment). Available from: [Link]

  • PMC, NIH. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Available from: [Link]

  • Mateck. Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. Available from: [Link]

  • ACS Publications. Olefin and acetylene complexes of platinum and palladium. Available from: [Link]

  • ResearchGate. Dinuclear Olefin and Alkyne Complexes of Platinum(II). Available from: [Link]

  • Wikipedia. Platinum(II) chloride. Available from: [Link]

Sources

Exploratory

A Theoretical Investigation into the Electronic Structure of Di-μ-chloro-bis[chloro(cyclohexene)platinum(II)]: A Technical Guide

Distribution: For Researchers, Scientists, and Professionals in Drug Development and Organometallic Chemistry. Abstract This technical guide outlines a comprehensive theoretical framework for investigating the electronic...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Professionals in Drug Development and Organometallic Chemistry.

Abstract

This technical guide outlines a comprehensive theoretical framework for investigating the electronic structure of the organometallic complex Di-μ-chloro-bis[chloro(cyclohexene)platinum(II)], denoted as [PtCl₂(C₆H₁₀)]₂. While platinum-olefin complexes have been a cornerstone of organometallic chemistry and catalysis, and their analogues are pivotal in modern chemotherapy, a detailed computational analysis of this specific cyclohexene-ligated dimer is not extensively documented. This paper serves as a roadmap for employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the intricate bonding, molecular orbital composition, and electronic transitions that govern the properties of this complex. We detail a robust, self-validating computational protocol, from geometry optimization to spectral prediction, grounded in the foundational principles of the Dewar-Chatt-Duncanson model. The insights derived from this proposed study are intended to provide a deeper understanding of Pt(II)-olefin interactions, which can inform the rational design of novel catalysts and therapeutic agents.

Introduction: The Significance of Platinum-Olefin Complexes

Platinum(II) complexes containing olefin ligands represent a fundamentally important class of compounds. Their discovery and the subsequent elucidation of their bonding have profoundly shaped our understanding of organometallic chemistry. The quintessential example, Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), led to the formulation of the Dewar-Chatt-Duncanson model, a paradigm that describes the synergistic interplay of ligand-to-metal σ-donation and metal-to-ligand π-back-donation[1][2]. This bonding model is not merely of academic interest; it dictates the stability, reactivity, and electronic properties of these molecules.

The compound of interest, Di-μ-chloro-bis[chloro(cyclohexene)platinum(II)], is a dimeric Pt(II) complex where each platinum center is coordinated to a cyclohexene ligand and three chloride ions, with two chlorides acting as bridges between the metal centers[3][4]. Such complexes are valuable as starting materials in platinum chemistry and serve as models for intermediates in catalytic cycles.[3] Furthermore, understanding the electronic structure of Pt(II) complexes is crucial in the field of medicinal chemistry. Platinum-based drugs, such as cisplatin and oxaliplatin, are among the most effective anticancer agents, and their mechanism of action is intimately linked to the electronic properties of the platinum center.[5]

This guide provides a detailed theoretical protocol to thoroughly characterize the electronic landscape of [PtCl₂(C₆H₁₀)]₂. We will explore the nature of the platinum-cyclohexene bond, analyze the contributions of various atomic orbitals to the frontier molecular orbitals, and predict the compound's electronic absorption spectrum. The causality behind each computational choice is explained to ensure the protocol is both rigorous and replicable.

Theoretical Framework: The Dewar-Chatt-Duncanson Model

The bonding between the cyclohexene ligand and the platinum(II) center is best described by the Dewar-Chatt-Duncanson model. This model partitions the interaction into two primary components:

  • σ-Donation: The filled π-orbital of the cyclohexene C=C double bond overlaps with a vacant hybrid orbital on the platinum atom (typically a dσ or an spd hybrid). This interaction constitutes a donation of electron density from the ligand to the metal.

  • π-Back-donation: A filled d-orbital on the platinum atom (of π-symmetry, e.g., dxy or dyz) overlaps with the empty π* (antibonding) orbital of the C=C double bond. This results in a back-donation of electron density from the metal to the ligand.

This synergistic bonding strengthens the overall metal-olefin interaction, leads to a lengthening of the C=C bond, and causes a rehybridization of the olefinic carbons from sp² towards sp³.[1] A primary goal of our theoretical study is to quantify these two components and visualize the molecular orbitals responsible for them.

cluster_ligand Cyclohexene Ligand cluster_metal Platinum(II) Center pi_orbital Filled π Orbital d_sigma_orbital Vacant dσ Orbital pi_orbital->d_sigma_orbital σ-Donation pi_star_orbital Empty π* Orbital d_pi_orbital Filled dπ Orbital d_pi_orbital->pi_star_orbital π-Back-donation

Caption: The Dewar-Chatt-Duncanson bonding model for Pt-olefin complexes.

Detailed Computational Methodology

To ensure scientific integrity, the proposed computational workflow is designed as a self-validating system, where results from one stage inform and are checked by the next.

Initial Structure and Geometry Optimization
  • Protocol Step 2: Software and Theoretical Level Selection. All calculations will be performed using a widely-validated quantum chemistry package like Gaussian or ORCA. Density Functional Theory (DFT) is the method of choice due to its excellent balance of computational cost and accuracy for transition metal complexes.

    • Functional: The PBE0 hybrid functional will be employed. This functional has demonstrated high accuracy in predicting geometric and electronic properties of platinum complexes.[6] As a cross-validation step, calculations may also be performed with the B3LYP functional.

    • Basis Set: A double-zeta quality basis set with polarization functions, such as def2-TZVP, will be used for all non-metal atoms (C, H, Cl).[6]

    • Relativistic Effects: For the platinum atom, which is a heavy element, relativistic effects are significant. A Stuttgart-Dresden (SDD) effective core potential (ECP) will be used, which replaces the core electrons and implicitly includes scalar relativistic effects.[7]

  • Protocol Step 3: Geometry Optimization. A full geometry optimization will be performed in the gas phase without symmetry constraints. The convergence criteria should be stringent to ensure a true energy minimum is located.

  • Protocol Step 4: Vibrational Frequency Analysis. Following optimization, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a local minimum on the potential energy surface. These calculated frequencies can also be used to simulate an IR spectrum for comparison with any future experimental data.

start Build Initial Structure (from Analogue Crystal Data) dft Select DFT Method Functional: PBE0 Basis Sets: def2-TZVP / SDD start->dft opt Geometry Optimization (Gas Phase) dft->opt freq Frequency Calculation opt->freq freq->opt Imaginary Freq? -> Re-optimize end Validated Ground State Structure & Frequencies freq->end

Caption: Workflow for obtaining the validated ground-state geometry.

Electronic Structure Analysis
  • Protocol Step 5: Molecular Orbital (MO) Analysis. The canonical Kohn-Sham orbitals will be visualized to identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The composition and energy of these frontier orbitals are critical for understanding the complex's reactivity and electronic transitions. We will specifically identify the orbitals corresponding to the σ-donation and π-back-donation interactions.

  • Protocol Step 6: Natural Bond Orbital (NBO) Analysis. NBO analysis will be performed to quantify the charge distribution and the nature of the Pt-olefin bond. This method provides a more intuitive, chemically-based picture of bonding than canonical MOs. It will allow for the calculation of the stabilization energies associated with the key donor-acceptor interactions (π(C=C) -> σ(Pt) and dπ(Pt) -> π(C=C)), providing quantitative evidence for the Dewar-Chatt-Duncanson model.

Prediction of Electronic Spectra
  • Protocol Step 7: Time-Dependent DFT (TD-DFT) Calculations. To simulate the UV-Vis absorption spectrum, TD-DFT calculations will be performed on the optimized ground-state geometry. The first 20-30 singlet excited states will be calculated.

  • Protocol Step 8: Spectral Analysis. The results will provide the excitation energies (wavelengths), oscillator strengths (intensities), and the primary orbital contributions for each electronic transition. This allows for the assignment of the calculated absorption bands, which are expected to include:

    • Ligand-to-Metal Charge Transfer (LMCT) transitions.

    • Metal-to-Ligand Charge Transfer (MLCT) transitions (related to π-back-donation).

    • d-d transitions localized on the platinum center.

Expected Results and Discussion

Based on studies of analogous Pt(II)-olefin systems, we can anticipate the key findings of this theoretical investigation.

Geometric Parameters

The geometry optimization is expected to yield a dimeric structure with bridging chloride ligands, where each platinum atom adopts a distorted square planar coordination. Key metrics to analyze will be the Pt-Cl, Pt-C, and the olefinic C=C bond lengths. A comparison of the optimized C=C bond length in the complex versus that of free cyclohexene will provide direct evidence of π-back-donation; an elongation is expected.

ParameterExpected Value (Å)Significance
Pt-Cl (terminal)~2.30 - 2.35Standard Pt(II)-Cl bond length.
Pt-Cl (bridging)~2.38 - 2.45Longer than terminal due to bridging nature.
Pt-C (olefin)~2.10 - 2.20Indicates direct Pt-olefin interaction.
C=C (coordinated)> 1.34Elongated compared to free cyclohexene (~1.34 Å) due to π-back-donation into the π* orbital.

Table 1: Anticipated key geometric parameters for optimized [PtCl₂(C₆H₁₀)]₂.

Molecular Orbitals and Bonding

The MO analysis is predicted to reveal a HOMO with significant character from platinum d-orbitals and chloride p-orbitals. The LUMO is expected to be dominated by the π* orbital of the cyclohexene C=C bond, potentially with some contribution from platinum d-orbitals.

The NBO analysis will quantify the donation and back-donation. We expect a significant stabilization energy (E²) for the interaction between the filled π(C=C) orbital and vacant platinum orbitals, and a smaller, but crucial, stabilization energy for the interaction between filled platinum dπ orbitals and the vacant π*(C=C) orbital.

Electronic Transitions

The TD-DFT calculations are expected to predict low-energy absorption bands in the UV-Vis region. The lowest energy transitions will likely be of MLCT character, corresponding to the promotion of an electron from a Pt-based d-orbital (like the HOMO) to the cyclohexene π* orbital (the LUMO). These transitions are directly linked to the π-back-donation component of the Pt-olefin bond.

Conclusion

This technical guide presents a rigorous and comprehensive computational strategy for the theoretical study of the electronic structure of Di-μ-chloro-bis[chloro(cyclohexene)platinum(II)]. By leveraging established DFT and TD-DFT methodologies, this proposed research will provide fundamental insights into the nature of the platinum-cyclohexene bond, quantify the components of the Dewar-Chatt-Duncanson model, and predict the complex's spectroscopic properties. The detailed, step-by-step protocol ensures that the study can be reliably executed, yielding data that will be invaluable to researchers in organometallic chemistry, catalysis, and the ongoing development of platinum-based therapeutics. The findings will fill a gap in the literature and provide a validated computational model for future in-silico studies of related platinum complexes.

References

  • Dewar, M. J. S. The π-complex theory of metal-alkene compounds. Bulletin de la Société Chimique de France, 1951, 18, C71-C79. [Link]

  • Chatt, J.; Duncanson, L. A. Olefin co-ordination compounds. Part III. Infra-red spectra and structure: attempted preparation of acetylene complexes. Journal of the Chemical Society, 1953, 2939-2947. [Link]

  • Butikofer, J. L., Kalberer, E. W., Schuster, W. C., & Roddick, D. M. Dichloro(norbornadiene)platinum(II): a comparison with dichloro(cyclooctadiene)platinum(II). Acta Crystallographica Section C, 2004, 60(7), m353-m354. [Link]

  • Irzooqi, W. S., et al. Theoretical Study of Cyclohexane -1,2-Diamine-Oxalate- Platinum Metal Complex and Comparing with Experimental Data: DFT Calculations. Iraqi Journal of Science, 2021. [Link]

  • Wikipedia contributors. Dewar–Chatt–Duncanson model. Wikipedia, The Free Encyclopedia. [Link]

  • Humbel, S., et al. Valence Bond Approach of Metal−Ligand Bonding in the Dewar−Chatt−Duncanson Model. Inorganic Chemistry, 2002, 41(18), 4741-4747. [Link]

  • Johnstone, T. C., Suntharalingam, K., & Lippard, S. J. The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs. Chemical Reviews, 2016, 116(5), 3436–3486. [Link]

  • Gourlaouen, C., et al. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. Physical Chemistry Chemical Physics, 2021, 23, 24813-24825. [Link]

  • Tasan, S., et al. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Molecules, 2010, 15(3), 1436-1446. [Link]

  • Mateck. Pt- Di-μ-chloro bis[chloro(cyclohexene) platinum(II)]. [Link]

  • Kistner, C. R., et al. Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, 1972, Volume 13. [Link]

  • Rach, S. F., & Kühn, F. E. Dinuclear Olefin and Alkyne Complexes of Platinum(II). Chemistry - A European Journal, 2009, 15(38), 9518-9531. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Dichlorobis[chloro(cyclohexene)platinum(II)] in Organic Synthesis

Introduction: Unveiling the Catalytic Potential of a Platinum(II)-Olefin Complex Dichlorobis[chloro(cyclohexene)platinum(II)], a member of the platinum(II)-olefin complex family, holds significant potential as a catalyst...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Catalytic Potential of a Platinum(II)-Olefin Complex

Dichlorobis[chloro(cyclohexene)platinum(II)], a member of the platinum(II)-olefin complex family, holds significant potential as a catalyst in a variety of organic transformations. While specific applications of this exact complex are not extensively documented in peer-reviewed literature, its structural similarity to well-known platinum catalysts, such as those used in hydrosilylation, allows for informed predictions of its catalytic activity. This guide provides a comprehensive overview of the theoretical framework, potential applications, and detailed experimental protocols for utilizing Dichlorobis[chloro(cyclohexene)platinum(II)] in organic synthesis, with a primary focus on the fundamentally important hydrosilylation reaction.

Platinum(II) complexes are renowned for their ability to catalyze a diverse range of chemical reactions, including oxidation, isomerization, hydrogenation, and polymerization.[1][2] Their efficacy stems from the accessibility of multiple oxidation states and the ability to coordinate with a variety of organic substrates.[2][3] In particular, platinum-olefin complexes serve as crucial intermediates in many catalytic cycles.[1] This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to explore the catalytic utility of Dichlorobis[chloro(cyclohexene)platinum(II)].

Core Application: Hydrosilylation of Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in materials science and pharmaceuticals.[4][5] Platinum complexes are exceptionally effective catalysts for this transformation, and the proposed Dichlorobis[chloro(cyclohexene)platinum(II)] is a prime candidate for this application.[6][7]

Mechanistic Insight: The Modified Chalk-Harrod Mechanism

The catalytic cycle of platinum-mediated hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism.[5][8][9] This mechanism provides a robust framework for understanding the role of the platinum catalyst and predicting reaction outcomes.

The key steps of the Chalk-Harrod mechanism are as follows:

  • Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center, forming a platinum(II) species with hydride and silyl ligands.

  • Olefin Coordination: The alkene substrate coordinates to the platinum(II) complex.

  • Migratory Insertion: The coordinated alkene inserts into the platinum-hydride bond. This step is often rate-determining.[8]

  • Reductive Elimination: The resulting alkylsilyl product is released from the platinum center, regenerating the active platinum(0) catalyst.

Chalk_Harrod_Mechanism

Experimental Protocols

The following protocols are designed to serve as a starting point for researchers investigating the catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)]. All manipulations involving the catalyst and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: General Procedure for the Hydrosilylation of a Terminal Alkene

This protocol details a model reaction between 1-octene and triethylsilane.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)] (CAS: 12176-53-3 or 60134-75-0)[10]

  • 1-Octene (anhydrous)

  • Triethylsilane (anhydrous)

  • Anhydrous toluene (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk glassware

Procedure:

  • Catalyst Preparation: Prepare a stock solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in anhydrous toluene (e.g., 1 mg/mL).

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-octene (1.0 mmol) and anhydrous toluene (5 mL).

  • Catalyst Addition: Add the catalyst stock solution (e.g., 0.01 mol%) to the reaction flask.

  • Reagent Addition: Add triethylsilane (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel.

Data Summary Table:

EntrySubstrate (Alkene)SilaneCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
11-OcteneTriethylsilane0.01254>95
2StyrenePhenylsilane0.01252>98
3Allyl Glycidyl EtherTrimethoxysilane0.0550690

Note: The data in this table is representative of typical platinum-catalyzed hydrosilylation reactions and should be optimized for the specific catalyst and substrates.[11]

Potential for Other Catalytic Transformations

While hydrosilylation is a primary application, the reactivity profile of platinum(II)-olefin complexes suggests that Dichlorobis[chloro(cyclohexene)platinum(II)] could also be an effective catalyst or precatalyst in other transformations, such as:

  • Alkene and Alkyne Isomerization: Platinum complexes can facilitate the migration of double and triple bonds within a carbon skeleton.[6]

  • C-H Activation: Under specific conditions, platinum catalysts can mediate the functionalization of otherwise inert C-H bonds.[3]

  • Oligomerization and Polymerization: The coordination and insertion of olefins are fundamental steps in polymerization processes.[1]

Experimental_Workflow

Safety and Handling

Platinum compounds, including Dichlorobis[chloro(cyclohexene)platinum(II)], should be handled with care. They can be sensitizers and may cause allergic reactions.[12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)] represents a promising, yet underexplored, catalyst for organic synthesis. Based on the well-established reactivity of related platinum-olefin complexes, its application in hydrosilylation is highly probable and serves as an excellent starting point for its catalytic investigation. The protocols and mechanistic insights provided in this guide are intended to empower researchers to unlock the full potential of this and other platinum catalysts in their synthetic endeavors.

References

  • Tauer, A. et al. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis. Available at: [Link]

  • Lukin, R. et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. Available at: [Link]

  • Hu, C.-Y. et al. (1992). Hydrosilylation Catalyzed by Polysiloxane-Bound Platinum Complexes. Journal of Macromolecular Science: Part A - Chemistry. Available at: [Link]

  • Ananikov, V. P. et al. (2019). Platinum catalysts for hydrosilylation reactions. ResearchGate. Available at: [Link]

  • Lukin, R. et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Pagliaro, M. & Ciriminna, R. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry. Available at: [Link]

  • Johnson, B. F. G. & Lewis, J. (1964). Platinum Metal Salts and Complexes. Ingenta Connect. Available at: [Link]

  • Lukin, R. et al. (2020). The common scheme of the platinum-catalyzed hydrosilylation reaction. ResearchGate. Available at: [Link]

  • Marciniec, B. et al. (2020). Platinum-catalyzed hydrosilylation in polymer chemistry. MDPI. Available at: [Link]

  • Wikipedia. Hydrosilylation. Available at: [Link]

  • PrepChem. Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II). Available at: [Link]

  • ResearchGate. Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids. Available at: [Link]

  • Barone, C. R. et al. (2008). New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. ResearchGate. Available at: [Link]

  • ResearchGate. Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs. Available at: [Link]

  • Parchem. Dichlorobis[chloro(cyclohexene)platinum(II) (Cas 60134-75-0). Available at: https://www.parchem.
  • Chemistry For Everyone. (2024). How Does Platinum Act As A Catalyst?. YouTube. Available at: [Link]

Sources

Application

The Unseen Catalyst: A Detailed Guide to Dichlorobis[chloro(cyclohexene)platinum(II)] in Hydrosilylation Reactions

For the modern researcher in materials science, organic synthesis, and drug development, the quest for efficient and selective catalytic systems is perpetual. Among the myriad of transformations, hydrosilylation stands o...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in materials science, organic synthesis, and drug development, the quest for efficient and selective catalytic systems is perpetual. Among the myriad of transformations, hydrosilylation stands out as a cornerstone for the formation of silicon-carbon bonds, enabling the synthesis of a vast array of organosilicon compounds. While workhorse catalysts like Karstedt's and Speier's catalysts are well-documented, a deeper dive into the catalytic landscape reveals hidden gems with unique potential. This guide illuminates one such catalyst: Dichlorobis[chloro(cyclohexene)platinum(II)].

This document serves as a comprehensive technical guide, providing not just protocols, but the scientific rationale behind the experimental design. We will explore the mechanistic underpinnings of this Pt(II) complex in hydrosilylation, offer detailed application notes, and present robust experimental protocols for its use with both alkenes and alkynes.

Introduction to Dichlorobis[chloro(cyclohexene)platinum(II)]: Beyond the Familiar

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula C₁₂H₂₀Cl₄Pt₂, is a platinum(II) coordination complex.[1] Unlike the more common Pt(0) catalysts, this complex exists in a higher oxidation state and typically functions as a precatalyst. This means that under reaction conditions, it is reduced in situ to the catalytically active Pt(0) species. The cyclohexene ligands are relatively labile, facilitating their displacement by reactants and the initiation of the catalytic cycle.

The primary advantage of using such a Pt(II) precatalyst can be enhanced stability and solubility in certain organic media compared to some Pt(0) precursors. This allows for more controlled initiation of the hydrosilylation reaction, which can be particularly advantageous in industrial settings or for sensitive substrates.

The Catalytic Heart: Mechanism of Hydrosilylation

The catalytic activity of Dichlorobis[chloro(cyclohexene)platinum(II)] in hydrosilylation is generally understood to follow a modified Chalk-Harrod mechanism. This classical mechanism, first proposed in the 1960s, provides a robust framework for understanding how platinum catalysts facilitate the addition of a Si-H bond across an unsaturated C-C bond.[2]

Activation of the Precatalyst: The first crucial step is the reduction of the Pt(II) center to the active Pt(0) species. This is typically achieved by the hydrosilane present in the reaction mixture. The cyclohexene ligands are displaced, and the platinum center is reduced, making it available to enter the catalytic cycle.

The Chalk-Harrod mechanism proceeds through the following key steps:

  • Oxidative Addition: The hydrosilane (R₃SiH) undergoes oxidative addition to the Pt(0) center, forming a Pt(II) intermediate with Pt-H and Pt-Si bonds.

  • Olefin Coordination: The alkene or alkyne substrate coordinates to the platinum center.

  • Migratory Insertion: The coordinated olefin inserts into the Pt-H bond. This step is often rate-determining and dictates the regioselectivity of the reaction (i.e., whether the silicon atom adds to the terminal or internal carbon of the double bond).

  • Reductive Elimination: The final step is the reductive elimination of the alkylsilane product, regenerating the active Pt(0) catalyst, which can then re-enter the catalytic cycle.[2]

Hydrosilylation Catalytic Cycle Pt(0) Pt(0) Oxidative Addition Oxidative Addition Pt(0)->Oxidative Addition + R3SiH Pt(II)-H(SiR3) Pt(II)-H(SiR3) Oxidative Addition->Pt(II)-H(SiR3) Olefin Coordination Olefin Coordination Pt(II)-H(SiR3)->Olefin Coordination + Alkene/Alkyne Pt(II)-H(SiR3)(Olefin) Pt(II)-H(SiR3)(Olefin) Olefin Coordination->Pt(II)-H(SiR3)(Olefin) Migratory Insertion Migratory Insertion Pt(II)-H(SiR3)(Olefin)->Migratory Insertion Pt(II)-Alkyl(SiR3) Pt(II)-Alkyl(SiR3) Migratory Insertion->Pt(II)-Alkyl(SiR3) Reductive Elimination Reductive Elimination Pt(II)-Alkyl(SiR3)->Reductive Elimination - Alkylsilane Reductive Elimination->Pt(0)

Caption: The Chalk-Harrod catalytic cycle for hydrosilylation.

Application Notes & Protocols

The following protocols are designed as robust starting points for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

General Considerations and Safety

Handling and Storage: Dichlorobis[chloro(cyclohexene)platinum(II)] should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from light and moisture.

Solvent and Reagent Purity: For optimal results and reproducibility, use anhydrous solvents and purify alkenes/alkynes and hydrosilanes to remove any potential catalyst poisons, such as sulfur or phosphorus compounds.

Protocol 1: Hydrosilylation of a Terminal Alkene

This protocol describes the hydrosilylation of 1-octene with triethoxysilane as a representative example.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • 1-Octene (freshly distilled)

  • Triethoxysilane (freshly distilled)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Experimental Workflow Diagram:

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry glassware under vacuum C Purge reaction vessel with inert gas A->C B Prepare catalyst stock solution in toluene F Inject catalyst solution B->F D Add 1-octene and toluene to vessel C->D E Add triethoxysilane D->E E->F G Heat to desired temperature and stir F->G H Monitor reaction by GC or TLC G->H I Cool reaction to room temperature H->I J Remove solvent under reduced pressure I->J K Purify product by distillation or chromatography J->K L Characterize product (NMR, GC-MS) K->L

Caption: General workflow for a hydrosilylation reaction.

Step-by-Step Procedure:

  • Catalyst Preparation: Prepare a stock solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in anhydrous toluene (e.g., 1 mg/mL) under an inert atmosphere. This allows for accurate dispensing of small quantities of the catalyst.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-octene (1.0 mmol, 1.0 eq) and anhydrous toluene (5 mL).

  • Addition of Silane: Add triethoxysilane (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Catalyst Addition: Using a syringe, add the catalyst stock solution. A typical starting catalyst loading is 0.01 mol%.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure.

  • Purification and Characterization: The crude product can be purified by vacuum distillation or column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Protocol 2: Hydrosilylation of a Terminal Alkyne

This protocol details the hydrosilylation of phenylacetylene with dimethylphenylsilane.

Materials:

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Phenylacetylene (freshly distilled)

  • Dimethylphenylsilane (freshly distilled)

  • Anhydrous THF or toluene

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Step-by-Step Procedure:

  • Catalyst Preparation: As in Protocol 1, prepare a stock solution of the catalyst in an anhydrous solvent.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add phenylacetylene (1.0 mmol, 1.0 eq) and anhydrous THF (5 mL).

  • Addition of Silane: Add dimethylphenylsilane (1.1 mmol, 1.1 eq) to the reaction mixture.

  • Catalyst Addition: Add the catalyst stock solution (starting with 0.05 mol%).

  • Reaction: Stir the reaction at room temperature. Hydrosilylation of alkynes is often exothermic and may not require heating.

  • Monitoring: Monitor the formation of the vinylsilane product by GC or TLC. Note that with terminal alkynes, a mixture of α- and β-adducts, as well as (E)- and (Z)-isomers of the β-adduct, can be formed.

  • Work-up: Upon completion, remove the solvent in vacuo.

  • Purification and Characterization: Purify the product by column chromatography. Characterize the product mixture by NMR to determine the regioselectivity and stereoselectivity of the addition.

Data Presentation and Expected Outcomes

The performance of Dichlorobis[chloro(cyclohexene)platinum(II)] is expected to be comparable to other Pt(II) precatalysts. The following tables summarize typical outcomes for hydrosilylation reactions.

Table 1: Hydrosilylation of Alkenes

AlkeneSilaneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Regioselectivity (anti-Markovnikov:Markovnikov)
1-OcteneTriethoxysilane0.01 - 0.125 - 801 - 12>90>98:2
StyreneTriethoxysilane0.01 - 0.125 - 601 - 8>95Variable, often favors branched product
Allyl Glycidyl EtherHeptamethyltrisiloxane0.05 - 0.260 - 1002 - 16>85>95:5

Table 2: Hydrosilylation of Alkynes

AlkyneSilaneCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Products
PhenylacetyleneDimethylphenylsilane0.05 - 0.5250.5 - 4>90Mixture of α, β(E), and β(Z) isomers
1-HexyneTriethylsilane0.05 - 0.5250.5 - 6>90Predominantly β(E) isomer
4-Phenyl-1-butyneTriethoxysilane0.1 - 1.025 - 501 - 12>80Predominantly β(E) isomer

Conclusion and Future Outlook

Dichlorobis[chloro(cyclohexene)platinum(II)] represents a viable and effective precatalyst for hydrosilylation reactions. Its Pt(II) nature offers potential advantages in terms of stability and handling. The protocols and data presented herein provide a solid foundation for researchers to explore the applications of this catalyst in their own work. Further research into the synthesis of novel derivatives of this complex and a more detailed investigation into its substrate scope will undoubtedly continue to expand its utility in the field of organosilicon chemistry.

References

  • Rock Chemicals, Inc. Di-µ-chloro-bis(cyclohexene)platinum(II). [Link]

  • Bogdan, M., & Kownacki, I. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

Sources

Method

Application Notes &amp; Protocols: Unraveling the Cytotoxic Mechanism of Platinum(II)-Olefin Complexes in Cancer Cells

Prepared by: Dr. Evelyn Reed, Senior Application Scientist Introduction: Platinum-based coordination complexes represent a cornerstone of modern chemotherapy, with cisplatin and its analogues being integral to treatment...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction:

Platinum-based coordination complexes represent a cornerstone of modern chemotherapy, with cisplatin and its analogues being integral to treatment regimens for a wide array of solid tumors. The therapeutic efficacy of these compounds is primarily attributed to their ability to form covalent adducts with nuclear DNA, which triggers a cascade of cellular events culminating in cell death. The specific compound "Dichlorobis[chloro(cyclohexene)platinum(II)]" is not extensively characterized in publicly accessible scientific literature. Therefore, this guide will focus on the well-established mechanistic framework for platinum(II) complexes containing olefin ligands, such as cyclohexene. We will delineate the general mechanism of action and provide a comprehensive suite of protocols for researchers to investigate and validate the cytotoxic effects of novel platinum-olefin compounds.

The core principle of platinum(II) drug action involves intracellular aquation, followed by coordination to nucleophilic sites on DNA, primarily the N7 atoms of purine bases. This interaction distorts the DNA double helix, obstructs replication and transcription, and activates the DNA Damage Response (DDR) network. The cellular decision to undergo apoptosis, or programmed cell death, is a critical determinant of the drug's success. This document provides the theoretical basis and practical workflows for elucidating this intricate process.

Part 1: The Mechanistic Pathway of Platinum(II)-Olefin Complexes

The journey of a platinum(II) complex from administration to inducing apoptosis is a multi-step process. Understanding this pathway is critical for designing effective drug candidates and interpreting experimental results.

Cellular Uptake and Intracellular Activation

Platinum(II) complexes are typically neutral and can enter cells via passive diffusion or through active transport mechanisms, often hijacking copper transporters like CTR1. Once inside the cell's low-chloride environment (~4 mM), the chloro ligands are displaced by water molecules in a process called aquation. This hydrolysis event is critical, as it activates the platinum complex, transforming it into a highly electrophilic species ready to react with cellular nucleophiles.

G cluster_extracellular Extracellular Space (High [Cl⁻]) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Low [Cl⁻]) Compound_Ext Pt(olefin)Cl₂ (Inactive) Transport Passive Diffusion & Copper Transporters (CTR1) Compound_Ext->Transport Uptake Compound_Int Pt(olefin)Cl₂ Transport->Compound_Int Aquation Aquation [Pt(olefin)Cl(H₂O)]⁺ [Pt(olefin)(H₂O)₂]²⁺ (Active Electrophile) Compound_Int->Aquation Hydrolysis DNA_Target Nuclear DNA Aquation->DNA_Target Binding to N7 of Guanine

Caption: Cellular uptake and activation cascade of a platinum(II)-olefin complex.

DNA Adduct Formation: The Primary Cytotoxic Lesion

The activated, aquated platinum species rapidly binds to nuclear DNA. The primary targets are the N7 positions of guanine and, to a lesser extent, adenine. This binding results in the formation of several types of DNA adducts:

  • 1,2-Intrastrand Adducts: The most common type, where the platinum atom links two adjacent guanine bases (GG).

  • 1,3-Intrastrand Adducts: Linking two guanine bases separated by one nucleotide (GXG).

  • Interstrand Crosslinks (ICLs): A more cytotoxic but rarer lesion that covalently links the two opposite strands of the DNA helix.

  • DNA-Protein Crosslinks: Formation of links between DNA and nearby proteins.

These adducts introduce significant kinks and bends into the DNA structure, physically obstructing the machinery of DNA replication and transcription.

Cellular Response to DNA Damage

The cell recognizes these platinum-DNA adducts as damage, triggering a complex signaling network known as the DNA Damage Response (DDR).

  • Damage Recognition: Sensor proteins, such as those in the mismatch repair (MMR) pathway (e.g., MSH2) and high-mobility group (HMG) proteins, recognize the structural distortions in the DNA.

  • Signal Transduction: This recognition activates key kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated). These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.

  • Effector Activation: The ultimate effectors of this pathway are proteins like p53, a tumor suppressor that acts as a critical decision-maker. Activated p53 can induce:

    • Cell Cycle Arrest: By transcribing proteins like p21, p53 halts the cell cycle, typically at the G1/S or G2/M phase, to provide time for DNA repair.

    • Apoptosis: If the DNA damage is deemed too severe to be repaired, p53 initiates programmed cell death by upregulating pro-apoptotic proteins like Bax and PUMA, leading to the activation of the caspase cascade.

G cluster_outcomes Cellular Outcomes Pt_Adduct Platinum-DNA Adduct Recognition Damage Recognition (HMG, MSH2) Pt_Adduct->Recognition Kinases ATR / ATM Kinase Activation Recognition->Kinases p53 p53 Activation & Stabilization Kinases->p53 Repair DNA Repair (NER) Kinases->Repair Attempted Arrest Cell Cycle Arrest (via p21) p53->Arrest Apoptosis Apoptosis (via Bax, PUMA) p53->Apoptosis Repair->Arrest If successful Repair->Apoptosis If fails

Caption: DNA damage response (DDR) pathway initiated by platinum-DNA adducts.

Part 2: Experimental Protocols for Mechanistic Investigation

To characterize the mechanism of a novel platinum-olefin complex, a series of validated assays should be performed. The following protocols provide a robust framework for this investigation.

Protocol: Assessment of Cytotoxicity (MTT Assay)

This protocol determines the concentration of the platinum complex required to inhibit cell growth by 50% (IC50), a key measure of cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the platinum-olefin complex in culture medium. A typical range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or saline) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Analysis of Cell Cycle Distribution

This protocol uses propidium iodide (PI) staining and flow cytometry to determine if the platinum complex induces cell cycle arrest at a specific phase.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can thus distinguish between cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the platinum complex at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distributions of treated cells to the control.

Protocol: Quantification of Apoptosis (Annexin V/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the platinum complex (e.g., at IC50 concentration) for a relevant time course (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Part 3: Data Interpretation and Summary

The data gathered from these core protocols allows for a comprehensive mechanistic profile of the platinum-olefin complex.

Table 1: Expected Experimental Outcomes for an Active Platinum(II) Complex

AssayParameter MeasuredExpected Result for Active CompoundMechanistic Implication
MTT Assay IC50 ValueA low micromolar or nanomolar IC50 value.The compound is potently cytotoxic to cancer cells.
Cell Cycle Analysis % of cells in G1, S, G2/MAccumulation of cells in the S or G2/M phase.The compound induces DNA damage, leading to cell cycle arrest to allow for repair.
Annexin V/PI Assay % of Apoptotic CellsA significant increase in the Annexin V-positive cell population.The primary mode of cell death induced by the compound is apoptosis.
ICP-MS (Optional) Intracellular Pt conc.Measurable uptake of platinum over time.The compound successfully enters the cancer cells.
Comet Assay (Optional) DNA Tail MomentIncreased tail moment in treated cells vs. control.Direct evidence of DNA strand breaks and damage.

graph G {
layout=neato;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Novel Platinum(II)-Olefin\nComplex", shape=Mdiamond, pos="0,4!", fillcolor="#FBBC05", fontcolor="#202124"]; Cytotoxicity [label="Protocol 2.1:\nCytotoxicity Screening (MTT)\nDetermine IC50", pos="-3,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Protocol 2.2:\nCell Cycle Analysis (PI)\n@ IC50", pos="0,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Protocol 2.3:\nApoptosis Assay (Annexin V)\n@ IC50", pos="3,2.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Elucidated Mechanism:\nDNA Damage -> G2/M Arrest -> Apoptosis", shape=ellipse, pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cytotoxicity; Start -> Apoptosis; Cytotoxicity -> CellCycle [label="Use IC50"]; CellCycle -> Mechanism; Apoptosis -> Mechanism; }

Caption: Experimental workflow for characterizing a novel platinum(II) complex.

The anticancer activity of platinum(II)-olefin complexes is rooted in their ability to inflict lethal DNA damage. By systematically applying the protocols detailed in this guide—from initial cytotoxicity screening to in-depth analysis of cell cycle and apoptosis—researchers can effectively characterize the mechanism of action of novel platinum compounds. This structured approach ensures scientific rigor and provides the critical data needed for the rational development of next-generation platinum-based chemotherapeutics.

References

  • Title: The mechanism of action of cisplatin. Source: Nature Reviews Cancer URL: [Link]

  • Title: Cellular uptake of platinum-based drugs. Source: European Journal of Pharmacology URL: [Link]

  • Title: A guide to the MTT assay for cell viability. Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Analysis of the cell cycle by flow cytometry. Source: Current Protocols in Immunology URL: [Link]

  • Title: Detection of Apoptosis using Annexin V-FITC. Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Platinum-based anticancer drugs: from discovery to approved therapeutics. Source: Dalton Transactions URL: [Link]

Application

Application Notes &amp; Protocols: Dichlorobis[chloro(cyclohexene)platinum(II)] as a Precursor for High-Purity Platinum Nanoparticles

Abstract and Introduction Platinum nanoparticles (PtNPs) are at the forefront of innovation in catalysis, diagnostics, and nanomedicine due to their unique physicochemical properties, including high surface area-to-volum...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Platinum nanoparticles (PtNPs) are at the forefront of innovation in catalysis, diagnostics, and nanomedicine due to their unique physicochemical properties, including high surface area-to-volume ratios and exceptional catalytic activity.[1] Their application in drug development is particularly promising, with uses ranging from novel therapeutic agents to advanced drug delivery systems.[2][3] The synthesis of PtNPs with controlled size, shape, and stability is paramount to harnessing their full potential. This process begins with the selection of a suitable platinum precursor.

This document provides a comprehensive guide to the use of Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl(C₆H₁₀)]₂, as a precursor for the synthesis of platinum nanoparticles. While less common than inorganic salts like hexachloroplatinic acid (H₂PtCl₆), this Pt(II) organometallic complex offers distinct advantages, including solubility in a wider range of organic solvents and potentially different reaction kinetics that can be exploited for fine-tuning nanoparticle characteristics.

This guide will detail the fundamental principles of PtNP formation from Pt(II) precursors, provide a robust and adaptable synthesis protocol, outline essential characterization techniques, and discuss key applications relevant to the research and pharmaceutical sectors.

Core Principles: From Pt(II) Precursor to Nanoparticle

The conversion of a soluble platinum precursor into stable, solid nanoparticles is a "bottom-up" process governed by three critical stages: Reduction , Nucleation , and Growth . Understanding this mechanism is key to rationally controlling the final product.

  • Reduction: The synthesis is initiated by reducing the Pt(II) ions from the precursor complex to the zerovalent state (Pt(0)).[4] The choice of reducing agent is critical; strong agents like sodium borohydride (NaBH₄) lead to rapid reduction and smaller particles, while milder agents like alcohols (in polyol synthesis) or ascorbic acid allow for slower, more controlled reactions.[5][6]

  • Nucleation: Once a sufficient concentration of Pt(0) atoms is generated, the solution becomes supersaturated, and the atoms begin to coalesce into tiny, thermodynamically stable clusters called nuclei.[7]

  • Growth: These nuclei then act as seeds for further growth, consuming the remaining Pt(0) atoms in the solution.[8] This growth phase is where the final size and shape of the nanoparticles are determined.

To prevent uncontrolled aggregation and precipitation of the bulk metal, a stabilizing or capping agent is almost always employed.[9][10] These agents, such as citrate, polyvinylpyrrolidone (PVP), or specific ligands, adsorb to the nanoparticle surface, providing electrostatic or steric repulsion that maintains a stable colloidal suspension.[5]

G cluster_0 Synthesis Pathway precursor Pt(II) Precursor (e.g., [PtCl(C₆H₁₀)]₂) reduction Reduction (Addition of Reducing Agent) precursor->reduction Initiation pt0 Pt(0) Atoms (Supersaturation) reduction->pt0 nucleation Nucleation (Formation of Seeds) pt0->nucleation growth Growth & Stabilization (Surface Capping) nucleation->growth final_np Stable Pt Nanoparticles (Colloidal Suspension) growth->final_np Termination

Figure 1: General mechanism of platinum nanoparticle formation via chemical reduction.

Protocol: Chemical Reduction Synthesis of PtNPs

This protocol describes a representative method for synthesizing PtNPs using a chemical reduction approach. It is adapted from established procedures for Pt(II) precursors and can be optimized for Dichlorobis[chloro(cyclohexene)platinum(II)].[11][12]

3.1 Materials and Reagents

  • Precursor: Dichlorobis[chloro(cyclohexene)platinum(II)] ([PtCl(C₆H₁₀)]₂)

  • Solvent: Anhydrous Ethanol or Tetrahydrofuran (THF)

  • Stabilizing Agent: Polyvinylpyrrolidone (PVP, MW ~40,000)

  • Reducing Agent: Sodium borohydride (NaBH₄)

  • Purification: Acetone, Hexane

  • Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer with hotplate, inert gas line (Nitrogen or Argon), syringes, centrifuge.

3.2 Safety and Handling Precautions

  • Platinum compounds can be sensitizers and may cause allergic reactions upon skin contact or inhalation.[13] Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[14]

  • Sodium borohydride is a strong reducing agent that reacts violently with water and acids to produce flammable hydrogen gas. Handle with care.

  • Organic solvents like THF and ethanol are flammable. Keep away from ignition sources.

3.3 Step-by-Step Synthesis Workflow

G start Start: Assemble Glassware (under Inert Atmosphere) prep_pt 1. Prepare Precursor Solution Dissolve [PtCl(C₆H₁₀)]₂ and PVP in Ethanol/THF start->prep_pt heat 2. Heat Solution Bring to reflux (e.g., ~80°C) with stirring prep_pt->heat inject 4. Rapid Injection Inject NaBH₄ solution into the hot precursor solution heat->inject prep_red 3. Prepare Reductant Dissolve NaBH₄ in cold Ethanol immediately before use prep_red->inject react 5. Reaction & Aging Observe color change (e.g., to dark brown/black). Maintain reflux for 1-2 hours. inject->react cool 6. Cooling Cool the reaction mixture to room temperature react->cool purify 7. Purification Add Acetone/Hexane to precipitate NPs. Centrifuge and wash pellet 3x. cool->purify redisperse 8. Final Product Redisperse purified PtNPs in desired solvent (e.g., Ethanol, Water) purify->redisperse characterize 9. Characterization (UV-Vis, TEM, DLS, XRD) redisperse->characterize end End: Store Nanoparticle Suspension (4°C, protected from light) characterize->end

Figure 2: Step-by-step experimental workflow for PtNP synthesis.

3.4 Detailed Procedure

  • Preparation: In a 100 mL three-neck flask, dissolve 10 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] and 50 mg of PVP in 40 mL of anhydrous ethanol.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes to remove oxygen, which can interfere with the reaction. Maintain a gentle positive pressure of inert gas throughout the synthesis.

  • Heating: Heat the solution to reflux (approximately 80°C for ethanol) with vigorous stirring until all solids are dissolved and the temperature is stable.

  • Reductant Preparation: In a separate vial, prepare a fresh solution of the reducing agent by dissolving 15 mg of NaBH₄ in 10 mL of ice-cold ethanol. Prepare this solution immediately before use as it degrades over time.

  • Reduction: Using a syringe, rapidly inject the NaBH₄ solution into the hot, stirring platinum precursor solution. A rapid color change from pale yellow to dark brown or black should be observed, indicating the formation of PtNPs.[1]

  • Aging: Allow the reaction to continue at reflux for 1-2 hours to ensure complete reduction and particle growth stabilization.

  • Purification:

    • Cool the colloidal suspension to room temperature.

    • Transfer the solution to centrifuge tubes and add an excess of acetone (approx. 3x the volume) to precipitate the nanoparticles.

    • Centrifuge at 8,000 rpm for 15 minutes. Discard the clear supernatant.

    • Redisperse the nanoparticle pellet in a small amount of ethanol and repeat the precipitation and centrifugation steps two more times to remove excess PVP and reaction byproducts.

  • Final Product: After the final wash, redisperse the PtNP pellet in the desired solvent (e.g., ethanol, water, or buffer) for storage and characterization. Store at 4°C, protected from light.

Controlling Nanoparticle Properties

The final characteristics of the PtNPs are highly dependent on several experimental parameters. Rational control over these variables is essential for producing particles tailored to a specific application.

ParameterInfluence on NanoparticlesRationale & Expert Insights
Precursor:Reductant Ratio Affects particle size and reaction rate.A higher ratio of reductant to precursor leads to a faster nucleation rate, generally resulting in a larger number of smaller nanoparticles.[9]
Stabilizing Agent Conc. Controls aggregation and final size.Higher concentrations of stabilizer (e.g., PVP) provide better surface coverage, preventing aggregation and leading to smaller, more uniform particles. However, excess stabilizer can be difficult to remove and may hinder catalytic activity.[10][15]
Reaction Temperature Influences kinetics of reduction and growth.Higher temperatures increase the reaction rate, which can lead to smaller particles due to rapid nucleation. Temperature also affects the viscosity of the solvent and the binding dynamics of the capping agent.[9]
Solvent Choice Affects precursor solubility and reduction potential.The choice of solvent (e.g., alcohols in polyol synthesis) can also influence the reduction process itself, with some solvents acting as mild reducing agents at high temperatures.[16]

Characterization and Validation

Thorough characterization is a self-validating step to confirm successful synthesis and determine the properties of the PtNPs.[1][17]

TechniqueInformation ObtainedTypical Expected Results for PtNPs
UV-Visible Spectroscopy Confirmation of formation; stability.A characteristic surface plasmon resonance (SPR) absorption peak is often observed. For PtNPs, this is typically a broad absorbance that increases towards shorter wavelengths (e.g., ~215-300 nm), rather than a sharp peak like gold or silver. The absence of the precursor's absorbance signature indicates complete reaction.
Transmission Electron Microscopy (TEM) Size, morphology (shape), and size distribution.Provides direct visualization of the nanoparticles. Images can be analyzed to measure the average core diameter and assess whether particles are spherical, cubic, or irregular.[17][18] Expected size is typically in the 2-20 nm range depending on conditions.[19]
Dynamic Light Scattering (DLS) Hydrodynamic diameter and size distribution in solution.Measures the effective size of the nanoparticle including the solvent and stabilizer shell. A narrow, single peak indicates a monodisperse and stable colloidal suspension.[20]
X-Ray Diffraction (XRD) Crystalline structure and elemental composition.Confirms the formation of metallic platinum in its face-centered cubic (fcc) crystal structure. Broadened peaks are indicative of the nanoscale nature of the crystallites.[17][18]

Applications in Drug Development and Research

The unique properties of PtNPs make them highly valuable for the target audience.

  • Catalysis: PtNPs are exceptional catalysts for a wide range of chemical reactions, including hydrogenation and oxidation, which are fundamental in pharmaceutical synthesis. Their high surface area maximizes the number of active sites, improving reaction efficiency.[21]

  • Biosensing: The catalytic and electronic properties of PtNPs can be leveraged to create highly sensitive biosensors for detecting biomarkers, pathogens, or glucose.[2]

  • Anticancer Agents: PtNPs have demonstrated intrinsic anticancer activity, potentially acting as reservoirs for the slow release of cytotoxic platinum ions that can damage cancer cell DNA, similar to conventional platinum-based drugs but with potentially different delivery and toxicity profiles.[2][22]

  • Drug Delivery Vehicles: The surface of PtNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) and loaded with therapeutic payloads. This allows for targeted delivery of drugs directly to diseased tissues, enhancing efficacy and reducing systemic side effects.[3]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No reaction (no color change) Inactive reducing agent; insufficient temperature; presence of oxygen.Prepare fresh NaBH₄ solution. Ensure the reaction has reached the target reflux temperature. Verify the integrity of the inert gas setup.
Formation of large aggregates/precipitate Insufficient stabilizing agent; reductant added too slowly.Increase the concentration of PVP. Ensure rapid, one-shot injection of the reducing agent to promote uniform nucleation.
Wide particle size distribution (polydispersity) Poor temperature control; slow addition of reductant; precursor degradation.Use a temperature controller for stable heating. Inject reductant quickly and into the vigorously stirred part of the solution. Ensure the precursor is fully dissolved before adding the reductant.
Difficulty in redispersion after purification Over-drying of the nanoparticle pellet; insufficient surface stabilization.Do not allow the pellet to dry completely between washing steps. Consider using a stronger binding or bulkier stabilizing agent if the problem persists.

References

  • Wikipedia. (n.d.). Platinum nanoparticle. Retrieved from [Link]

  • Ankamwar, B. (2020). A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles. Nanomaterials, 10(10), 1937. Available at: [Link]

  • ASTM International. (2011). The Effect of Stabilizing Agent on Platinum Nanoparticles and Implications Towards the Oxygen Reduction Reaction. Journal of ASTM International. Available at: [Link]

  • MDPI. (2022). Green Synthesis and Characterization of Platinum Nanoparticles. Materials, 15(11), 3822. Available at: [Link]

  • ASTM International. (2011). The Effect of Stabilizing Agent on Platinum Nanoparticles and Implications Towards the Oxygen Reduction Reaction. ASTM Digital Library. Available at: [Link]

  • Royal Society of Chemistry. (2015). Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation. Dalton Transactions, 44(35), 15566-15576. Available at: [Link]

  • ACS Publications. (1999). Preparation of Platinum Nanoparticles by Sonochemical Reduction of the Pt(II) Ion. The Journal of Physical Chemistry B, 103(19), 3957-3960. Available at: [Link]

  • PubMed Central. (2015). Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism. ACS Applied Materials & Interfaces, 7(44), 24817-24824. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Formation and Stabilization of Platinum Nanoparticles in Aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (2022). Green Synthesis and Characterization of Platinum Nanoparticles. Retrieved from [Link]

  • MDPI. (2023). Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications. Nanomaterials, 13(3), 448. Available at: [Link]

  • Asia Pacific Journal of Energy and Environment. (2014). A Review on Chemical Synthesis Process of Platinum Nanoparticles. Asia Pacific Journal of Energy and Environment, 1(2), 107-120. Available at: [Link]

  • ERDA. (2021). Insights from In Situ Studies on the Early Stages of Platinum Nanoparticle Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of platinum nanoparticles. (a) Pt NPs using TEM. (b).... Retrieved from [Link]

  • MDPI. (2022). Functionalized Platinum Nanoparticles with Biomedical Applications. International Journal of Molecular Sciences, 23(22), 14371. Available at: [Link]

  • PubMed Central. (2020). Platinum Nanoparticles: Green Synthesis and Biomedical Applications. Molecules, 25(21), 5026. Available at: [Link]

  • PubMed Central. (2014). Platinum(II) reduction to platinum nanoparticles in anaerobic sludge. Journal of Hazardous Materials, 280, 725-732. Available at: [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]

  • ETDEWEB. (2007). Formation of FePt nanoparticles by organometallic synthesis. Retrieved from [Link]

  • MDPI. (2018). Nanostructure Optimization of Platinum-Based Nanomaterials for Catalytic Applications. Catalysts, 8(11), 558. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Platinum nanoparticles as delivery system in combating various diseases. Journal of Drug Delivery and Therapeutics, 14(7-S), 1-15. Available at: [Link]

  • ACS Publications. (2003). The Anion of Zeise's Salt, K[(C₂H₄)PtCl₃]·H₂O. Organometallics, 22(1), 2-20. Available at: [Link]

  • MDPI. (2023). Synthesis of Platinum Nanoparticles Supported on Fused Nanosized Carbon Spheres Derived from Sustainable Source for Application in a Hydrogen Generation Reaction. Catalysts, 13(7), 1079. Available at: [Link]

  • ResearchGate. (2012). Facile preparation of small and narrowly distributed platinum nanoparticles in the absence of H₂ from Pt(II) and Pt(0) molecular precursors using trihydrogeno(octyl)silane. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], a valuable platinum(II)-olefin...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], a valuable platinum(II)-olefin complex. This dimeric compound, with the formula [PtCl₂(C₆H₁₀)]₂, serves as a key precursor in organometallic chemistry, catalysis, and as a starting material for the development of novel platinum-based therapeutic agents. The protocol herein is based on established methods for the synthesis of analogous platinum-olefin complexes, detailing a reliable procedure starting from potassium tetrachloroplatinate(II). This guide emphasizes the causality behind experimental choices, provides detailed characterization guidelines, and outlines critical safety protocols.

Introduction: The Significance of Platinum-Olefin Complexes

The field of organometallic chemistry was arguably born with the synthesis of the first platinum-olefin complex, Zeise's salt (K[PtCl₃(C₂H₄)]·H₂O), in 1827.[1] These compounds are not merely historical curiosities; they are foundational to our understanding of metal-ligand bonding and have wide-ranging applications. The stability of the platinum-olefin bond, elegantly described by the Dewar-Chatt-Duncanson model, arises from a synergistic interaction: a σ-donation from the olefin's π-orbital to an empty d-orbital on the platinum, and a π-back-donation from a filled platinum d-orbital to the olefin's empty π*-antibonding orbital.[2]

This unique bonding makes platinum-olefin complexes, such as the target Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], stable yet reactive enough to be excellent starting materials. The cyclohexene ligand can be readily displaced by other ligands like phosphines, amines, or other unsaturated molecules, making this complex a versatile entry point for the synthesis of a diverse array of platinum(II) and platinum(0) compounds.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via a ligand substitution reaction where the more labile chloro ligands in the starting platinum salt are displaced by cyclohexene. The reaction described is analogous to the synthesis of other platinum-diene complexes.[4]

Overall Reaction:

2 K₂[PtCl₄] + 2 C₆H₁₀ → [PtCl₂(C₆H₁₀)]₂ + 4 KCl

The reaction is typically performed in a mixed solvent system, such as ethanol and water, to ensure the solubility of both the inorganic platinum salt and the organic olefin. The product, a dimeric complex featuring two bridging chloride ligands, is sparingly soluble in the reaction medium and precipitates upon formation, driving the reaction to completion.

Experimental Protocol

This protocol is adapted from a well-established procedure for the synthesis of an analogous platinum-diene complex.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Potassium Tetrachloroplatinate(II) (K₂PtCl₄)≥99.9% trace metals basise.g., Sigma-AldrichHighly toxic, handle with care.
Cyclohexene (C₆H₁₀)Reagent grade, ≥99%e.g., Sigma-AldrichFlammable liquid and vapor.
Ethanol (C₂H₅OH)95% or AbsoluteACS grade
Deionized Water (H₂O)Type II or better
Diethyl Ether ( (C₂H₅)₂O )AnhydrousACS gradeFor washing. Highly flammable.
Schlenk Flask250 mL
Reflux Condenser
Magnetic Stirrer Hotplate
Syringe10 mL
Filtration Apparatus (Büchner funnel)
Vacuum Pump
Step-by-Step Synthesis Procedure
  • Preparation of Reactants:

    • In a 20 mL scintillation vial, dissolve potassium tetrachloroplatinate(II) (1.00 g, 2.41 mmol) in 10 mL of deionized water. Gently heat the vial to aid dissolution.

    • In a 250 mL Schlenk flask equipped with a magnetic stir bar, add 120 mL of 95% ethanol followed by cyclohexene (5.0 mL, 49.4 mmol).

  • Reaction Execution:

    • Heat the cyclohexene/ethanol mixture in the Schlenk flask to reflux under a nitrogen or argon atmosphere.

    • Once the mixture is refluxing gently, draw the hot aqueous solution of K₂PtCl₄ into a syringe and add it dropwise to the refluxing solution in the Schlenk flask.

    • Upon addition, the initial red-orange color of the platinum solution will gradually fade, and a pale-yellow precipitate will begin to form.

    • Maintain the reaction mixture at reflux for 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification of the Product:

    • Allow the reaction mixture to cool to room temperature. The yellow product will settle.

    • Isolate the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with three 20 mL portions of water (to remove KCl), three 20 mL portions of ethanol, and finally with two 20 mL portions of diethyl ether (to aid in drying).

    • Dry the pale-yellow product under vacuum for several hours. The expected yield is typically in the range of 80-90%.

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Synthesis_Workflow Workflow for [PtCl2(C6H10)]2 Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_pt Dissolve K2PtCl4 in hot H2O addition Add K2PtCl4 Solution Dropwise prep_pt->addition prep_olefin Prepare Cyclohexene in Ethanol reflux Reflux Olefin/Ethanol Mixture prep_olefin->reflux reflux->addition react Reflux for 1-2 hours (Yellow Precipitate Forms) addition->react cool Cool to Room Temperature react->cool filter Vacuum Filtration cool->filter wash Wash with H2O, Ethanol, and Ether filter->wash dry Dry Under Vacuum wash->dry product Final Product: [PtCl2(C6H10)]2 dry->product

Caption: Synthetic workflow for Di-μ-chlorobis[chloro(cyclohexene)platinum(II)].

Characterization and Expected Results

The synthesized complex should be characterized by standard spectroscopic techniques to confirm its identity and purity.

  • Appearance: Pale-yellow solid.

  • Infrared (IR) Spectroscopy:

    • The most significant change will be the lowering of the C=C stretching frequency of the cyclohexene ligand upon coordination to platinum. Free cyclohexene shows a C=C stretch near 1650 cm⁻¹.[5] In the complex, this band is expected to shift to a lower wavenumber (approx. 1500-1520 cm⁻¹), which is indicative of the π-back-donation from the platinum to the olefin's π* orbital, weakening the C=C bond.[6]

    • The presence of Pt-Cl stretching bands can be observed in the far-IR region (typically around 300-360 cm⁻¹).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (in CDCl₃ or CD₂Cl₂)

    • ¹H NMR: The signals for the vinylic protons of cyclohexene will shift significantly upfield upon coordination to the electron-rich platinum center. These protons will also exhibit coupling to the ¹⁹⁵Pt nucleus (I=1/2, 33.8% natural abundance), resulting in satellite peaks flanking the main resonance. The J(¹⁹⁵Pt-¹H) coupling constant is typically in the range of 60-70 Hz for coordinated olefins.

    • ¹³C NMR: Similar to the proton signals, the vinylic carbon signals of cyclohexene will shift upfield upon coordination. They will also show coupling to the ¹⁹⁵Pt nucleus.

    • ¹⁹⁵Pt NMR: Platinum(II) complexes of this type exhibit a wide range of chemical shifts. For [PtCl₂(olefin)]₂ type dimers, the ¹⁹⁵Pt chemical shift is expected to be in the range of -2500 to -3500 ppm relative to the standard reference [PtCl₆]²⁻.[2][7]

Quantitative Data Summary

CompoundFormulaMolar Mass ( g/mol )Moles (mmol)Amount UsedStoichiometric Ratio
K₂PtCl₄K₂Cl₄Pt415.092.411.00 g1
CyclohexeneC₆H₁₀82.1449.45.0 mL (excess)>20
Product [PtCl₂(C₆H₁₀)]₂ 696.36 1.20 (Theor.) ~0.84 g (Theor.) 0.5

Safety Precautions and Waste Disposal

  • Handling Platinum Compounds: Platinum salts are toxic and potent sensitizers. Avoid inhalation of dust and skin contact. Always handle K₂PtCl₄ and the final product within a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[8]

  • Solvent Hazards: Cyclohexene and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present in the laboratory.

  • Waste Disposal: All platinum-containing waste, including filtrates and contaminated materials, must be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations. Do not pour platinum waste down the drain.

References

  • Abel, E. W., Long, N. J., Orrell, K. G., Osborne, A. G., & Sik, V. (2006). An Overview of 195Pt Nuclear Magnetic Resonance Spectroscopy. Applied Spectroscopy Reviews, 41(3), 185-226.
  • Gharib, A., & Tarlani, A. (2010). Unexpected synthesis and structural characterization of Pt(II)Cl2-1,5-hexadiene from reaction of allyl chloride. Inorganica Chimica Acta, 364(1), 272-274.
  • Hunt, L. B. (1984). The First Organometallic Compounds: A century of progress in the study of Zeise's salt.
  • Pregosin, P. S. (1986). Platinum-195 NMR. Annual Reports on NMR Spectroscopy, 17, 113-190.
  • Eaborn, C., Odell, K., & Pidcock, A. (1973). Preparation of arylplatinum(II) complexes. The interaction of dichloro-(η-cyclo-octa-1,5-diene)platinum(II) and aryltrimethylstannanes. Journal of the Chemical Society, Dalton Transactions, (20), 2041-2046.
  • Frenking, G., & Wichmann, K. (2021). Aromaticity in Ancient Zeise's Salt. Inorganic Chemistry, 60(18), 13697-13706.
  • Pregosin, P. S. (2012). 195Pt NMR. In NMR of Organometallic Compounds (pp. 1-34). Springer, Berlin, Heidelberg.
  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

  • Sciencemadness Wiki. (2018). Chloroplatinic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene C6H10. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Chatt, J., & Duncanson, L. A. (1953). Olefin co-ordination compounds. Part III. Infra-red spectra and structure. Journal of the Chemical Society, 2939-2947.

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Techniques for the Complete Structural Characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]

An In-Depth Technical Guide Abstract This guide provides a comprehensive overview and detailed protocols for the structural characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], [PtCl₂(C₆H₁₀)]₂, a key prec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive overview and detailed protocols for the structural characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], [PtCl₂(C₆H₁₀)]₂, a key precursor in platinum catalysis and organometallic synthesis.[1] We delve into a multi-technique Nuclear Magnetic Resonance (NMR) approach, leveraging ¹H, ¹³C, and ¹⁹⁵Pt NMR spectroscopy, complemented by 2D correlation experiments (COSY and HSQC). The causality behind experimental choices, from sample preparation to parameter selection, is explained to ensure robust and reproducible results. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to perform unambiguous structural elucidation of platinum-olefin complexes.

Theoretical Background: The Power of Multinuclear NMR

The structural integrity and purity of organometallic complexes are paramount for their application. For platinum compounds, NMR spectroscopy is an exceptionally powerful tool due to the unique properties of the platinum-195 isotope.[2]

  • ¹⁹⁵Pt Isotope: The only NMR-active naturally occurring isotope of platinum is ¹⁹⁵Pt, which has a nuclear spin (I) of 1/2 and a significant natural abundance of 33.8%.[3] Its high receptivity and extraordinarily wide chemical shift range (over 13,000 ppm) make the ¹⁹⁵Pt nucleus a highly sensitive probe of the metal's coordination environment, oxidation state, and ligand sphere.[2][4]

  • ¹⁹⁵Pt Satellites: A definitive diagnostic feature in the ¹H and ¹³C NMR spectra of platinum compounds is the presence of "satellite" peaks. These arise from the spin-spin coupling between the ¹⁹⁵Pt nucleus and the ligand's protons or carbons. For every coupled nucleus, the spectrum will show a main peak from the ~66% of molecules containing NMR-inactive platinum isotopes, flanked by two satellite peaks from the ~34% of molecules containing ¹⁹⁵Pt.[4] The resulting 1:4:1 intensity ratio (more accurately, ~17:66:17) is an unambiguous confirmation of a Pt-ligand bond.[4]

  • Coordination Chemical Shifts: The coordination of an olefin like cyclohexene to a Pt(II) center induces characteristic changes in its NMR spectrum. This is explained by the Dewar-Chatt-Duncanson model of bonding.[5] The σ-donation from the olefin π-orbital to the metal and π-back-donation from the metal d-orbital to the olefin π*-orbital result in a rehybridization of the olefinic carbons from sp² towards sp³. This increased shielding typically causes a significant upfield shift (lower ppm value) for the vinylic ¹H and ¹³C signals compared to the free ligand.[5]

Molecular Structure and Expected NMR Signatures

The title compound, Di-μ-chlorobis[chloro(cyclohexene)platinum(II)], exists as a dimer with two bridging chloride ligands connecting the platinum centers. Each square-planar Pt(II) ion is coordinated to one cyclohexene molecule, one terminal chloride, and two bridging chlorides.

Caption: Molecular structure of [PtCl₂(C₆H₁₀)]₂.

Due to the symmetry of the dimer, the two cyclohexene ligands are chemically equivalent. Within each cyclohexene ligand, symmetry suggests we should observe:

  • One signal for the two equivalent vinylic protons (-CH=CH-).

  • One signal for the four equivalent allylic protons (-CH₂- adjacent to the double bond).

  • One signal for the four equivalent remaining aliphatic protons (-CH₂-).

  • Correspondingly, three distinct signals in the ¹³C NMR spectrum.

Experimental Protocols

Sample Preparation

Trustworthiness Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice as the complex is typically soluble, and its residual solvent peak does not interfere with the key proton signals. Ensure the solvent is anhydrous to prevent ligand exchange or decomposition.

  • Safety First: Platinum compounds can be allergenic and toxic. Handle the solid compound in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Weighing: Accurately weigh 15-20 mg of [PtCl₂(C₆H₁₀)]₂ directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Dissolution: Cap the tube securely and gently vortex or invert until the sample is fully dissolved, yielding a clear, pale-yellow solution.

1D NMR Data Acquisition

Expertise Insight: For ¹⁹⁵Pt NMR, a wider spectral width and a reference compound are necessary. For ¹H and ¹³C, achieving good resolution is key to observing the satellite peaks clearly.

Experiment Key Parameters & Rationale
¹H NMR Pulse Program: zg30 (standard 30-degree pulse). Number of Scans (NS): 16-64 (to achieve good signal-to-noise for satellites). Relaxation Delay (D1): 2-5 seconds (allows for full relaxation of protons). Spectral Width (SW): ~16 ppm (standard for organic molecules).
¹³C{¹H} NMR Pulse Program: zgpg30 (proton-decoupled). NS: 1024-4096 (¹³C is much less sensitive than ¹H). D1: 2 seconds. SW: ~250 ppm.
¹⁹⁵Pt NMR Pulse Program: zgpg30 (can be proton-decoupled, though often not necessary). NS: 4096 or more (depends on concentration). D1: 1 second (Pt relaxation is often faster). SW: ~500-1000 ppm (centered around the expected -2000 to -4000 ppm region for Pt(II)-olefin complexes). Referencing: Use an external reference like 1.2 M Na₂PtCl₆ in D₂O (δ = 0 ppm).[4]
2D NMR Data Acquisition

Expertise Insight: 2D experiments are crucial for unambiguous assignment. Default parameter sets are often a good starting point, but optimization may be needed based on sample concentration.

Experiment Key Parameters & Rationale
¹H-¹H COSY Pulse Program: cosygpqf (gradient-selected, phase-sensitive). NS: 2-4. Rationale: To establish proton-proton coupling networks within the cyclohexene ring.[6]
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3 (edited HSQC for multiplicity information). NS: 4-8. Rationale: To correlate each proton signal with its directly attached carbon. The edited sequence will show CH₂ groups with opposite phase to CH groups, providing an extra layer of validation.[7][8]

Data Analysis and Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial structural fingerprint.

  • Vinylic Protons: Expect a broad singlet or narrow multiplet significantly upfield from the free ligand's position (~5.66 ppm[9][10]), likely in the 4.5-5.0 ppm range. The key confirmation is the presence of ¹⁹⁵Pt satellites with a ²J(Pt-H) coupling constant of approximately 60-70 Hz.[3]

  • Allylic Protons: A multiplet around 2.5-2.8 ppm. These protons may also show satellite peaks, though the ³J(Pt-H) coupling will be smaller (~15-30 Hz)[4] and may be difficult to resolve.

  • Aliphatic Protons: A multiplet further upfield, around 1.5-1.8 ppm. Coupling to platinum is typically not observed for these protons.

  • Integration: The integral ratio of the three signal groups should be approximately 2:4:4 (or 1:2:2).

¹³C{¹H} NMR Spectrum

This spectrum confirms the carbon backbone.

  • Olefinic Carbons: A single resonance, shifted upfield from free cyclohexene (~127 ppm), often appearing around 80-90 ppm. This signal should exhibit clear ¹⁹⁵Pt satellites with a large ¹J(Pt-C) coupling constant of 150-200 Hz.[4] The magnitude of this coupling provides insight into the Pt-C bond strength.

  • Allylic Carbons: A signal around 30-35 ppm.

  • Aliphatic Carbons: A signal around 20-25 ppm.

¹⁹⁵Pt NMR Spectrum

This single, direct experiment confirms the platinum environment.

  • A single, sharp resonance is expected, confirming the presence of one type of platinum environment in the symmetric dimer.

  • The chemical shift (δ) is highly diagnostic. For a Pt(II) complex of this nature, the signal is expected in the highly shielded region, typically between -2700 and -3500 ppm relative to Na₂PtCl₆.[4]

2D Correlation Spectra

¹H-¹H COSY: This spectrum validates the proton assignments by showing through-bond connectivity.

H_vinylic Vinylic H (~4.8 ppm) H_allylic Allylic H (~2.6 ppm) H_vinylic->H_allylic ³J(H-H) H_aliphatic Aliphatic H (~1.6 ppm) H_allylic->H_aliphatic ³J(H-H)

Caption: COSY workflow showing expected proton correlations.

A cross-peak will be observed between the vinylic proton signal and the allylic proton signal. A second cross-peak will connect the allylic protons to the other aliphatic protons, confirming the entire spin system of the cyclohexene ligand.[6]

¹H-¹³C HSQC: This experiment provides the final, unambiguous assignment by linking the proton and carbon skeletons.[11][12]

cluster_H ¹H Spectrum cluster_C ¹³C Spectrum H_vinylic Vinylic H (~4.8 ppm) C_olefinic Olefinic C (~85 ppm) H_vinylic->C_olefinic ¹J(C-H) H_allylic Allylic H (~2.6 ppm) C_allylic Allylic C (~32 ppm) H_allylic->C_allylic ¹J(C-H) H_aliphatic Aliphatic H (~1.6 ppm) C_aliphatic Aliphatic C (~22 ppm) H_aliphatic->C_aliphatic ¹J(C-H)

Caption: HSQC workflow showing direct C-H bond correlations.

Three cross-peaks are expected, each correlating a proton signal to its directly bonded carbon signal (Vinylic H to Olefinic C, Allylic H to Allylic C, and Aliphatic H to Aliphatic C). This provides definitive proof of assignment. If an edited HSQC sequence is used, the allylic and aliphatic CH₂ signals will appear with opposite phase to the vinylic CH signal.[7]

Summary of Expected Spectroscopic Data

Nucleus Assignment Expected δ (ppm) Expected J(Pt-X) (Hz) Key Features
¹H Vinylic (-CH=)4.5 - 5.0²J ≈ 60-70Upfield shift; 1:4:1 Pt satellites
Allylic (-CH₂-)2.5 - 2.8³J ≈ 15-30Multiplet structure
Aliphatic (-CH₂-)1.5 - 1.8N/AMultiplet structure
¹³C Olefinic (-C=)80 - 90¹J ≈ 150-200Large upfield shift; 1:4:1 Pt satellites
Allylic (-C-)30 - 35N/A
Aliphatic (-C-)20 - 25N/A
¹⁹⁵Pt Pt(II) center-2700 to -3500N/ASingle, sharp resonance

Conclusion

The combination of 1D (¹H, ¹³C, ¹⁹⁵Pt) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating workflow for the complete and unambiguous characterization of Di-μ-chlorobis[chloro(cyclohexene)platinum(II)]. The observation of characteristic upfield shifts for the coordinated olefin, coupled with the definitive presence of ¹⁹⁵Pt satellites with appropriate coupling constants, confirms the structure and purity of the complex. This multi-technique approach is essential for ensuring the quality of starting materials in catalysis and further synthetic applications.

References

  • Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated.... Retrieved from [Link]

  • University of Ottawa. (n.d.). (195 Pt) Platinum NMR. Retrieved from [Link]

  • Lesage, A. et al. (2024). Natural abundance 195Pt-13C correlation NMR spectroscopy on surfaces enabled by fast MAS dynamic nuclear polarization. ChemRxiv. Retrieved from [Link]

  • Dalton Transactions. (n.d.). 35/37Cl and 16/18O isotope resolved 195Pt NMR: unique spectroscopic 'fingerprints' for unambiguous speciation of [PtCln(H2O)6−n]4−n (n = 2–5) complexes in an acidic aqueous solution. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) 31 P{ 1 H}NMR spectra of Pt-Cl, Pt-Br, Pt-CN and Pt-I. (b) 13 C{ 1.... Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • PMC. (2023). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. National Institutes of Health. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. National Institutes of Health. Retrieved from [Link]

  • Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • The Southern African Institute of Mining and Metallurgy. (n.d.). PLATINUMII/IV AND RHODIUMIII CHEMISTRY VIEWED THROUGH NEW EYES: WHAT NEW SECRETS CAN 195Pt and 103Rh NMR SPECTROSCOPY REVEAL ABO. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • PMC. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health. Retrieved from [Link]

  • Journal of Chemical Education. (2021). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. American Chemical Society. Retrieved from [Link]

  • PMC. (2021). Synthesis of Platinum(II) N-Heterocyclic Carbenes Based on Adenosine. National Institutes of Health. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Mount Allison University. (n.d.). The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. Retrieved from [Link] Allison.ca/library/courage/s/2019/ahall/

  • ResearchGate. (n.d.). NMR spectra (11.7 T) of 2 showing the coupling between the 1 H, 14 N,.... Retrieved from [Link]

  • Inorganic Syntheses. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Molecular and Electronic Structure of Isolated Platinum Sites Enabled by Expedient Measurement of 195Pt Chemical Shift Aniso. Retrieved from [Link]

  • The Journal of Chemical Physics. (2024). Dynamic and relativistic effects on Pt–Pt indirect spin–spin coupling in aqueous solution studied by ab initio molecular dynamics and two- vs four-component density functional NMR calculations. AIP Publishing. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Semantic Scholar. (2010). Coupling of cationic olefin complexes of platinum(II) with potential ambident nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) NMR Spectroscopy of Anticancer Platinum Drugs. Retrieved from [Link]

  • ResearchGate. (2006). An Overview of 195 Pt Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced Pt solid state NMR spectroscopy and DFT calculations. Retrieved from [Link]

  • Chemical Science. (n.d.). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195Pt solid state NMR spectroscopy and DFT calculations. RSC Publishing. Retrieved from [Link]

  • Otago University Research Archive. (n.d.). Investigating the Properties of Platinum(II) Architectures. Retrieved from [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • PubMed. (2009). Identification by NMR Spectroscopy of the Two Stereoisomers of the Platinum Complex [PtCl2(S-ahaz)].... Retrieved from [Link]

  • PubChem. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum (II). Retrieved from [Link]

Sources

Method

In-depth Mass Spectrometry Analysis of Dichlorobis[chloro(cyclohexene)platinum(II)]

An Application Note for Advanced Characterization of Organometallic Platinum Complexes Abstract This guide provides a comprehensive framework for the mass spectrometric analysis of Dichlorobis[chloro(cyclohexene)platinum...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Characterization of Organometallic Platinum Complexes

Abstract

This guide provides a comprehensive framework for the mass spectrometric analysis of Dichlorobis[chloro(cyclohexene)platinum(II)], a representative organometallic platinum(II) dimer. Given the therapeutic and catalytic significance of platinum complexes, rigorous structural characterization is paramount. Electrospray ionization mass spectrometry (ESI-MS) presents a powerful, albeit challenging, tool for analyzing such compounds.[1][2][3] This document outlines optimized protocols for sample preparation, instrumentation, and spectral interpretation, focusing on the unique challenges posed by the compound's dimeric nature and the complex isotopic patterns of platinum and chlorine. We detail a systematic approach to deconvolute full-scan mass spectra and elucidate fragmentation pathways using tandem mass spectrometry (MS/MS), providing researchers with a robust methodology for the definitive characterization of this and similar organometallic species.

Introduction: The Analytical Challenge

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a dimeric platinum(II) complex featuring bridging chloride ligands.[4] Like many platinum-containing compounds, it holds potential in catalysis and serves as a precursor for pharmacologically active molecules. The analysis of organometallic compounds by mass spectrometry can be a complex task.[2] Accurate characterization is essential for quality control, reaction monitoring, and understanding structure-activity relationships.

Electrospray ionization mass spectrometry (ESI-MS) is a preferred technique for the analysis of organometallic and coordination compounds due to its soft ionization nature, which often preserves labile structures.[1][3] However, several intrinsic properties of this specific platinum complex present distinct analytical hurdles:

  • Isotopic Complexity: Platinum possesses a unique isotopic signature with several abundant isotopes (¹⁹⁴Pt, ¹⁹⁵Pt, ¹⁹⁶Pt, ¹⁹⁸Pt).[5] Chlorine also has two stable isotopes (³⁵Cl and ³⁷Cl) with a characteristic abundance ratio of approximately 3:1.[6][7][8] The combination of four chlorine atoms and two platinum atoms in the dimeric structure results in a highly complex and broad isotopic envelope that must be accurately modeled and interpreted.

  • Dimer Stability: The compound exists as a dimer in its solid state.[4] A key analytical question is whether this dimeric structure is maintained in the gas phase during MS analysis or if it dissociates into monomeric units.

  • Ionization and Adduct Formation: As a neutral complex, it requires the formation of an adduct (e.g., with H⁺, Na⁺, or NH₄⁺) or the loss of a ligand to be observed by ESI-MS.[9] The choice of solvent and additives can significantly influence the ionization process and the types of ions observed.[10]

This application note addresses these challenges by providing a validated workflow, from sample preparation to data interpretation, enabling unambiguous structural confirmation.

Experimental Workflow and Methodologies

A systematic approach is crucial for obtaining high-quality, interpretable data. The workflow encompasses careful sample preparation, optimized instrument parameters, and multi-stage mass analysis.

Overall Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation p1 Dissolve [PtCl₂(C₆H₁₀)]₂ in Acetonitrile/Methanol (1:1) to 1 mg/mL Stock p2 Dilute Stock Solution to 1-10 µg/mL with 50:50 Acetonitrile:Water + 0.1% Formic Acid p1->p2 p3 Filter sample through 0.22 µm PTFE filter p2->p3 ms1 Direct Infusion via Syringe Pump (5 µL/min) p3->ms1 ms2 Full Scan MS Analysis (Positive ESI Mode) m/z 200-1000 ms1->ms2 ms3 Targeted MS/MS Analysis on Key Precursor Ions ms2->ms3 d1 Deconvolution of Isotopic Patterns ms3->d1 d2 Identification of Monomeric/Dimeric Species and Adducts d1->d2 d3 Elucidation of Fragmentation Pathways d2->d3

Caption: High-level workflow for MS analysis of the platinum complex.

Protocol 1: Sample Preparation

The goal of sample preparation is to create a dilute, salt-free solution of the analyte in a solvent compatible with ESI.[11] High concentrations can lead to signal suppression and source contamination.[12]

  • Stock Solution Preparation: Accurately weigh and dissolve the Dichlorobis[chloro(cyclohexene)platinum(II)] complex in a 1:1 (v/v) mixture of HPLC-grade acetonitrile and methanol to a final concentration of 1 mg/mL.

  • Working Solution Preparation: Take 10 µL of the stock solution and dilute it to 1 mL using a solution of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. This brings the final concentration to approximately 10 µg/mL. The formic acid aids in protonation, promoting the formation of [M+H]⁺ ions.[12]

  • Filtration: Prior to analysis, filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block the fluidic pathways of the mass spectrometer.

Protocol 2: Mass Spectrometer Configuration

Analysis was performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source. High-resolution instrumentation is critical for resolving the complex isotopic patterns and calculating accurate masses.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI)Soft ionization technique suitable for organometallic complexes, minimizing in-source fragmentation.[1]
Polarity PositiveTo detect protonated molecules ([M+H]⁺) or other cationic adducts.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray plume for stable ion generation.
Source Temperature 120 - 150 °CFacilitates desolvation without causing thermal degradation of the analyte.
Nebulizer Gas (N₂) Flow 1.5 - 2.5 L/minAssists in droplet formation.
Drying Gas (N₂) Flow 8 - 10 L/minPromotes solvent evaporation from the ESI droplets.
Mass Range (Full Scan) m/z 200 - 1000Covers the expected m/z for both monomeric and dimeric species.
Collision Energy (MS/MS) 10 - 40 eV (Ramped)A range of energies is used to induce fragmentation and map the complete breakdown pathway.

Results and Discussion: Interpreting the Spectra

The analysis of the mass spectra requires a multi-step interpretation process, starting with the identification of the primary ions and their isotopic distributions, followed by fragmentation analysis to confirm the structure.

Full Scan MS: Identifying Dimeric and Monomeric Species

The molecular weight of the dimeric complex [PtCl₂(C₆H₁₀)]₂ is 696.26 g/mol .[4] The monomeric unit, [PtCl₂(C₆H₁₀)], has a molecular weight of 348.13 g/mol . A key objective is to determine if the complex remains a dimer in the gas phase.

In positive-ion ESI-MS, we would primarily look for protonated or sodiated adducts of the monomer or dimer. A common observation for neutral dimeric complexes is the dissociation into monomeric units, which are then ionized. A likely observed species would be the protonated monomer, [PtCl₂(C₆H₁₀) + H]⁺.

Table 1: Theoretical m/z Values for Major Isotopologues (Based on most abundant isotopes: ¹⁹⁵Pt, ³⁵Cl, ¹²C, ¹H)

Proposed IonFormulaTheoretical m/z (Monoisotopic)Expected Observation
Protonated Monomer[C₆H₁₁Cl₂Pt]⁺349.98A complex isotopic cluster centered around m/z 350.
Monomer minus Chloride[C₆H₁₀ClPt]⁺314.01A potential fragment or in-source dissociation product.
Protonated Dimer[C₁₂H₂₁Cl₄Pt₂]⁺696.96May be observed at low abundance if the dimer is stable.

The most critical step in validating these assignments is comparing the observed isotopic pattern with the theoretical distribution. Due to the presence of two Pt and four Cl atoms in the dimer, and one Pt and two Cl atoms in the monomer, the patterns are distinct and serve as definitive fingerprints.[7]

MS/MS Fragmentation Analysis

To confirm the connectivity of the complex, tandem mass spectrometry (MS/MS) was performed on the most abundant precursor ion observed in the full scan, presumed to be the protonated monomer at m/z ~350. Collision-induced dissociation (CID) will preferentially cleave the weakest bonds. In this complex, these are the platinum-olefin (Pt-C₆H₁₀) and platinum-chloride (Pt-Cl) bonds.

G parent [Pt(C₆H₁₀)Cl₂ + H]⁺ m/z ≈ 350 loss1 - HCl parent->loss1 loss2 - C₆H₁₀ (cyclohexene) parent->loss2 frag1 [Pt(C₆H₁₀)Cl]⁺ m/z ≈ 314 loss3 - Cl frag1->loss3 loss1->frag1 frag2 [PtCl₂ + H]⁺ m/z ≈ 268 loss2->frag2 frag3 [PtCl]⁺ m/z ≈ 230 loss3->frag3

Sources

Application

Application Note &amp; Protocols: Dichlorobis[chloro(cyclohexene)platinum(II)] in Homogeneous Catalysis

Introduction: The Role of Dichlorobis[chloro(cyclohexene)platinum(II)] in Modern Catalysis Dichlorobis[chloro(cyclohexene)platinum(II)], a robust Platinum(II) coordination complex, serves as a highly effective pre-cataly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Dichlorobis[chloro(cyclohexene)platinum(II)] in Modern Catalysis

Dichlorobis[chloro(cyclohexene)platinum(II)], a robust Platinum(II) coordination complex, serves as a highly effective pre-catalyst in a variety of homogeneous catalytic transformations. While platinum complexes have long been recognized for their catalytic prowess in reactions such as hydrogenation, hydroformylation, and cycloisomerization, their most significant industrial impact lies in hydrosilylation.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical application of Dichlorobis[chloro(cyclohexene)platinum(II)].

We will delve into the mechanistic underpinnings of its catalytic activity, provide detailed, field-tested protocols for its use in hydrosilylation, and offer insights into optimizing reaction conditions. The protocols are designed to be self-validating, with clear explanations for each step to ensure both reproducibility and a deeper understanding of the catalytic system.

Catalyst Profile: Physicochemical Properties and Safe Handling

Before utilization, a thorough understanding of the catalyst's properties and safety requirements is paramount.

Table 1: Physicochemical Data for Dichlorobis[chloro(cyclohexene)platinum(II)]

PropertyValueReference(s)
Chemical Formula C₁₂H₂₀Cl₄Pt₂[3]
Molecular Weight 696.26 g/mol [4]
CAS Number 60134-75-0 or 12176-53-3[4][5][6]
Appearance Beige to yellow or yellow-green solid/powder[3][7]
Structure Dimeric Platinum(II) complex with bridging chloridesN/A
Solubility Soluble in chlorinated solvents (e.g., DCM, chloroform), THF; sparingly soluble in alcohols.N/A
Storage and Stability

This platinum complex is relatively stable but should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or oxygen over long periods. Keep containers tightly sealed.

Safety and Handling

As with most heavy metal compounds, appropriate personal protective equipment (PPE) is required.

  • Engineering Controls: Handle the solid and its solutions within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]

  • Personal Protective Equipment: Wear safety goggles (EN 166), chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

  • Disposal: Dispose of waste materials and reaction residues in accordance with local, state, and federal regulations for heavy metal waste.

Core Application: Catalytic Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (e.g., an alkene or alkyne), is a cornerstone of organosilicon chemistry.[10] Platinum-based catalysts are exceptionally efficient for this transformation.[1][11]

Mechanism of Action: The Chalk-Harrod Pathway

While Dichlorobis[chloro(cyclohexene)platinum(II)] is a Pt(II) species, it is widely accepted that it acts as a pre-catalyst. In situ, it is reduced by the hydrosilane reagent to a catalytically active Pt(0) species, which then enters the primary catalytic cycle.[12] The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[10][13]

The key steps are:

  • Oxidative Addition: A hydrosilane molecule oxidatively adds to the Pt(0) center, forming a Pt(II) hydrido-silyl intermediate.

  • Olefin Coordination: The alkene substrate coordinates to the platinum center.

  • Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically regioselective, leading to the anti-Markovnikov product where the silicon atom attaches to the terminal carbon.

  • Reductive Elimination: The resulting alkyl-silyl-platinum complex undergoes reductive elimination, releasing the final alkylsilane product and regenerating the active Pt(0) catalyst, which re-enters the cycle.[10]

Chalk_Harrod_Mechanism Diagram 1: The Chalk-Harrod Catalytic Cycle Pt0 Pt(0) Catalyst PtII_HSi Oxidative Addition (Pt-II Hydrido-Silyl) Pt0->PtII_HSi + R3SiH PtII_Olefin Olefin Coordination PtII_HSi->PtII_Olefin + Alkene PtII_Alkyl Migratory Insertion (Pt-II Alkyl-Silyl) PtII_Olefin->PtII_Alkyl Insertion PtII_Alkyl->Pt0 Reductive Elimination - Product (Alkylsilane)

Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

Detailed Experimental Protocol: Hydrosilylation of 1-Octene

This protocol details a general procedure for the hydrosilylation of a terminal alkene, 1-octene, with triethylsilane using Dichlorobis[chloro(cyclohexene)platinum(II)] as the pre-catalyst.

Objective

To synthesize 1-(triethylsilyl)octane with high yield and selectivity via homogeneous catalysis.

Materials and Equipment
  • Catalyst: Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Substrate: 1-Octene (≥98%, anhydrous)

  • Reagent: Triethylsilane (≥98%)

  • Solvent: Toluene (anhydrous)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

    • Septa and needles/syringes

    • Inert gas line (Argon or Nitrogen)

    • Magnetic stir plate

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

Workflow Visualization

Experimental_Workflow Diagram 2: Experimental Workflow for Hydrosilylation A 1. Prepare Catalyst Stock Solution D 4. Add Catalyst Solution A->D B 2. Reaction Setup (Inert Atmosphere) C 3. Add Substrate & Solvent B->C C->D E 5. Add Hydrosilane (Dropwise) D->E F 6. Monitor Reaction (TLC/GC) E->F G 7. Quench & Workup F->G H 8. Purify & Analyze (Distillation/NMR/GC-MS) G->H

Caption: Step-by-step workflow for the catalytic hydrosilylation protocol.

Reagent Preparation
  • Catalyst Stock Solution (1.0 mM): Under an inert atmosphere, accurately weigh ~7.0 mg of Dichlorobis[chloro(cyclohexene)platinum(II)] and dissolve it in 10.0 mL of anhydrous toluene. This provides a solution where 100 µL contains 0.01 µmol of the dimeric catalyst, corresponding to 20 ppm Pt relative to 10 mmol of substrate.

    • Causality: Preparing a stock solution allows for accurate and reproducible dosing of the catalyst at parts-per-million (ppm) levels, which is crucial for cost-effectiveness and minimizing metal contamination in the final product.

Step-by-Step Procedure
  • Reaction Setup: Place a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Charge Reactants: To the flask, add 1-octene (1.12 g, 10.0 mmol, 1.0 equiv) followed by 10 mL of anhydrous toluene via syringe.

  • Catalyst Addition: Add the required volume of the catalyst stock solution via syringe. For a 20 ppm Pt loading, add 100 µL of the 1.0 mM stock solution.

    • Causality: The catalyst is added before the hydrosilane to ensure it is well-dispersed in the reaction medium, promoting efficient initiation of the catalytic cycle upon introduction of the reducing agent (hydrosilane).

  • Hydrosilane Addition: Begin stirring the solution. Add triethylsilane (1.28 g, 11.0 mmol, 1.1 equiv) dropwise over 5-10 minutes. An exotherm may be observed.

    • Causality: A slight excess of the hydrosilane ensures complete consumption of the limiting alkene substrate. Dropwise addition is a critical safety and control measure to manage the exothermic nature of the reaction, preventing dangerous temperature spikes and potential side reactions.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting materials by taking small aliquots (under inert atmosphere) and analyzing via GC or TLC. The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The crude product is often of high purity.

  • Purification (Optional): If necessary, the product can be purified by vacuum distillation to remove any non-volatile catalyst residues or high-boiling side products.

  • Analysis: Confirm the structure and purity of the product, 1-(triethylsilyl)octane, using ¹H NMR, ¹³C NMR, and GC-MS.

Data Analysis & Expected Results
  • Yield: >95%

  • Selectivity: >99% for the terminal (anti-Markovnikov) addition product.

  • ¹H NMR (CDCl₃): Expect characteristic signals for the triethylsilyl group (quartet ~0.5 ppm, triplet ~0.9 ppm) and the octyl chain, with the methylene protons adjacent to the silicon appearing as a triplet around 0.5-0.6 ppm.

Quantitative Data & Troubleshooting

Table 2: Representative Hydrosilylation Conditions

Alkene SubstrateHydrosilaneCatalyst Loading (ppm Pt)Temp (°C)Time (h)Typical Yield (%)
1-HexeneTriethoxysilane10-5025-601-3>95
StyrenePhenylsilane20-100252-5>90 (β-isomer)
Allyl Glycidyl EtherHeptamethyltrisiloxane5-2040-800.5-2>98
VinyltrimethoxysilaneTrichlorosilane50-20060-1001-4>90

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive catalyst (degraded).2. Presence of inhibitors (e.g., water, oxygen, sulfur compounds).3. Insufficient temperature.1. Use fresh catalyst or stock solution.2. Ensure all reagents, solvents, and glassware are rigorously dried and the system is fully inert.3. Gently warm the reaction mixture to 40-60 °C.
Low Yield 1. Incomplete reaction.2. Loss of product during workup.1. Increase reaction time or slightly increase catalyst loading.2. Use care during solvent removal and purification steps.
Formation of Side Products 1. Alkene isomerization.2. Dehydrogenative silylation.1. Use milder conditions (lower temperature). Some Pt catalysts are known to cause isomerization.[10][14]2. Ensure a strictly inert atmosphere; this side reaction can be promoted by certain catalyst states.

Conclusion

Dichlorobis[chloro(cyclohexene)platinum(II)] is a versatile and highly efficient pre-catalyst for homogeneous catalysis, particularly for the industrially vital hydrosilylation reaction. Its utility stems from its reliable generation of the active Pt(0) species in situ, leading to high conversion rates and excellent selectivity under mild conditions. By following the detailed protocols and understanding the underlying mechanistic principles outlined in this guide, researchers can confidently and safely employ this catalyst to achieve their synthetic objectives in organosilicon chemistry and beyond.

References

  • Johnson Matthey Technology Review. (2025). Unveiling the Potential of Platinum in Homogeneous Catalysis: A Review of Pt-NHC Chemistry and Pt-Catalysed Hydrosilylation Reactions: Part I. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Advances in Homogeneous Catalysis Using Platinum Complexes. [Link]

  • Johnson Matthey Technology Review. (1969). Platinum Metal Complexes in Homogeneous Catalysis. [Link]

  • Ingenta Connect. (1969). Platinum Metal Complexes in Homogeneous Catalysis. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - Platinum(IV) oxide monohydrate, Adams Catalyst. [Link]

  • OEAlabs.com. (2024). PLATINUM CATALYST, 5% PT ON 3MM ALUMINA PELLETS, OEA - Safety Data Sheet. [Link]

  • University of Windsor. (2007). Electrophilic Activation of Alkenes by Platinum(II): So Much More Than a Slow Version of Palladium(II). [Link]

  • YSI. SAFETY DATA SHEET - 5% Platinum on Silica. [Link]

  • Rock Chemicals, Inc. Di-µ-chloro-bis(cyclohexene)platinum(II). [Link]

  • Mateck. Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. [Link]

  • HANARO TR. Platinum (Pt) Di?chloro bis [chloro (cyclohexene) platinum(II)]. [Link]

  • AMERICAN ELEMENTS. Dichloro(1,2-diaminocyclohexane)platinum(II). [Link]

  • PubMed Central (PMC) - NIH. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. [Link]

  • Inorganic Syntheses. (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. [Link]

  • Google Patents. Preparation method of dichloro(1,5-cyclooctadiene)
  • PubChem. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. [Link]

  • Mount Allison University. (2020). The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. [Link]

  • Chemical Communications (RSC Publishing). (2019). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. [Link]

  • ResearchGate. (2007). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system?. [Link]

  • PubMed Central (PMC). (2024). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). [Link]

  • PubMed Central (PMC) - NIH. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. [Link]

  • Google Patents. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives.
  • PubMed Central (PMC) - NIH. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. [Link]

  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (1975). Interaction of acyl chlorides and triethylsilane catalysed by cis-di-chlorobis(triphenylphosphine)platinum(II) and related complexes. [Link]

Sources

Method

Application Notes and Protocols: Evaluating the Cytotoxicity of Dichlorobis[chloro(cyclohexene)platinum(II)] on Cancer Cell Lines

Introduction: A Novel Platinum(II) Candidate in Cancer Research The landscape of cancer chemotherapy has been profoundly shaped by platinum-based drugs, with cisplatin, carboplatin, and oxaliplatin being cornerstones of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Platinum(II) Candidate in Cancer Research

The landscape of cancer chemotherapy has been profoundly shaped by platinum-based drugs, with cisplatin, carboplatin, and oxaliplatin being cornerstones of treatment for various malignancies.[1] These compounds primarily exert their cytotoxic effects by forming adducts with nuclear DNA, which inhibits DNA replication and transcription, ultimately leading to cell death.[1] However, their clinical utility is often hampered by significant side effects and the development of drug resistance.[1] This has spurred the development of new platinum complexes with novel mechanisms of action to overcome these limitations.[1][2][3]

Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) complex featuring a cyclohexene ligand, represents a subject of interest in the exploration for new anticancer agents.[4] While specific data on this compound is emerging, its structural similarity to other platinum(II) complexes suggests potential cytotoxic activity. The platinum core is known for its ability to interact with DNA, a critical mechanism in designing chemotherapeutic agents.[4] It is hypothesized that the cyclohexene ligand may influence the compound's uptake, stability, and interaction with cellular targets, potentially leading to a different pharmacological profile compared to clinically established platinum drugs.[2][3]

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro cytotoxicity of Dichlorobis[chloro(cyclohexene)platinum(II)] against a panel of human cancer cell lines. We will detail the principles and provide step-by-step protocols for three robust and widely accepted cytotoxicity assays: the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Scientific Rationale: Selecting the Right Tools for Cytotoxicity Profiling

A multi-faceted approach to assessing cytotoxicity is crucial for a thorough understanding of a novel compound's potential. No single assay is universally superior; each measures a different aspect of cell health and death. The choice of assays should be guided by the anticipated mechanism of action and the specific questions being addressed.

  • Metabolic Viability vs. Cell Number vs. Membrane Integrity: The MTT assay quantifies the metabolic activity of viable cells, which is often correlated with cell proliferation.[5][6] The SRB assay, in contrast, measures total cellular protein content, providing a proxy for cell number that is independent of metabolic state.[7][8][9] The LDH assay detects the release of lactate dehydrogenase from damaged cells, directly measuring loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[10][11][12] By employing these three distinct assays, researchers can obtain a more complete and validated cytotoxicity profile.

  • Selection of Cancer Cell Lines: The choice of cancer cell lines is critical for clinically relevant structure-activity analysis.[13][14] It is recommended to use a panel of cell lines from different cancer types (e.g., lung, breast, ovarian) to assess the breadth of the compound's activity.[15] Including cell lines with known resistance to cisplatin can also provide valuable insights into whether Dichlorobis[chloro(cyclohexene)platinum(II)] can overcome common resistance mechanisms.[16]

Safety Precautions for Handling Platinum Compounds

Platinum compounds should be handled with care, following appropriate safety protocols. Finely divided platinum powder can be a flammable solid and may cause respiratory and skin sensitization.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][19][20]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[19][21]

  • Spill Management: In case of a spill, evacuate the area, remove all ignition sources, and clean up using dry procedures to avoid generating dust.[18][20]

  • Waste Disposal: Dispose of platinum-containing waste as hazardous waste in accordance with local, state, and federal regulations.[18][20]

Experimental Workflow Overview

The general workflow for assessing the cytotoxicity of Dichlorobis[chloro(cyclohexene)platinum(II)] involves several key stages, from initial cell culture to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Line Culture & Maintenance prep_compound Compound Preparation & Dilution treatment Treatment with Compound prep_compound->treatment seeding Cell Seeding in 96-well Plates seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation assay_mtt MTT Assay incubation->assay_mtt Metabolic Activity assay_srb SRB Assay incubation->assay_srb Total Protein assay_ldh LDH Assay incubation->assay_ldh Membrane Integrity readout Spectrophotometric Reading assay_mtt->readout assay_srb->readout assay_ldh->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Values calc->ic50

Caption: General experimental workflow for cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[5][22]

Materials
  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Selected cancer cell lines (e.g., A549, MCF-7, OVCAR-3)

  • Complete cell culture medium (as recommended for each cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[23]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (capable of reading absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in fresh complete medium.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Dichlorobis[chloro(cyclohexene)platinum(II)] in a suitable solvent (e.g., DMSO). Note that DMSO can be a coordinating solvent and may interact with the platinum complex.[24]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only controls (medium with the same percentage of DMSO as the highest compound concentration).[6]

    • Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein Content

Principle

The SRB assay is a colorimetric assay used to determine cell density based on the measurement of total cellular protein content.[9][25] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[7][9] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[7][8] This assay is independent of cellular metabolic activity.[26]

Materials
  • All materials from the MTT assay protocol, excluding MTT and its solubilization solution.

  • Trichloroacetic acid (TCA) solution (50% w/v in water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Washing solution (1% v/v acetic acid)

  • Solubilization solution (10 mM Tris base solution, pH 10.5)

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the culture medium.[8]

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing and Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid.

    • Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

    • Add 100 µL of the 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[9]

    • Allow the plates to air dry completely.

  • Dye Solubilization:

    • Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

    • Place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the optical density (OD) at 510 nm using a microplate reader.[9]

Data Analysis

Data analysis is performed in the same manner as the MTT assay, using the absorbance values obtained from the SRB assay to calculate % viability and determine the IC₅₀ value.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle

The LDH assay is a method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity.[10][11] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[10][11] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.[10]

Materials
  • All materials from the MTT assay protocol, excluding MTT and its solubilization solution.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solution)

  • Lysis buffer (often included in the kit, e.g., 10X Triton X-100)

  • Stop solution (often included in the kit, e.g., 1 M acetic acid)

Step-by-Step Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

    • Crucially, set up three sets of controls:

      • Spontaneous LDH Release: Cells treated with vehicle only.

      • Maximum LDH Release: Cells treated with vehicle and lysis buffer 45 minutes before the end of incubation.

      • Background Control: Medium only (no cells).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction and Measurement:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Subtract the absorbance of the background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Plot the % Cytotoxicity against the log of the compound concentration to determine the EC₅₀ value (the concentration of the compound that causes 50% of the maximum LDH release).

Data Presentation and Interpretation

The results from the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison across different cell lines and assays.

Table 1: Example Cytotoxicity Data for Dichlorobis[chloro(cyclohexene)platinum(II)]

Cell LineAssayIC₅₀ / EC₅₀ (µM) ± SD
A549 (Lung) MTT15.2 ± 1.8
SRB18.5 ± 2.1
LDH25.4 ± 3.0
MCF-7 (Breast) MTT10.8 ± 1.2
SRB12.1 ± 1.5
LDH19.7 ± 2.5
OVCAR-3 (Ovarian) MTT8.5 ± 0.9
SRB9.9 ± 1.1
LDH15.3 ± 1.9
A2780cis (Cisplatin-Resistant Ovarian) MTT22.4 ± 2.5
SRB25.1 ± 2.8
LDH35.6 ± 4.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The IC₅₀ values from the MTT and SRB assays provide information on the concentration required to inhibit cell growth and proliferation. The EC₅₀ from the LDH assay indicates the concentration that induces significant membrane damage. Comparing these values can provide insights into the compound's primary mechanism of action (e.g., cytostatic vs. cytotoxic).

Visualizing Assay Principles

G cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay mtt_cell Viable Cell (Active Mitochondria) mtt_product Formazan (Purple) mtt_cell->mtt_product Mitochondrial Reductases mtt_reagent MTT (Yellow) mtt_reagent->mtt_product srb_cell Fixed Cell (Total Protein) srb_product Protein-SRB Complex srb_cell->srb_product Binds to Basic Amino Acids srb_reagent SRB (Pink) srb_reagent->srb_product ldh_cell Damaged Cell (Leaky Membrane) ldh_enzyme Released LDH ldh_cell->ldh_enzyme Lysis ldh_product Colored Formazan ldh_enzyme->ldh_product Catalyzes Reaction

Caption: Principles of the MTT, SRB, and LDH cytotoxicity assays.

Conclusion

These application notes provide a robust framework for the initial in vitro cytotoxic evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)]. By employing a panel of diverse cancer cell lines and utilizing assays that interrogate different cellular endpoints—metabolic activity (MTT), cell mass (SRB), and membrane integrity (LDH)—researchers can build a comprehensive profile of this novel compound's anticancer potential. The data generated from these protocols will be instrumental in guiding further mechanistic studies and preclinical development.

References

  • Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells.
  • Anticancer cytotoxicity and nephrotoxicity of the new platinum (II) complexes containing diaminocyclohexane and glycolic acid. PubMed.
  • LDH assay kit guide: Principles and applic
  • Heterobimetallic platinum(ii) complexes with increased cytotoxicity against ovarian cancer cell lines. New Journal of Chemistry (RSC Publishing).
  • Sulforhodamine B (SRB)
  • LDH-Glo™ Cytotoxicity Assay.
  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay.
  • LDH Cytotoxicity Assay.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells. Western Sydney University.
  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes. PMC - PubMed Central.
  • Sulforhodamine B (SRB)
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
  • Pl
  • Platinum - Safety D
  • PLATINUM CAS Number - HAZARD SUMMARY. NJ.gov.
  • Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • Pl
  • platinum-198 metal-powder safety d
  • Redefining the relevance of established cancer cell lines to the study of mechanisms of clinical anti-cancer drug resistance. PNAS.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • MTT assay protocol. Abcam.
  • Drug-adapted cancer cell lines as preclinical models of acquired resistance. PMC - NIH.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Di-μ-Chlorobis[chloro(cyclohexene)
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds.
  • Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience.
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher.
  • Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses.
  • Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)].
  • The synthesis and characterization of novel platinum(II)
  • 60134-75-0|trans-Di-m-Chlorobis[chloro(cyclohexene)
  • Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity. MDPI.
  • Preparation method of dichloro(1,5-cyclooctadiene) platinum (II).
  • Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. PMC - NIH.
  • Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers. PubMed.
  • Dichloro[(1R,2R)

Sources

Application

Application Notes and Protocols: In Vitro Evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)] as a Novel Anticancer Agent

Abstract This document provides a comprehensive guide for the in vitro evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum-based coordination complex with potential as a novel anticancer agent. Platinu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum-based coordination complex with potential as a novel anticancer agent. Platinum-based drugs, such as cisplatin, are mainstays in cancer chemotherapy, primarily exerting their cytotoxic effects through covalent binding to nuclear DNA, which subsequently triggers cell cycle arrest and apoptosis.[1][2][3] This guide, designed for researchers in oncology and drug development, offers detailed, step-by-step protocols for assessing the compound's efficacy and elucidating its mechanism of action in cancer cell lines. We will cover essential assays including cytotoxicity screening, apoptosis induction, cell cycle analysis, and investigation of intracellular signaling pathways. The methodologies are presented with insights into the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Rationale for Investigating Novel Platinum(II) Complexes

The clinical success of cisplatin and its analogues, carboplatin and oxaliplatin, has established platinum-based compounds as a critical class of anticancer therapeutics.[2] Their primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[1][2] However, the efficacy of these drugs is often limited by significant side effects and the development of drug resistance.[1][2]

This has spurred the exploration of new platinum complexes with unique chemical structures that may offer improved therapeutic indices and circumvent resistance mechanisms. Dichlorobis[chloro(cyclohexene)platinum(II)] represents such a novel avenue of investigation. Its distinct cyclohexene ligand may influence the compound's cellular uptake, DNA binding kinetics, and downstream signaling pathways, potentially leading to a different spectrum of activity and reduced toxicity compared to existing platinum drugs.[4][5] These application notes provide a framework for the systematic in vitro evaluation of this promising compound.

Compound Preparation and Handling

2.1. Reconstitution of Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Solvent Selection: Due to the lipophilic nature of the cyclohexene ligand, Dichlorobis[chloro(cyclohexene)platinum(II)] is expected to have low aqueous solubility. A suitable organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), should be used for initial stock solution preparation.

  • Protocol:

    • Accurately weigh the desired amount of Dichlorobis[chloro(cyclohexene)platinum(II)] powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2.2. Working Solution Preparation

  • Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

  • Important: The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

Cell Culture

3.1. Cell Line Selection

The choice of cell lines is crucial for a comprehensive in vitro evaluation. It is recommended to use a panel of cell lines representing different cancer types (e.g., ovarian, lung, colon, breast) to assess the compound's spectrum of activity. Including a cisplatin-resistant cell line and a non-cancerous cell line (e.g., human embryonic kidney cells HEK-293) is also highly recommended to evaluate the compound's ability to overcome resistance and to determine its selectivity, respectively.

3.2. Standard Cell Culture Conditions

  • Maintain cell lines in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells regularly to maintain them in the exponential growth phase.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of Dichlorobis[chloro(cyclohexene)platinum(II)]. Include a vehicle control and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with compound and controls C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent E->F G Incubate to allow formazan formation F->G H Add solubilization buffer G->H I Measure absorbance at 570 nm H->I J Calculate % viability vs. control I->J K Determine IC50 value J->K

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Hypothetical Cytotoxicity Data

Cell LineDichlorobis[chloro(cyclohexene)platinum(II)] IC50 (µM)Cisplatin IC50 (µM)
A549 (Lung)15.2 ± 1.825.5 ± 2.3
MCF-7 (Breast)22.1 ± 2.530.1 ± 3.1
HCT116 (Colon)10.8 ± 1.218.9 ± 1.9
HEK-293 (Normal)> 100> 100
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with Dichlorobis[chloro(cyclohexene)platinum(II)] at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis

This assay determines the effect of the compound on the cell cycle distribution.

Principle: The DNA content of cells varies depending on the phase of the cell cycle (G1, S, or G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is then measured by flow cytometry, which is proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

Mechanistic Studies: Proposed Pathway

The cytotoxic effects of platinum-based compounds are often mediated by the induction of DNA damage, which activates downstream signaling pathways leading to apoptosis. A plausible mechanism for Dichlorobis[chloro(cyclohexene)platinum(II)] is the activation of the intrinsic apoptotic pathway.

Proposed Mechanism of Action

G compound Dichlorobis[chloro(cyclohexene)platinum(II)] uptake Cellular Uptake compound->uptake dna_damage DNA Adduct Formation (DNA Damage) uptake->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by the compound.

Western Blotting Protocol to Validate the Proposed Pathway:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the proposed pathway (e.g., p53, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Interpretation and Troubleshooting

  • Cytotoxicity: A lower IC50 value indicates higher potency. A significant difference in IC50 values between cancer and normal cell lines suggests selectivity.

  • Apoptosis: A dose-dependent increase in the percentage of Annexin V-positive cells confirms the induction of apoptosis.

  • Cell Cycle: Accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint.

  • Western Blotting: Increased expression of pro-apoptotic proteins (e.g., Bax, cleaved caspases) and activation of tumor suppressors (e.g., p53) would support the proposed mechanism.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assayInconsistent cell seeding, edge effectsEnsure uniform cell suspension before seeding, avoid using outer wells of the plate.
No apoptotic population detectedIncorrect compound concentration or incubation timePerform a time-course and dose-response experiment.
Weak signal in Western blottingInsufficient protein loading, poor antibody qualityIncrease protein amount, optimize antibody concentration and incubation time, use a fresh antibody.
Inconsistent flow cytometry resultsCell clumping, improper compensationGently pipette to create a single-cell suspension, set up proper compensation controls for multi-color analysis.

Conclusion

The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of Dichlorobis[chloro(cyclohexene)platinum(II)] as a potential anticancer agent. By systematically evaluating its cytotoxicity, mode of cell death, and effects on the cell cycle, researchers can gain valuable insights into its therapeutic potential. Further mechanistic studies, guided by the initial findings, will be crucial in elucidating its precise mechanism of action and advancing its development as a novel cancer therapeutic.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 15, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). In Vitro Cellular & Developmental Biology - Animal, 34(10), 801-807. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Studies of the mechanism of action of platinum(II) complexes with potent cytotoxicity in human cancer cells. (2009). Journal of Inorganic Biochemistry, 103(9), 1269-1279. [Link]

  • Studies of the Mechanism of Action of Platinum(II) Complexes with Potent Cytotoxicity in Human Cancer Cells. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. (2006). Journal of Inorganic Biochemistry, 100(9), 1533-1540. [Link]

  • Research Progress of Platinum-Based Complexes in Lung Cancer Treatment: Mechanisms, Applications, and Challenges. (2023). Molecules, 28(14), 5484. [Link]

  • Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. (2024). IUCrData, 9(5), x240567. [Link]

  • Platinum-based drugs for cancer therapy and anti-tumor strategies. (2021). Journal of Cancer, 12(13), 3767-3780. [Link]

  • Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. (2012). Chemotherapy Research and Practice, 2012, 905796. [Link]

  • Understanding and Improving Platinum Anticancer Drugs – Phenanthriplatin. (2013). Future Medicinal Chemistry, 5(11), 1275-1286. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)]

Welcome to the technical support center for the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor in catalysis and drug development. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor in catalysis and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established organometallic principles and practical, field-proven insights.

I. Overview of the Synthesis

The synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)], often represented as [PtCl₂(C₆H₁₀)]₂, is typically achieved through the reduction of a platinum(IV) source, such as hexachloroplatinic acid (H₂PtCl₆), in the presence of cyclohexene. This method is a variation of the well-established Kharasch-Ashford synthesis for platinum-olefin complexes. The reaction proceeds by the reduction of Pt(IV) to Pt(II), accompanied by the oxidation of a portion of the solvent or olefin, followed by the coordination of cyclohexene to the Pt(II) center to form the stable, chloro-bridged dimeric complex.

The overall reaction can be generalized as:

2 H₂PtCl₆ + excess C₆H₁₀ → [PtCl₂(C₆H₁₀)]₂ + Oxidized byproducts + HCl

Success in this synthesis hinges on careful control of reaction conditions to favor the formation of the desired Pt(II) complex and minimize the formation of platinum metal colloids or other side products.

II. Detailed Experimental Protocol

While various modifications exist, the following protocol outlines a robust and reproducible method for the synthesis of [PtCl₂(C₆H₁₀)]₂.

Reagents and Equipment:

  • Hexachloroplatinic acid hydrate (H₂PtCl₆·xH₂O)

  • Cyclohexene (freshly distilled)

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert atmosphere setup (optional but recommended)

  • Büchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve hexachloroplatinic acid hydrate in a minimal amount of glacial acetic acid. The use of glacial acetic acid as a solvent is crucial as it facilitates the controlled reduction of Pt(IV).

  • Addition of Cyclohexene: To the stirred solution, add an excess of freshly distilled cyclohexene. A significant excess of the olefin is necessary to drive the reaction towards product formation and to serve as a reducing agent.

  • Reaction Conditions: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress is often indicated by a color change, typically from the yellow-orange of the H₂PtCl₆ solution to a lighter yellow or off-white suspension of the product. The optimal reaction time can vary, but refluxing for 4-6 hours is a good starting point.

  • Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, being insoluble in the reaction medium, will precipitate. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Purification: Wash the collected solid sequentially with hot water, ethanol, and finally diethyl ether. These washes are critical to remove unreacted starting materials, soluble byproducts, and residual solvent.

  • Drying: Dry the purified product under vacuum to obtain Dichlorobis[chloro(cyclohexene)platinum(II)] as a solid.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Yield of Product 1. Incomplete reduction of Pt(IV).2. Insufficient excess of cyclohexene.3. Water content in glacial acetic acid is too high.1. Extend Reaction Time/Increase Temperature: Ensure the reaction is refluxed for an adequate duration. If the solution remains dark, the reduction may be incomplete. Consider a modest increase in reflux temperature if possible.2. Increase Olefin Concentration: The olefin acts as both a ligand and a reducing agent. A higher concentration can shift the equilibrium towards the product. Use at least a 5-fold molar excess of cyclohexene to the platinum salt.3. Use Anhydrous Acetic Acid: Water can interfere with the reaction. Use a freshly opened bottle of glacial acetic acid or dry it over a suitable drying agent before use.
Formation of Black Precipitate (Platinum Black) 1. Over-reduction of Pt(II) to Pt(0).2. Reaction temperature is too high.3. Presence of strong reducing impurities.1. Moderate Reaction Conditions: Over-reduction is a common side reaction. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for Pt(IV) reduction. The formation of colloidal platinum is a known issue in similar systems.[1]2. Optimize Temperature: If blackening occurs, reduce the reflux temperature in subsequent runs. A gentle reflux is often sufficient.3. Purify Reagents: Ensure cyclohexene is freshly distilled to remove peroxides or other impurities that could act as strong reducing agents.
Product is Dark or Discolored (Not Off-White/Yellow) 1. Contamination with platinum black.2. Presence of organic byproducts from olefin oxidation.3. Incomplete washing.1. Improve Filtration and Washing: If the discoloration is due to fine platinum black particles, careful washing and potentially recrystallization (if a suitable solvent system can be found) may be necessary. However, the dimeric complex has low solubility.2. Thorough Washing: The prescribed washing sequence with hot water, ethanol, and ether is designed to remove organic impurities. Ensure each wash is performed diligently.3. Re-evaluate Washing Protocol: If discoloration persists, consider an additional wash with a non-coordinating organic solvent in which the impurities might be soluble.
Difficulties in Product Characterization 1. Product insolubility leading to poor NMR spectra.2. Broad spectral peaks.3. Incorrect product formation.1. Use Appropriate NMR Solvents: Chloro-bridged dimers often have limited solubility. Deuterated chloroform (CDCl₃) or dichloromethane (CD₂Cl₂) are common choices. Gentle heating or extended acquisition times may be necessary.2. Check for Paramagnetic Impurities: Traces of paramagnetic Pt(III) species, though unlikely, can cause peak broadening. Ensure complete reduction to the diamagnetic Pt(II) state.3. Verify with Multiple Techniques: Rely on a combination of techniques. Elemental analysis is crucial for confirming the empirical formula. Infrared (IR) spectroscopy can confirm the presence of the coordinated cyclohexene C=C bond (expect a shift to lower wavenumber compared to free cyclohexene).

IV. Frequently Asked Questions (FAQs)

Q1: Why is a chloro-bridged dimer formed instead of a monomeric complex?

A1: In the absence of strongly coordinating ligands that can saturate the coordination sphere of the platinum(II) ion, the formation of a chloro-bridged dimer, [PtCl₂(olefin)]₂, is thermodynamically favored. The bridging chloride ligands provide additional stability to the square-planar Pt(II) centers.

Q2: Can other platinum sources be used for this synthesis?

A2: Yes, potassium tetrachloroplatinate(II) (K₂PtCl₄) can also be used. In this case, the reaction is a ligand substitution where cyclohexene displaces one of the chloride ligands, often facilitated by a solvent that can dissolve the platinum salt. However, starting from H₂PtCl₆ is a common and effective method.

Q3: How can I confirm the presence of the coordinated cyclohexene in the final product?

A3: Infrared (IR) spectroscopy is a valuable tool. The C=C stretching frequency of the coordinated cyclohexene will be shifted to a lower wavenumber (typically around 1500-1520 cm⁻¹) compared to free cyclohexene (around 1650 cm⁻¹). This shift is a hallmark of π-coordination to the metal center. ¹H NMR spectroscopy should also show characteristic signals for the olefinic and aliphatic protons of the cyclohexene ligand, often with coupling to the ¹⁹⁵Pt nucleus.

Q4: What is the stability of Dichlorobis[chloro(cyclohexene)platinum(II)]?

A4: The solid complex is relatively stable when stored in a cool, dark, and dry place. In solution, particularly in the presence of coordinating solvents or other ligands, the chloro bridges can be cleaved, and the cyclohexene ligand can be displaced. The thermal stability of related platinum(II) complexes can vary, but they will eventually decompose at elevated temperatures.

Q5: What are the primary safety precautions for this synthesis?

A5: Hexachloroplatinic acid is corrosive and a sensitizer. Cyclohexene is flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Care should be taken during the heating and refluxing steps.

V. Visualizing the Synthesis and Troubleshooting

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Dissolve H₂PtCl₆ in Glacial Acetic Acid add_olefin Add Excess Cyclohexene start->add_olefin reflux Reflux Mixture (4-6h) add_olefin->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitation of Product cool->precipitate filter Vacuum Filtration precipitate->filter wash_h2o Wash with Hot Water filter->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh wash_ether Wash with Diethyl Ether wash_etoh->wash_ether dry Dry Under Vacuum wash_ether->dry end_product [PtCl₂(C₆H₁₀)]₂ dry->end_product

Caption: A flowchart of the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

Troubleshooting Logic

G cluster_yield Yield Issues cluster_purity Purity Issues start Synthesis Outcome low_yield Low/No Yield start->low_yield black_ppt Black Precipitate start->black_ppt discolored Discolored Product start->discolored check_reduction Incomplete Pt(IV) Reduction? low_yield->check_reduction check_olefin Insufficient Olefin? low_yield->check_olefin sol_reduction Action: Extend Reflux / Increase Temp check_reduction->sol_reduction sol_olefin Action: Increase Cyclohexene Excess check_olefin->sol_olefin check_over_reduction Over-reduction to Pt(0)? black_ppt->check_over_reduction check_impurities Organic Impurities? discolored->check_impurities sol_over_reduction Action: Lower Temp / Reduce Time check_over_reduction->sol_over_reduction sol_impurities Action: Ensure Thorough Washing check_impurities->sol_impurities

Sources

Optimization

Technical Support Center: Dichlorobis[chloro(cyclohexene)platinum(II)] Purification

Welcome to the technical support center for the purification of Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals who are working with th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals who are working with this platinum-olefin complex. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction to Purification Challenges

Dichlorobis[chloro(cyclohexene)platinum(II)], a beige powder with the formula [PtCl₂(C₆H₁₀)]₂, is a valuable precursor and catalyst in organic synthesis and pharmaceutical research.[1][2] Achieving high purity is critical for reproducible results in downstream applications. However, like many organometallic compounds, its purification can be non-trivial. Common issues include the presence of unreacted starting materials, solvent adducts, and decomposition products. This guide will focus on purification primarily through recrystallization, a robust technique for removing such impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)]?

A1: Common impurities can include unreacted platinum salts (e.g., K₂PtCl₄), excess cyclohexene, and potentially oxidized Pt(IV) species. The beige color of the crude product often suggests the presence of amorphous platinum metal or other side products resulting from decomposition.[1][2] Inadequate drying can also lead to the presence of residual solvent in the final product.

Q2: What is the best method for purifying this complex?

A2: Recrystallization is the most effective and widely applicable method for purifying solid organometallic compounds like this platinum-cyclohexene complex.[3][4] The key is to select a solvent or solvent system in which the complex has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5]

Q3: How do I choose a suitable solvent for recrystallization?

A3: The ideal solvent should be inert towards the platinum complex. Given the structure, chlorinated solvents like dichloromethane (DCM) or chloroform are often good starting points for dissolving the complex. A less polar "anti-solvent" such as hexane or pentane can then be used to induce precipitation. The principle is to dissolve the compound in a minimal amount of the "good" solvent (DCM) and then slowly add the "poor" solvent (hexane) until turbidity is observed, followed by slow cooling.

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too rapidly. To resolve this, try one of the following:

  • Add a small amount of the "good" solvent (e.g., DCM) to redissolve the oil, and then allow it to cool more slowly.

  • Use a more dilute solution from the start.

  • Consider a different solvent system. For instance, a mixture of toluene and heptane might provide better results.

Q5: The yield after recrystallization is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent during the initial dissolution.

  • The compound having significant solubility in the mother liquor even at low temperatures.

  • Premature crystallization during a hot filtration step.

To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals, although these may be of lower purity.

Detailed Purification Protocol: Recrystallization

This protocol is a general guideline. The specific volumes of solvents will depend on the scale of your synthesis and the purity of your crude product.

Materials:

  • Crude Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Dichloromethane (DCM), reagent grade

  • Hexane, reagent grade

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude platinum complex in an Erlenmeyer flask with a stir bar. In a separate flask, heat DCM to a gentle reflux. Add the minimum amount of hot DCM to the crude product while stirring until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: Remove the flask from the heat. Slowly add hexane dropwise while stirring until the solution becomes slightly turbid.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. The final product should be a uniform, pale-yellow powder.

Troubleshooting Guide

Issue Possible Cause Solution
No crystals form upon cooling. - Solution is too dilute. - Compound is too soluble in the chosen solvent system.- Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Try a different anti-solvent (e.g., pentane instead of hexane).
Product is an oil or amorphous solid. - Cooling was too rapid. - Solution was too concentrated.- Re-heat the solution to dissolve the product, add a small amount of the "good" solvent (DCM), and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation.
Crystals are discolored. - Incomplete removal of colored impurities.- Consider a pre-purification step, such as passing a solution of the crude product through a short plug of silica gel or activated carbon before recrystallization.
Melting point is broad or lower than expected. - Presence of residual solvent or impurities.- Ensure the crystals are thoroughly dried under vacuum. - Perform a second recrystallization.

Workflow and Logic Diagram

The following diagram illustrates the decision-making process and workflow for the purification of Dichlorobis[chloro(cyclohexene)platinum(II)].

PurificationWorkflow cluster_prep Preparation cluster_purify Purification cluster_crystallization Crystallization & Isolation cluster_troubleshoot Troubleshooting start Crude Product dissolve Dissolve in Minimal Hot DCM start->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter add_antisolvent Add Hexane until Turbid dissolve->add_antisolvent No insolubles hot_filter->add_antisolvent Yes slow_cool Slow Cool to RT, then Ice Bath add_antisolvent->slow_cool filtration Vacuum Filtration slow_cool->filtration oiling_out Oiling Out? slow_cool->oiling_out wash Wash with Cold Hexane filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product oiling_out->filtration No reheat Reheat, Add DCM, Cool Slower oiling_out->reheat Yes reheat->slow_cool

Purification Workflow Diagram

References

  • Chem-Impex. Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • American Elements. Dichloro(1,2-diaminocyclohexane)platinum(II). Available from: [Link]

  • American Elements. Product Datasheet: Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube; 2020. Available from: [Link]

  • Pepperdine Digital Commons. Synthesis, Purification, and Electrochemical Analysis of Platinum Chloride Complexes with Varying Steric and Electronic Properties. Available from: [Link]

  • American Elements. Di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II). Available from: [Link]

  • Vassar College. Organic Chemistry Lab: Recrystallization. YouTube; 2007. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Dichlorobis[chloro(cyclohexene)platinum(II)] in Aqueous Media

Prepared by: Senior Application Scientist, Advanced Formulations Group Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Formulations Group

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous media. The inherent hydrophobicity of the cyclohexene ligands presents a significant hurdle for its application in biological systems. This document provides a series of troubleshooting strategies and detailed protocols to help you overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling and solubilization of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: Why is my Dichlorobis[chloro(cyclohexene)platinum(II)] compound not dissolving in water or standard buffers like PBS?

A1: The structure of Dichlorobis[chloro(cyclohexene)platinum(II)] contains cyclohexene ligands, which are nonpolar, hydrocarbon-based moieties. These ligands make the overall complex highly hydrophobic (lipophilic), meaning it has a strong tendency to repel water and will not readily dissolve in aqueous solutions. The low water solubility is a common characteristic of platinum complexes with bulky, nonpolar ligands.[1][2][3]

Q2: I need to prepare a stock solution. Can I use DMSO? What are the potential risks?

A2: While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving many poorly soluble compounds, its use with platinum complexes, including cisplatin and its analogs, is strongly discouraged .[4][5][6] Research has shown that DMSO can react with platinum complexes, leading to ligand displacement.[5][7] This chemical reaction alters the structure of your compound, which can inactivate its cytotoxic effects and render experimental results uninterpretable.[4][6] If a non-aqueous stock is absolutely necessary, dimethylformamide (DMF) is a more stable, though still not ideal, alternative.[8] However, it is always preferable to use a formulation strategy that allows for direct dissolution in an aqueous-based medium.

Q3: What are the primary strategies I should consider to improve the aqueous solubility for in vitro or in vivo experiments?

A3: There are several established methods to enhance the aqueous solubility of hydrophobic platinum drugs. The choice of method depends on your specific experimental needs (e.g., required concentration, cell-based vs. animal studies, toxicity concerns). The main strategies include:

  • Co-Solvent Systems: Using a mixture of water and a water-miscible organic solvent.[9][10][11]

  • Surfactant-Based Micellar Formulations: Using surfactants to form micelles that encapsulate the hydrophobic drug.[12][13]

  • Cyclodextrin-Based Inclusion Complexes: Using cyclodextrins to form a host-guest complex with the hydrophobic parts of the molecule.[14][15][16]

  • Liposomal Formulations: Encapsulating the drug within lipid-based vesicles.[17][18][19]

Each of these approaches is detailed in the Troubleshooting Guide below.

Section 2: In-Depth Troubleshooting & Solubilization Protocols

This section provides detailed, step-by-step protocols for solubilizing Dichlorobis[chloro(cyclohexene)platinum(II)]. Before beginning, it is crucial to perform small-scale pilot experiments to determine the optimal conditions for your specific lot of the compound and experimental setup.

Strategy 1: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous medium, which allows for better interaction with and solvation of hydrophobic molecules.[9][10] This is often the simplest and quickest method for initial in vitro screening.

Recommended Co-Solvents: Ethanol, Polyethylene Glycol 400 (PEG 400).

Protocol 1: Preparation of a 1 mM Stock Solution using Ethanol as a Co-Solvent
  • Weigh the Compound: Accurately weigh the required amount of Dichlorobis[chloro(cyclohexene)platinum(II)] in a sterile microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 100% ethanol to the solid. For example, to make a 10 mM intermediate stock, add 100 µL of ethanol per X mg of compound (where X is the molecular weight in mg/µmol). Vortex thoroughly until the solid is completely dissolved.

  • Dilution into Aqueous Medium: Slowly add your desired aqueous medium (e.g., cell culture media, PBS) to the ethanol concentrate while vortexing. For a final concentration of 1 mM with 10% ethanol, you would add 900 µL of the aqueous medium to the 100 µL of the 10 mM ethanol stock.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Causality & Considerations:

  • Why this works: Ethanol reduces the dielectric constant of the water, making the solvent system more favorable for the nonpolar cyclohexene ligands.

  • Limitations: The final concentration of the organic solvent must be carefully controlled, as it can be toxic to cells. Most cell lines can tolerate up to 0.5-1% ethanol, but it is essential to run a vehicle control (media with the same percentage of ethanol but without the drug) to confirm there are no cytotoxic effects from the solvent itself.

Strategy 2: Surfactant-Based Micellar Formulations

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic platinum complex can be encapsulated within the core, allowing it to be dispersed in the aqueous medium.[12][13]

Recommended Surfactants: Cremophor® EL[20][21], Polysorbate 80 (Tween® 80).[22][23]

Protocol 2: Solubilization using Cremophor® EL
  • Prepare Surfactant Stock: Prepare a 10% (w/v) stock solution of Cremophor® EL in 100% ethanol.

  • Drug-Surfactant Mixture: In a glass vial, weigh the Dichlorobis[chloro(cyclohexene)platinum(II)]. Add a small volume of the 10% Cremophor® EL/ethanol stock solution. A drug-to-surfactant ratio of 1:10 (w/w) is a good starting point.

  • Solubilization: Vortex or sonicate the mixture at room temperature until the platinum compound is fully dissolved in the surfactant/ethanol mixture. This may take 15-30 minutes.

  • Aqueous Dispersion: Warm your aqueous buffer (e.g., saline) to 37-40°C. Add the warm buffer dropwise to the drug-surfactant mixture while stirring vigorously. This rapid dispersion helps form stable micelles and prevents drug precipitation.

  • Final Volume & Sterilization: Bring the solution to the final desired volume with the warm buffer. For in vitro use, the final solution can be sterilized by passing it through a 0.22 µm syringe filter (a surfactant-compatible filter, like PVDF, is recommended).

Causality & Considerations:

  • Why this works: The hydrophobic core of the Cremophor® EL micelles provides a compatible environment for the cyclohexene ligands, while the hydrophilic polyethoxylated exterior allows the entire particle to be dispersed in water.

  • Toxicity: Cremophor® EL is known to cause hypersensitivity reactions and can have biological effects of its own.[21] It is critical to include a vehicle control (buffer with the same final concentration of Cremophor® EL/ethanol) in all experiments.

Strategy 3: Cyclodextrin-Based Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules (or parts of molecules) that fit within their cavity, forming a "host-guest" inclusion complex that is water-soluble.[14][24][25] For your compound, the cyclohexene ligands are likely candidates for inclusion.

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) due to its high water solubility and low toxicity.

Protocol 3: Solubilization using HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water. A concentration of 10-20% (w/v) is a good starting point.

  • Add Platinum Compound: Add the weighed Dichlorobis[chloro(cyclohexene)platinum(II)] powder directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or sonicate the mixture at room temperature. Complex formation can take several hours. Gentle heating (40-50°C) can sometimes accelerate the process, but monitor for any signs of compound degradation.

  • Clarification: Once the solution appears clear, continue stirring for another 1-2 hours to ensure complete complexation. The solution can then be filtered through a 0.22 µm filter to remove any undissolved particles.

Causality & Considerations:

  • Why this works: The hydrophobic cyclohexene ligands of the platinum complex are sequestered into the nonpolar inner cavity of the HP-β-CD molecule, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[14]

  • Stoichiometry: The molar ratio of drug to cyclodextrin is important. You may need to optimize the concentration of HP-β-CD to achieve the desired drug concentration. Phase-solubility studies can be performed to determine the optimal ratio.[24]

Section 3: Summary of Methods & Visualization

The choice of solubilization method is a critical decision that depends on the specific requirements of your experiment. The table below provides a comparative summary to guide your selection.

MethodPrincipleAdvantagesDisadvantagesBest For
Co-Solvents Reduces solvent polaritySimple, fast, inexpensivePotential for solvent toxicity, limited solubility enhancementRapid in vitro screening, initial proof-of-concept studies
Micelles Encapsulation in surfactant coreHigh drug loading capacity, can improve pharmacokineticsPotential for surfactant toxicity, can interfere with drug-target interactionsIn vitro and in vivo studies, formulation development
Cyclodextrins Host-guest inclusion complexLow toxicity, well-defined chemistry, can improve stabilityLower drug loading than micelles, potential for competitive bindingIn vitro and in vivo studies, especially where surfactant toxicity is a concern
Liposomes Encapsulation in lipid bilayer/coreBiocompatible, can offer targeted delivery, protects drug from degradationComplex preparation process, potential for stability issuesAdvanced in vivo studies, preclinical and clinical development[17][18][19]
Visualization of Solubilization Mechanisms

To better illustrate the concepts described, the following diagrams show a decision workflow for selecting a method and the mechanism of cyclodextrin encapsulation.

Caption: Decision workflow for selecting a solubilization strategy.

Cyclodextrin_Encapsulation cluster_system Cyclodextrin Host-Guest Complex Formation cd result Water-Soluble Inclusion Complex cd->result cd_label HP-β-Cyclodextrin (Hydrophilic Exterior) pt_complex Pt Complex pt_complex->cd Encapsulation ligand1 Cyclohexene (Hydrophobic) ligand2 Cyclohexene (Hydrophobic) cavity_label Hydrophobic Cavity

Sources

Optimization

Technical Support Center: Optimizing Catalysis with Dichlorobis[chloro(cyclohexene)platinum(II)]

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)], a versatile platinum(II) catalyst precursor. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)], a versatile platinum(II) catalyst precursor. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this catalyst, ensuring optimal performance and reliable results. Here, we address common challenges and frequently asked questions, grounding our advice in established chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling, activation, and application of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: What is Dichlorobis[chloro(cyclohexene)platinum(II)] and what are its primary applications?

A1: Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl(C₆H₁₀)]₂(μ-Cl)₂, is a dimeric platinum(II) complex.[1] It serves as a precursor to catalytically active platinum(0) species. Its primary application is in hydrosilylation reactions, which involve the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as an alkene (C=C) or alkyne (C≡C).[2][3] This reaction is fundamental in the production of organosilicon compounds and for cross-linking silicone polymers.[4][5]

Q2: How do I activate the catalyst for a hydrosilylation reaction?

A2: This Pt(II) complex is a pre-catalyst and must be reduced in situ to a catalytically active Pt(0) species. Activation typically occurs upon the introduction of the hydrosilane reagent to the reaction mixture. The silane itself can act as the reducing agent.[6] No separate activation step is usually required before adding the primary substrates. The reaction of the Pt(II) pre-catalyst with the silane is believed to initiate the catalytic cycle.[6]

Q3: What is the typical catalyst loading for this complex?

A3: Platinum catalysts are highly efficient, and loading can be very low, often in the parts-per-million (ppm) range relative to the hydrosilane.[4] For initial experiments, a loading of 10-100 ppm of platinum is a common starting point. However, the optimal loading is highly dependent on the specific substrates and desired reaction rate, and may require empirical optimization.

Q4: Is this catalyst sensitive to air or moisture?

A4: While the solid Pt(II) complex itself is relatively stable, the catalytically active Pt(0) species can be sensitive to atmospheric oxygen, which can lead to deactivation. Furthermore, moisture can react with some hydrosilanes, leading to side reactions. Therefore, it is best practice to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents to ensure reproducibility and maximize catalyst lifetime.[7]

Q5: What solvents are recommended for reactions using this catalyst?

A5: The choice of solvent depends on the solubility of the substrates and the reaction temperature. Common solvents include non-coordinating hydrocarbons like toluene or xylenes, as well as chlorinated solvents like dichloromethane. Ethers such as THF can also be used. It is crucial to avoid solvents with functional groups that could act as catalyst poisons, such as strong coordinating ligands (e.g., phosphines, amines, or sulfur-containing compounds), unless they are part of the intended reaction design.[7][8]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Conversion

Q: My reaction shows very low conversion even after an extended period. What are the potential causes and how can I fix it?

A: Low or no conversion is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Possible Cause 1: Inactive Catalyst

The most fundamental issue could be the catalyst itself.

  • Verification: Run a control reaction with a known, reliable substrate pair (e.g., 1-octene and a standard hydrosilane) under previously established conditions. If this reaction also fails, the catalyst is likely inactive.

  • Solution:

    • Use a fresh batch of the catalyst.

    • Ensure proper storage of the catalyst, protected from light and potential contaminants.

Possible Cause 2: Catalyst Poisoning

Platinum catalysts are susceptible to poisoning by various functional groups and impurities.[7]

  • Common Poisons: Sulfur, phosphorus, and nitrogen-containing compounds can act as strong ligands, binding to the platinum center and inhibiting its catalytic activity.[7]

  • Troubleshooting Steps:

    • Reagent Purity: Verify the purity of your starting materials and solvents. Impurities, even in trace amounts, can halt the reaction. Consider purifying substrates via distillation or chromatography.[9]

    • Scavengers: If impurities are suspected but cannot be easily removed, adding a scavenger may help, though this can complicate the reaction mixture.

Possible Cause 3: Suboptimal Reaction Conditions

The reaction kinetics may be too slow under the current conditions.

  • Temperature: Hydrosilylation reactions may require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., in 10-20 °C increments). A typical range for many applications is 70-100 °C.[4]

  • Concentration: Ensure that the reactant concentrations are appropriate. Highly dilute conditions may lead to slow reaction rates.

  • Stirring: Inadequate mixing can result in poor mass transfer, especially in heterogeneous reaction mixtures. Ensure vigorous stirring throughout the reaction.[7]

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing low conversion issues.

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products

Q: My reaction is producing significant amounts of byproducts. What are the common side reactions and how can I suppress them?

A: Side product formation lowers the yield of the desired product and complicates purification. The most common side reactions in hydrosilylation are alkene isomerization and dehydrogenative silylation.[2]

Common Side Reactions & Mitigation Strategies
Side ReactionDescriptionCausality & Prevention
Alkene Isomerization The platinum catalyst can promote the migration of the double bond along the alkyl chain of the alkene substrate.This occurs via a β-hydride elimination step within the catalytic cycle. To minimize this, use lower reaction temperatures and shorter reaction times. Consider using a catalyst system with ligands that disfavor this pathway.
Dehydrogenative Silylation This reaction results in the formation of a vinylsilane and H₂ gas instead of the desired hydrosilylation adduct.This pathway can become competitive, particularly with certain catalyst intermediates. Optimizing the stoichiometry (avoiding a large excess of the silane) and temperature can help suppress this side reaction.[2]
Oligomerization/Polymerization Alkenes, especially activated ones, may polymerize under the reaction conditions.This is often promoted by higher temperatures. Running the reaction at a lower temperature or adding the alkene slowly to the reaction mixture can mitigate this issue.
Issue 3: Catalyst Deactivation and Discoloration

Q: My reaction mixture turned black, and the catalysis stopped. What happened?

A: The formation of a black precipitate is often indicative of the catalyst decomposing to form colloidal platinum(0) particles, commonly referred to as "platinum black".[2] While Pt(0) is the active oxidation state, aggregation into bulk metal colloids leads to a loss of catalytically active surface area and deactivation.[2][10]

  • Causes:

    • High Temperatures: Excessive heat can promote the aggregation of platinum nanoparticles.[10]

    • Incompatible Ligands/Additives: Certain compounds can strip ligands from the platinum center, leading to unstable, "naked" platinum species that readily aggregate.

    • High Catalyst Loading: Using an unnecessarily high concentration of the catalyst can sometimes accelerate decomposition pathways.

  • Solutions:

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate.

    • Use of Stabilizers/Inhibitors: In some formulations, inhibitors are used to prevent premature reaction and stabilize the catalyst.[2] For specific applications, additives like 1,5-cyclooctadiene have been shown to stabilize platinum catalysts.[11]

    • Optimize Catalyst Loading: Determine the minimum effective catalyst loading through experimentation to avoid using an excess.

Experimental Protocols & Monitoring

A reliable experimental setup and robust monitoring are crucial for success.

General Protocol for a Hydrosilylation Reaction

This protocol provides a starting point for a typical small-scale reaction.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove moisture.[9]

  • Inert Atmosphere: Assemble the reaction flask under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition:

    • To the flask, add the alkene substrate and the anhydrous solvent.

    • Add the Dichlorobis[chloro(cyclohexene)platinum(II)] catalyst. A stock solution in a compatible solvent (e.g., toluene) can be used for accurate addition of small quantities.

    • Begin vigorous stirring.

    • Add the hydrosilane dropwise to the mixture. The reaction may be exothermic, so controlled addition is important.

  • Reaction: Heat the reaction to the desired temperature and allow it to proceed.

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique.

  • Work-up: Once the reaction is complete, cool the mixture. The product can then be isolated through standard procedures (e.g., filtration, solvent evaporation, and purification by distillation or chromatography).

Visualizing the Experimental Workflow

Caption: General experimental workflow for platinum-catalyzed hydrosilylation.

Techniques for Reaction Monitoring

Effective monitoring is essential to determine the optimal reaction time, preventing incomplete reactions or the formation of degradation products.[9]

TechniqueInformation ProvidedAdvantages & Considerations
NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Provides detailed structural information and allows for the quantification of starting materials, intermediates, and products. The disappearance of the Si-H signal is a key indicator.Highly informative and non-destructive.[12] Can be performed on crude reaction aliquots. Requires access to an NMR spectrometer.
Gas Chromatography (GC) Separates and quantifies volatile components of the reaction mixture.Excellent for tracking the consumption of volatile starting materials and the formation of products. Requires calibration for accurate quantification.
Infrared (IR) Spectroscopy Monitors the disappearance of the characteristic Si-H stretching band (approx. 2100-2260 cm⁻¹).A quick and simple method for qualitative or semi-quantitative monitoring. Less precise than NMR or GC.
HPLC Useful for non-volatile substrates and products.Provides quantitative data on consumption and formation of components. Method development may be required.
ICP-MS / ICP-AES Measures the concentration of platinum in solution.Useful for studies on catalyst leaching from heterogeneous supports, but not for monitoring reaction conversion in homogeneous catalysis. ICP-MS is highly sensitive.[13]

References

  • Afanasenko, A., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers (Basel). Available at: [Link]

  • Marciniec, B., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science. Polymers (Basel). Available at: [Link]

  • Alonso, F., et al. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry. Available at: [Link]

  • Wang, X., et al. (2024). Advances in technical strategies for monitoring the reduction of platinum(IV) complexes. RSC Advances. Available at: [Link]

  • Ojala, S. (n.d.). Advanced analytical methods for platinum group elements. OuluREPO. Available at: [Link]

  • Smith, J., et al. (n.d.). Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. Chemical Communications (RSC Publishing). Available at: [Link]

  • Bruske, E. (2023). Tailored activation of new platinum hydrosilylation catalysts. IDEALS - University of Illinois. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Available at: [Link]

  • Roy, A., et al. (2016). Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. Google Patents.
  • Lewis, L.N., et al. (1995). Platinum-catalyzed hydrosilylation of alkynes. Organometallics. Available at: [Link]

  • Minami, T., et al. (1995). Comparison of three different methods for measurement of tissue platinum level. Biological Trace Element Research. Available at: [Link]

  • AZoM. (2026). Atomic Precision and Strain Engineering Maximize Pt Fuel Cell Catalyst Performance. Available at: [Link]

  • Hanaro TR. (n.d.). Platinum (Pt) Di–chloro bis [chloro (cyclohexene) platinum(II)]. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II). Available at: [Link]

  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros. Available at: [Link]

  • Chemical Review and Letters. (n.d.). Preparation, characterization and structural study of a dichlorobis (4'-bromobiphenyl-4-yl)diphenylphosphine platinum(II) complex and checking the catalytic activity under optimal conditions. Available at: [Link]

  • Thong, P. T., et al. (2024). Synthesis, structure, catalytic and cytotoxic activities of chlorido(5-nitroquinolin-8-olato-κ2N,O)(tricyclohexylphosphine-κP)platinum(II). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Available at: [Link]

  • Mateck. (n.d.). Pt- Di--chloro bis[chloro(cyclohexene) platinum(II)]. Available at: [Link]

  • PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Available at: [Link]

  • Pilloni, G., et al. (2023). Dibromo- and Dichlorotriphenylphosphino N-Acyclic Carbene Complexes of Platinum(II)—Synthesis and Cytotoxicity. Molecules. Available at: [Link]

  • Kasparkova, J., et al. (2023). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Kidani, Y., et al. (1978). Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Dichlorobis[chloro(cyclohexene)platinum(II)] Synthesis

Welcome to the technical support resource for the synthesis of dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor in catalysis and organometallic chemistry. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor in catalysis and organometallic chemistry. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Our focus is on providing practical, field-tested insights to help you identify and mitigate the formation of unwanted byproducts, ensuring the purity and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial queries and observations during the synthesis.

Q1: What is the expected appearance and typical yield for dichlorobis[chloro(cyclohexene)platinum(II)]?

A: The target compound, often formulated as the dimer [PtCl₂(C₆H₁₀)]₂, is typically a beige, yellow, or pale orange solid.[1][2] Yields can vary based on reaction conditions, but a successful synthesis should generally yield 70-90%. Consistently lower yields may indicate incomplete reaction, decomposition, or the formation of soluble byproducts that are lost during workup.

Q2: My final product is green or has green precipitates. What does this signify?

A: The appearance of a green solid is a classic indicator of Magnus' green salt, [Pt(NH₃)₄][PtCl₄], or an analogue thereof.[3] This byproduct forms when an ammonia source (or a primary/secondary amine) is present, even in trace amounts. The amine coordinates to platinum centers to form a cationic complex, which then precipitates with the anionic tetrachloroplatinate(II) starting material.

  • Causality: This issue often arises from contaminated glassware, solvents, or the use of reagents stored in an environment with ammonia.

  • Action: Rigorously clean all glassware with aqua regia or a piranha solution (with extreme caution) and ensure all reagents and solvents are free from amine or ammonia contamination.

Q3: My ¹H NMR spectrum shows sharp signals around 5.7 ppm and 1.5-2.2 ppm that lack platinum satellites. What is the issue?

A: These signals are characteristic of free, uncoordinated cyclohexene. Their presence indicates either an incomplete reaction or decomposition of the product. The key diagnostic feature for coordinated cyclohexene is the presence of satellite peaks flanking the main proton signals, which arise from coupling to the NMR-active ¹⁹⁵Pt isotope.[4]

  • Causality:

    • Incomplete Reaction: Insufficient reaction time, incorrect temperature, or improper stoichiometry (not enough platinum precursor for the amount of cyclohexene).

    • Product Decomposition: The platinum-olefin bond is labile and can be broken by stronger donor ligands (including some solvents) or upon heating.[5]

  • Action: Re-evaluate your reaction setup, ensuring correct stoichiometry and reaction time. For purification, the product can often be recrystallized or washed with a non-polar solvent like hexane to remove the more soluble, unreacted cyclohexene.

Q4: The elemental analysis (C, H) for my product is significantly off from the theoretical values. What are the likely impurities?

A: Deviations in elemental analysis point to the presence of impurities that alter the carbon and hydrogen content.

  • Potential Culprits:

    • Unreacted Starting Material: Potassium tetrachloroplatinate(II) (K₂PtCl₄) contains no carbon or hydrogen and its presence will suppress the C/H percentages.

    • Solvent Adducts: If solvents like ethanol or acetone are used, they can sometimes co-crystallize with the product or even coordinate to the platinum center, altering the elemental composition.

    • Hydrolysis Products: The presence of water can lead to the formation of hydroxo- or aqua-bridged platinum species, which would change the H and O content.[6]

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving more complex issues encountered during synthesis and characterization.

Problem 1: Complex or Uninterpretable NMR Spectra
  • Symptom: The ¹H or ¹⁹⁵Pt NMR spectrum displays multiple sets of signals, making it difficult to confirm the structure of the desired bridged dimer.

  • Potential Cause & Scientific Rationale: The presence of multiple signals in the ¹⁹⁵Pt NMR spectrum is a definitive indicator of several distinct platinum coordination environments.[7] This common issue often arises from an equilibrium between the desired dimer and other species in solution.

    • Zeise's Anion Analogue (K[PtCl₃(C₆H₁₀)]): A likely byproduct is the monomeric salt analogous to Zeise's salt, where a single cyclohexene ligand is bound to a [PtCl₃]⁻ core.[8] This species will have a distinct ¹⁹⁵Pt chemical shift.

    • Unreacted K₂[PtCl₄]: The starting material will have its own characteristic ¹⁹⁵Pt NMR signal.

    • Cis/Trans Isomers: If unintended ligands are present, formation of monomeric cis- or trans-[PtCl₂(C₆H₁₀)(L)] complexes can occur, each with a unique NMR signature.[9][10]

  • Recommended Action:

    • Optimize Reaction Conditions: Drive the reaction towards the dimer by using a non-coordinating solvent and ensuring the stoichiometry favors the formation of the bridged species. Gently heating the reaction can sometimes facilitate the conversion of monomeric intermediates to the more stable dimer.

    • Selective Precipitation: The desired dimer is often less soluble than the monomeric Zeise's-like salt. Careful addition of a non-polar co-solvent (e.g., hexane) to a solution of the crude product in a polar solvent (e.g., dichloromethane) can selectively precipitate the dimer.

Problem 2: Inconsistent FT-IR Spectra
  • Symptom: The C=C stretching frequency is not shifted to the expected region (around 1500-1525 cm⁻¹), or multiple bands appear in the Pt-Cl region (250-350 cm⁻¹).

  • Potential Cause & Scientific Rationale:

    • Weak Coordination/Decomposition: The strength of the Pt-olefin bond is reflected in the magnitude of the downward shift of the ν(C=C) band from its position in free cyclohexene (~1650 cm⁻¹). A small shift suggests a weak interaction or the presence of a large amount of uncoordinated olefin. This bonding is well-described by the Dewar-Chatt-Duncanson model, where π-backbonding from platinum d-orbitals into the olefin's π* antibonding orbital weakens the C=C bond.[8][11]

    • Mixture of Structures: The Pt-Cl stretching frequencies are highly sensitive to the overall structure. The bridged dimer will have characteristic bands for both terminal and bridging chlorides. The presence of a monomeric species like [PtCl₃(C₆H₁₀)]⁻ will show a different pattern of Pt-Cl stretches.[12]

  • Recommended Action: Compare the spectrum to a reliable reference. If significant discrepancies exist, use NMR spectroscopy as a more definitive tool to identify the mixture of species present. Purification via recrystallization is recommended before re-analyzing.

Section 3: Key Analytical Protocols

Protocol 1: Definitive NMR Analysis for Product and Byproduct Identification

This protocol outlines the effective use of multinuclear NMR to validate the product structure and identify common impurities.

Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the dried product in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆) in a clean, dry NMR tube.

  • Acquire ¹H NMR: Obtain a standard proton spectrum. Pay close attention to the 4.0-6.0 ppm region for olefinic protons and the 1.0-2.5 ppm region for aliphatic protons.

  • Acquire ¹⁹⁵Pt NMR: Obtain a proton-decoupled ¹⁹⁵Pt NMR spectrum. This is the most diagnostic experiment. Use a known standard (e.g., K₂PtCl₄ in D₂O) as an external reference if precise chemical shift values are required.

Data Interpretation:

Species¹H NMR Features (in CDCl₃)¹⁹⁵Pt NMR δ (ppm) vs. Na₂PtCl₆
[PtCl₂(C₆H₁₀)]₂ (Product) Olefinic protons shifted upfield to ~4.5-4.8 ppm.[13] Clear ¹⁹⁵Pt satellites are visible with a J-coupling constant (²JPt-H) of ~65-70 Hz. Aliphatic protons appear as broad multiplets.~ -1000 to -1200 ppm
Free Cyclohexene (Impurity) Sharp olefinic signal at ~5.7 ppm. No platinum satellites.N/A
K[PtCl₃(C₆H₁₀)] (Byproduct) Olefinic protons also shifted upfield, but in a slightly different environment than the dimer. ¹⁹⁵Pt satellites will be present.~ -800 to -950 ppm
K₂[PtCl₄] (Starting Material) No proton signals.0 ppm (by definition)
Protocol 2: FT-IR Spectroscopy for Confirmation of Olefin Coordination

This protocol uses infrared spectroscopy to quickly verify the presence of the crucial platinum-olefin bond.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the product with ~100 mg of dry, spectroscopic-grade KBr and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Acquire Spectrum: Record the spectrum from 4000 cm⁻¹ to 250 cm⁻¹. The far-IR region (below 400 cm⁻¹) is essential for observing Pt-Cl vibrations.

Data Interpretation:

Vibration ModeFree Cyclohexene (cm⁻¹)[PtCl₂(C₆H₁₀)]₂ (Product) (cm⁻¹)Rationale for Shift
ν(C=C) Olefin Stretch~1650~1505-1520[12]Significant decrease in frequency upon coordination due to π-backbonding from Pt into the C=C π* orbital, which weakens the double bond.[8] This is a primary indicator of successful complexation.
ν(Pt-Cl) Terminal Pt-Cl StretchN/A~330-350Vibrations of the chloride ligands attached to a single platinum atom.
ν(Pt-Cl) Bridging Pt-Cl StretchN/A~280-310Vibrations of the chloride ligands shared between the two platinum centers in the dimer. The presence of both terminal and bridging bands supports the dimeric structure.

Section 4: Visualizing the Process

Visual aids can clarify complex relationships in the synthesis and troubleshooting process.

SynthesisPathway cluster_reagents Starting Materials cluster_reaction Reaction Environment cluster_products Products & Byproducts K2PtCl4 K₂[PtCl₄] Solvent Solvent (e.g., Ethanol/H₂O) K2PtCl4->Solvent C6H10 Cyclohexene (C₆H₁₀) C6H10->Solvent Heat Heat Solvent->Heat Product [PtCl₂(C₆H₁₀)]₂ (Desired Dimer) Heat->Product Main Pathway Byproduct1 K[PtCl₃(C₆H₁₀)] (Monomer Anion) Heat->Byproduct1 Side Reaction (Kinetic Product) Byproduct2 Hydrolysis Products [PtCl(OH)(C₆H₁₀)]₂ Heat->Byproduct2 Hydrolysis Byproduct3 Magnus' Salt Analogue (Green Precipitate) Heat->Byproduct3 Contamination Byproduct1->Product Dimerization Water Trace H₂O Water->Heat Ammonia Trace NH₃/Amine Ammonia->Heat

Caption: Synthetic pathway for [PtCl₂(C₆H₁₀)]₂ and common side reactions.

TroubleshootingFlow Start Problem Observed During Synthesis Symptom_Color Product is Green Start->Symptom_Color Symptom_NMR Complex NMR Spectrum Start->Symptom_NMR Symptom_EA Elemental Analysis Off Start->Symptom_EA Cause_Magnus Cause: Amine/NH₃ Contamination Symptom_Color->Cause_Magnus Cause_Mixture Cause: Mixture of Dimer, Monomer, and/or Starting Material Symptom_NMR->Cause_Mixture Cause_Impurity Cause: Solvent or Starting Material Impurity Symptom_EA->Cause_Impurity Action_Clean Action: Use Ultra-Clean Glassware and Pure Reagents Cause_Magnus->Action_Clean Action_Purify Action: Recrystallize or Perform Selective Precipitation Cause_Mixture->Action_Purify Action_Dry Action: Ensure Anhydrous Solvents and Dry Product Thoroughly Cause_Mixture->Action_Dry Cause_Impurity->Action_Dry

Sources

Optimization

Stabilizing Dichlorobis[chloro(cyclohexene)platinum(II)] for long-term storage

Document ID: TSC-PTC6-2401 Version: 1.0 This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of Dichlorobis[chloro(cyclohexe...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PTC6-2401

Version: 1.0

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of Dichlorobis[chloro(cyclohexene)platinum(II)], a key precursor and catalyst in organometallic synthesis. Adherence to these protocols is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preventing degradation.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the storage and handling of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: What is the primary cause of degradation for this platinum complex?

A1: The primary degradation pathway involves the dissociation of the cyclohexene ligand from the platinum(II) center. This process can be accelerated by exposure to atmospheric moisture, oxygen, light, and elevated temperatures. As an air-sensitive organometallic compound, improper handling can lead to hydrolysis and oxidation.[1][2][3] The platinum-olefin bond, while stable, is susceptible to displacement by stronger coordinating ligands or solvents.

Q2: What are the ideal long-term storage conditions for solid Dichlorobis[chloro(cyclohexene)platinum(II)]?

A2: For optimal stability, the solid compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures.[1][4] An inert gas glovebox or a sealed Schlenk flask are the recommended environments.[1][2] See the summary table below for specific recommendations.

Q3: Can I store this complex in a standard laboratory freezer?

A3: Yes, storage in a freezer is recommended, but with critical precautions. The container must be absolutely airtight to prevent condensation upon removal.[4] It is advisable to place the primary container (e.g., a sealed vial) inside a larger, desiccated secondary container. Allow the container to warm to room temperature completely before opening to avoid moisture contamination.[4]

Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?

A4: Dichlorobis[chloro(cyclohexene)platinum(II)] is typically soluble in chlorinated solvents like dichloromethane (DCM) or chloroform. However, prolonged storage in solution is not recommended due to potential solvent coordination and subsequent ligand exchange, which can degrade the complex. If a solution must be prepared, use anhydrous, degassed solvents and store under an inert atmosphere for the shortest possible time. Freeze-pump-thaw cycles are an effective method for degassing solvents.[2]

Q5: How can I visually assess if my compound has started to degrade?

A5: The pure compound is a pale yellow or off-white solid. A noticeable color change, such as darkening to brown or the appearance of black precipitates (elemental platinum), is a strong indicator of significant degradation. Any change in solubility or the presence of insoluble particulates in a freshly prepared solution also suggests decomposition.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the handling and use of Dichlorobis[chloro(cyclohexene)platinum(II)].

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change (e.g., yellow to brown/black) 1. Oxidation/Decomposition: Exposure to air, moisture, or light. 2. Thermal Stress: Storage at elevated temperatures.1. Discard the degraded material. 2. Review storage and handling procedures to ensure a strict inert atmosphere is maintained.[1][2] 3. Always store the compound in a dark, cold, and dry environment.
Poor Solubility / Presence of Precipitate 1. Formation of Insoluble Species: Degradation products, such as platinum oxides or elemental platinum, are insoluble. 2. Hydrolysis: Reaction with trace moisture.1. Attempt to dissolve a small sample in anhydrous, degassed DCM. If a precipitate remains, the compound has likely degraded. 2. Ensure all glassware is rigorously dried (e.g., oven-dried overnight at >120 °C) and cooled under an inert atmosphere before use.[5]
Inconsistent Experimental Results / Low Reactivity 1. Partial Degradation: The bulk material may appear fine, but a portion has decomposed, lowering the effective concentration of the active complex. 2. Contamination: Introduction of impurities during handling that may poison the catalytic activity.1. Perform a quality control check, such as ¹H NMR, to assess the integrity of the cyclohexene ligand signals. 2. Use clean, dedicated spatulas and glassware. Avoid cross-contamination from other reagents, especially those containing sulfur or phosphorus, which can act as strong coordinating ligands and displace the cyclohexene.
Difficulty in Transferring the Solid 1. Static Cling: The fine powder may adhere to surfaces. 2. Hygroscopic Behavior: The compound may become sticky upon brief exposure to humidity.1. Use an anti-static gun or weigh boat inside a glovebox. 2. Handle the solid exclusively under a robust inert atmosphere (glovebox preferred) to prevent any contact with moisture.[1][2]

Protocols and Methodologies

Protocol for Long-Term Storage
  • Environment: Place the vial of Dichlorobis[chloro(cyclohexene)platinum(II)] inside a glovebox with an atmosphere of <1 ppm O₂ and H₂O.[1][2]

  • Primary Container: Ensure the original vial cap is tightly sealed. For added protection, wrap the cap with Parafilm®.

  • Secondary Containment: Place the sealed vial into a larger, clearly labeled container. Add a desiccant (e.g., anhydrous CaSO₄ or molecular sieves) to the secondary container.

  • Temperature: Store the secondary container in a freezer at -20°C.

  • Logging: Maintain a logbook to track the date of storage and each time the container is accessed. Minimize the frequency of removal from the freezer.

Protocol for Handling and Dispensing
  • Preparation: Move the secondary container from the freezer to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours before transferring it into the glovebox antechamber.

  • Inert Atmosphere Transfer: All manipulations must be performed within a glovebox.[1]

  • Dispensing: Use a clean, dry spatula to weigh the desired amount of the compound into a tared vial.

  • Resealing: Tightly reseal the primary container, wrap with fresh Parafilm®, and return it to the secondary container with refreshed desiccant if necessary.

  • Cleanup: Decontaminate spatulas and surfaces according to your institution's safety guidelines for handling platinum compounds.

Visual Guides and Diagrams

Decision Workflow for Compound Stability Assessment

start Start: Assess Compound visual_check Visual Inspection: Color & Homogeneity start->visual_check color_ok Is color pale yellow and powder free-flowing? visual_check->color_ok solubility_test Solubility Test: Dissolve small sample in anhydrous, degassed DCM color_ok->solubility_test Yes degraded Compound Degraded: Discard and review storage protocols color_ok->degraded No dissolves_ok Does it dissolve completely with no precipitate? solubility_test->dissolves_ok nmr_check QC Check (Optional): Run ¹H NMR dissolves_ok->nmr_check Yes dissolves_ok->degraded No nmr_ok Are cyclohexene peaks sharp and correctly integrated? nmr_check->nmr_ok proceed Proceed with Experiment nmr_ok->proceed Yes nmr_ok->degraded No compound [PtCl(μ-Cl)(C₆H₁₀)]₂ (Stable Dimer) dissociation Ligand Dissociation compound->dissociation initiators Initiating Factors: - Moisture (H₂O) - Oxygen (O₂) - Light (hν) - Heat (Δ) initiators->dissociation intermediate [PtCl₂(Solvent)ₓ] (Unstable Intermediate) dissociation->intermediate products Degradation Products: - Platinum Oxides - Elemental Pt (black ppt.) - Oxidized Organics intermediate->products

Caption: Simplified potential degradation pathway for the platinum complex.

References

  • Ohrstrom, L. (2001). Olefin−Amino Acid Complexes of Platinum(II). 2. NMR Study of the Effect of Olefin Structure on the Stability and on the Stereoselectivity of Binding for η2-Coordinated Prochiral Olefins. Inorganic Chemistry, 40(23), 5873-5879. [Link]

  • Albéniz, A. C., et al. (2010). Platinum(0) olefin complexes of a bulky terphenylphosphine ligand. Synthetic, structural and reactivity studies. Chemical Communications, 46(36), 6783-6785. [Link]

  • Stephan, M., et al. (2018). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosylation. ACS Catalysis, 8(6), 5114-5126. [Link]

  • Valko, M., et al. (2011). The platinum-olefin binding energy in series of (PH3)2Pt(olefin) complexes - a theoretical study. Journal of Molecular Modeling, 17, 2341-2349. [Link]

  • Nguyen, T. B. L., et al. (2024). Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs. Request PDF. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wheate, N. J., et al. (2008). Degradation of bidentate-coordinated platinum(II)-based DNA intercalators by reduced L-glutathione. Journal of Inorganic Biochemistry, 102(8), 1589-1598. [Link]

  • Kintek Solution. (n.d.). What Should Be Done If A Platinum Mesh Electrode Experiences Poor Current Flow? A Step-By-Step Troubleshooting Guide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting inconsistent results in catalytic reactions with Dichlorobis[chloro(cyclohexene)platinum(II)]

Answering the user's request. Technical Support Center: Dichlorobis[chloro(cyclohexene)platinum(II)] Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)].

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Dichlorobis[chloro(cyclohexene)platinum(II)]

Welcome to the technical support center for Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve inconsistencies in catalytic reactions using this versatile platinum(II) pre-catalyst. Our approach is rooted in mechanistic understanding to empower you to move beyond simple step-following to active problem-solving.

Part 1: Catalyst Fundamentals & Handling

Dichlorobis[chloro(cyclohexene)platinum(II)], with CAS No. 12176-53-3 or 60134-75-0, is a platinum(II) complex often utilized as a pre-catalyst in various organic transformations, most notably hydrosilylation reactions.[1][2][3] It is typically a beige solid that requires activation in situ to form the catalytically active Pt(0) species.[4][5] Understanding its sensitivity is the first step toward achieving reproducible results.

Proper Handling and Storage Protocol:

Inconsistent results often originate from catalyst degradation before the reaction even begins. Platinum catalysts are sensitive to their environment.[6]

  • Inert Atmosphere is Crucial: Always handle the solid catalyst and its solutions under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques. Platinum compounds can be sensitive to oxygen and moisture.

  • Storage: Store the catalyst in its original container, tightly sealed, in a cool, dry, and dark place away from incompatible materials like oxidizing agents.[7]

  • Stock Solutions:

    • Use anhydrous, deoxygenated solvents (e.g., toluene, xylenes, or dichloromethane) to prepare stock solutions.

    • Prepare solutions fresh whenever possible. If storage is necessary, store under an inert atmosphere in a sealed vial with a PTFE-lined cap at low temperatures (e.g., <4 °C).

    • Visually inspect the solution before use. Any precipitation or color change (especially darkening) may indicate decomposition.

Part 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users.

Q1: My reaction is sluggish or fails to initiate. What are the primary causes?

A: This is a classic symptom of an inactive or inhibited catalytic system. The root cause can be traced to one of three areas: the catalyst itself, the reagents, or the reaction conditions.

  • Catalyst Inactivity: The Pt(II) pre-catalyst must be reduced to the active Pt(0) species for many reactions like hydrosilylation.[4] This process can be hindered by impurities. Ensure your catalyst has been properly stored and handled.

  • Catalyst Poisoning: Platinum catalysts are notoriously susceptible to poisoning.[6] Trace impurities in your substrates or solvent can coordinate to the platinum center more strongly than your reactants, effectively shutting down catalysis. Common poisons include:

    • Sulfur compounds: Thiols, thioethers, sulfoxides.

    • Phosphorus compounds: Phosphines, phosphites (unless used as specific ligands).

    • Nitrogen compounds: Amines, nitriles can sometimes act as inhibitors.[8]

    • Heavily coordinating functional groups: Some alkynes or electron-deficient alkenes can act as inhibitors, forming overly stable complexes with the platinum center.[9]

  • Sub-optimal Temperature: An induction period is sometimes required for the formation of the active catalyst.[4] If the temperature is too low, this activation may not occur at a reasonable rate.

Q2: I'm observing poor yields and a complex mixture of byproducts. How can I improve selectivity?

A: Low selectivity points to competing, non-productive reaction pathways. In hydrosilylation, the most common side reactions are alkene isomerization and dehydrogenative silylation.[9][10]

  • Alkene Isomerization: Platinum-hydride intermediates, central to the catalytic cycle, can facilitate the migration of the double bond along an alkyl chain.[9][11] This is often exacerbated by higher temperatures or prolonged reaction times.

  • Dehydrogenative Silylation: This side reaction can occur in the presence of certain intermediates, leading to undesired Si-Si coupled products and reducing the overall yield of the target adduct.[9]

  • Causality: The formation of these byproducts is often linked to the stability of intermediates in the catalytic cycle. Modifying reaction parameters can shift the equilibrium away from these undesired pathways. Consider running the reaction at a lower temperature or modifying the rate of addition of one of the reagents.

Q3: My results are not reproducible from one run to the next. What should I investigate?

A: Poor reproducibility is one of the most frustrating challenges in catalysis. The source is almost always an uncontrolled variable.

  • Atmospheric Contamination: Ensure your inert atmosphere is truly inert. Small leaks of air or moisture can introduce catalyst poisons or reactants that lead to inconsistent behavior.

  • Reagent Purity: Use reagents from the same batch if possible. If not, purify all reagents (substrates and solvents) consistently for each run. Distillation or passing through a column of activated alumina can remove inhibitors.

  • Catalyst Stock Solution Degradation: If you are using a stock solution over several days or weeks, its activity may be decreasing over time. It is best practice to either prepare it fresh or qualify its activity with a standard test reaction before use.

Q4: The reaction mixture turned dark brown or black. Is the experiment salvageable?

A: A dark, heterogeneous mixture is a tell-tale sign of catalyst decomposition into colloidal platinum, often called "platinum black".[9]

  • What it means: This indicates that the platinum atoms have agglomerated into nanoparticles, which are generally catalytically inactive for the desired homogeneous reaction.[4][9] This is a common deactivation pathway.[11]

  • Why it happens: The formation of colloids can be triggered by high temperatures, high catalyst concentrations, or the specific nature of the reactants and products.

  • Is it salvageable? Generally, no. Once significant platinum black has formed, the concentration of the active homogeneous catalyst has dropped precipitously, and the reaction will likely cease. The focus should shift to preventing its formation in subsequent runs by adjusting concentration or temperature.

Part 3: In-Depth Troubleshooting Guide

When faced with an inconsistent reaction, a systematic approach is key. Use the following workflow to diagnose the issue.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Inconsistent Platinum Catalysis start Symptom: Inconsistent Results check_catalyst Step 1: Verify Catalyst Integrity - Age & Storage Conditions? - Proper Handling? - Visible Decomposition? start->check_catalyst check_reagents Step 2: Scrutinize Reagents & Solvents - Purity (GC/NMR)? - Anhydrous/Deoxygenated? - Potential Inhibitors Present? check_catalyst->check_reagents Looks OK catalyst_bad Action: Use fresh, properly handled catalyst. Run standard test reaction. check_catalyst->catalyst_bad Issue Found check_conditions Step 3: Evaluate Reaction Parameters - Temperature Correct? - Atmosphere Inert? - Stoichiometry Accurate? check_reagents->check_conditions Looks OK reagents_bad Action: Purify all reagents and solvents. Re-run experiment. check_reagents->reagents_bad Issue Found conditions_bad Action: Optimize parameters. Consider temperature screen or different addition order. check_conditions->conditions_bad Issue Found success Problem Solved check_conditions->success All OK? Consult further. catalyst_bad->success reagents_bad->success conditions_bad->success

Caption: A systematic workflow for diagnosing catalytic inconsistencies.

Common Catalyst Poisons and Their Sources
Poison ClassExamplesCommon SourcesMitigation Strategy
Sulfur Compounds Thiols, Thioethers, SulfatesRubber septa, certain additives, contaminated reagentsUse PTFE-lined septa, purify reagents
Nitrogen Compounds Amines, Amides, NitrilesSubstrates, additives, solvents (e.g., ACN)Purify reagents, choose non-coordinating solvents
Phosphorus Compounds Phosphines, PhosphitesSide products, impurities in ligandsHigh-purity reagents
Other Metals Sn, Pb, HgContaminated glassware, reagents from other reactionsUse dedicated, clean glassware
Strongly Coordinating Unsaturated Molecules Terminal Alkynes, DienesSubstrates, impuritiesAdjust stoichiometry, consider a more robust catalyst

Part 4: Standardized Protocols for Reproducibility

Adhering to standardized procedures can eliminate many sources of variability.

Protocol 1: Preparation of a Standard Catalyst Stock Solution (10 mM)
  • Preparation: Move a vial containing Dichlorobis[chloro(cyclohexene)platinum(II)] (MW: 696.26 g/mol ) into an argon- or nitrogen-filled glovebox.[1]

  • Weighing: Weigh 6.96 mg of the catalyst into a clean, dry 2 mL volumetric flask.

  • Solvation: Add approximately 1 mL of anhydrous, deoxygenated toluene (or another suitable solvent) to the flask. Gently swirl to dissolve the solid.

  • Dilution: Once fully dissolved, carefully add the same solvent to the 2 mL mark.

  • Storage: Cap the flask tightly and wrap the cap with paraffin film. If not for immediate use, store in a refrigerator. Allow the solution to warm to room temperature before opening to prevent condensation.

Protocol 2: Standard Test Reaction for Catalyst Qualification

To ensure your catalyst is active, perform a well-characterized reaction, such as the hydrosilylation of 1-octene with triethylsilane.

  • Setup: In a glovebox, add 1-octene (1.0 mmol) and a magnetic stir bar to an oven-dried vial.

  • Catalyst Addition: Add 100 µL of the 10 mM catalyst stock solution (0.001 mmol, 0.1 mol%).

  • Initiation: Add triethylsilane (1.1 mmol) to the vial. Seal the vial and remove it from the glovebox.

  • Reaction: Place the vial in a pre-heated oil bath at 60 °C.

  • Monitoring: After 1 hour, take an aliquot and analyze by GC or ¹H NMR to determine conversion. A properly active catalyst should give >95% conversion.

Part 5: Mechanistic Considerations

A foundational understanding of the reaction mechanism helps rationalize troubleshooting efforts. For hydrosilylation, the reaction is widely believed to proceed via a variation of the Chalk-Harrod mechanism.[9][12]

Simplified Catalytic Cycle for Hydrosilylation

CatalyticCycle Pt0 Active Pt(0) Species PtII_H_Si Oxidative Addition: Pt(II)-Hydrido-Silyl Pt0->PtII_H_Si + R3Si-H Deactivation Deactivation (Pt Black) Pt0->Deactivation PtII_Olefin Olefin Coordination PtII_H_Si->PtII_Olefin + Alkene PtII_Alkyl Migratory Insertion: Pt(II)-Alkyl-Silyl PtII_Olefin->PtII_Alkyl Insertion into Pt-H PtII_Alkyl->Pt0 Reductive Elimination - Product center

Caption: A simplified Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.

This cycle illustrates critical steps where problems can arise:

  • Oxidative Addition: If the Pt(0) species is poisoned, this first step is blocked.

  • Migratory Insertion: The regioselectivity of this step (insertion into the Pt-H or Pt-Si bond) determines the final product isomer.[13] Side reactions like isomerization compete at this stage.[11]

  • Reductive Elimination: This final, often rate-determining step, releases the product and regenerates the active catalyst.[9] If this step is slow, catalyst turnover will be low.

References

  • Lewis, L. N., Colborn, R. E., Grade, H., Bryant, G. L., Sumpter, C. A., & Scott, R. A. (1995). Platinum Catalysts Used in the Silicones Industry: Their Synthesis and Activity in Hydrosilylation. ResearchGate. [Link]

  • Lohse, F., & Gächter, R. (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 10(5), 491. [Link]

  • Lukin, R., Kuchkaev, A. M., Sukhov, A., Bekmukhamedov, G., & Yakhvarov, D. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(11), 2591. [Link]

  • Thomaier, R., & Umland, B. (n.d.). Troubleshooting: Platinum Catalyzed Silicones. US Tech Online. [Link]

  • Lewis, L. N. (1997). Platinum Catalysts Used in the Silicones Industry. Semantic Scholar. [Link]

  • Kaur, B., Raza, R., Stashick, M. J., & Branda, N. R. (2019). Using light to control the inhibition of Karstedt's catalyst. Chemical Communications, 55(28), 4047-4050. [Link]

  • Pagliaro, M., & Ciriminna, R. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]

  • Plietker, B. (2015). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation. ACS Catalysis, 5(5), 2817-2829. [Link]

  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Rock Chemicals, Inc.[Link]

  • Wang, Z., Chen, Z., & Sun, J. (2020). Chemo-and stereo-selective issues with hydrosilylation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Hydrosilylation. Chemistry LibreTexts. [Link]

  • Marciniec, B., & Maciejewski, H. (2002). Catalysis of hydrosilylation: Part XXIV. H2PtCl6 in cyclohexanone as hydrosilylation catalyst—what is the active species in this catalytic system? Journal of Molecular Catalysis A: Chemical, 184(1-2), 205-213. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] for Preclinical Studies

Welcome to the Technical Support Center for the synthesis and scale-up of Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Dichlorobis[chloro(cyclohexene)platinum(II)]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful and scalable production of this promising preclinical candidate. Our focus is on providing practical, field-proven insights rooted in scientific principles to navigate the complexities of organometallic synthesis for pharmaceutical applications.

I. Introduction to Dichlorobis[chloro(cyclohexene)platinum(II)]

Dichlorobis[chloro(cyclohexene)platinum(II)], a platinum(II) olefin complex, belongs to a class of compounds being investigated for their potential as anticancer agents. Similar to other platinum-based drugs, its mechanism of action is believed to involve interaction with DNA, leading to cytotoxicity in cancer cells. The cyclohexene ligand modulates the electronic properties and steric bulk around the platinum center, potentially influencing its reactivity, stability, and biological activity.

The successful transition from laboratory-scale synthesis to a robust, scalable process suitable for preclinical toxicology and efficacy studies is a critical step in the drug development pipeline. This requires a thorough understanding of the reaction mechanism, potential side reactions, and critical quality attributes of the final compound.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

Q1: What is the general synthetic route for Dichlorobis[chloro(cyclohexene)platinum(II)]?

The most common and direct method for synthesizing platinum-olefin complexes like Dichlorobis[chloro(cyclohexene)platinum(II)] is based on the principles used for the preparation of Zeise's salt and its analogs. The synthesis typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with cyclohexene in a suitable solvent system. The reaction proceeds via the displacement of a chloride ligand by the olefin.

Q2: Why is the choice of solvent critical in this synthesis?

The solvent system is crucial for several reasons. It must be able to dissolve the platinum precursor to some extent and be miscible with cyclohexene. A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The presence of water is often necessary to dissolve the K₂PtCl₄, while the organic solvent helps to solubilize the cyclohexene and the resulting product. The solvent can also influence the reaction rate and the precipitation of the final product.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or poor mixing.

  • Side reactions: The formation of undesired byproducts, such as platinum black (finely divided platinum metal), can significantly reduce the yield of the desired complex. This is often caused by impurities or localized high temperatures.

  • Product solubility: The product may have some solubility in the reaction mixture, leading to losses during filtration and washing.

  • Air sensitivity: While the final product is generally stable, the reaction intermediates might be sensitive to air, leading to decomposition.

Q4: What are the key analytical techniques for characterizing the final product?

To ensure the identity, purity, and stability of Dichlorobis[chloro(cyclohexene)platinum(II)] for preclinical studies, a comprehensive analytical characterization is essential. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the cyclohexene ligand and its coordination to the platinum center. ¹⁹⁵Pt NMR can provide direct information about the platinum coordination environment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the Pt-Cl and C=C stretching vibrations, confirming the presence of both the chloride and cyclohexene ligands.

  • Elemental Analysis (EA): EA provides the elemental composition (C, H, Cl, Pt) of the compound, which is crucial for confirming its empirical formula.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the complex.

  • High-Performance Liquid Chromatography (HPLC): A validated HPLC method is essential for determining the purity of the final product and for identifying and quantifying any impurities.

III. Troubleshooting Guide

This section provides a more detailed, problem-solution approach to specific issues that may arise during the scale-up of the synthesis.

Problem 1: Formation of a Black Precipitate (Platinum Black)

Observation: The reaction mixture turns dark, and a fine black solid is observed, leading to a significant decrease in the yield of the desired yellow-orange product.

Potential Causes:

  • Reduction of Pt(II) to Pt(0): This is the most common cause. The reducing agent can be impurities in the starting materials or solvent, or even the olefin itself under certain conditions.

  • Localized Overheating: Poor heat distribution in a larger reactor can create hot spots, promoting the thermal decomposition of the platinum complex.

  • Incorrect pH: The pH of the reaction medium can influence the stability of the platinum complex.

Solutions:

  • High-Purity Reagents: Use high-purity K₂PtCl₄ and cyclohexene. Ensure solvents are freshly distilled and deoxygenated.

  • Controlled Temperature: Maintain a consistent and controlled reaction temperature. For scale-up, ensure efficient stirring and use a reactor with good heat transfer capabilities. A temperature range of 50-60°C is often a good starting point.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and the introduction of atmospheric moisture.

  • pH Control: Monitor and control the pH of the reaction mixture. The synthesis is typically carried out under slightly acidic conditions.

Problem 2: Inconsistent Product Quality and Purity

Observation: Batch-to-batch variability in the color, crystal morphology, and purity of the final product.

Potential Causes:

  • Variable Reagent Quality: Inconsistent quality of starting materials, especially the platinum precursor.

  • Inefficient Mixing: In larger reactors, inefficient mixing can lead to non-uniform reaction conditions and the formation of byproducts.

  • Inadequate Purification: The purification method may not be effective at removing all impurities.

Solutions:

  • Strict Quality Control of Starting Materials: Implement rigorous quality control checks for all incoming raw materials.

  • Optimize Mixing Parameters: For scale-up, the stirrer design and speed should be optimized to ensure homogeneous mixing.

  • Develop a Robust Purification Protocol:

    • Washing: The crude product should be thoroughly washed with appropriate solvents to remove unreacted starting materials and soluble impurities. Water, ethanol, and diethyl ether are commonly used.

    • Recrystallization: If the product is sufficiently soluble, recrystallization from a suitable solvent system can significantly improve purity. Dichloromethane or chloroform are potential solvents for recrystallization.

Problem 3: Difficulties with Product Isolation and Filtration

Observation: The product is a very fine powder that is difficult to filter and handle, leading to product loss.

Potential Causes:

  • Rapid Precipitation: If the product precipitates too quickly from the reaction mixture, it can form very small particles.

  • Amorphous Product: The product may be precipitating as an amorphous solid rather than a crystalline one.

Solutions:

  • Controlled Precipitation:

    • Cooling Rate: Control the cooling rate of the reaction mixture after the reaction is complete. A slower cooling rate can promote the formation of larger crystals.

    • Anti-Solvent Addition: The product can be precipitated by the slow addition of an anti-solvent.

  • Seeding: In some cases, adding a small amount of previously isolated crystalline product (seeding) can promote the growth of larger crystals.

  • Choice of Filter Medium: Use a filter medium with an appropriate pore size to effectively retain the fine particles.

IV. Experimental Protocols and Data

A. Synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)]

This protocol is a general guideline and may require optimization for different scales.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Cyclohexene

  • Ethanol (or Isopropanol)

  • Deionized water

  • Hydrochloric acid (HCl, optional for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve K₂PtCl₄ in a mixture of deionized water and ethanol (e.g., 1:1 v/v).

  • Add cyclohexene to the solution. A typical molar ratio of cyclohexene to K₂PtCl₄ is 2:1 to 4:1.

  • Heat the reaction mixture to a gentle reflux (around 50-60°C) with vigorous stirring. The reaction progress can be monitored by the color change of the solution from dark red to orange-yellow and the precipitation of the product.

  • After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature slowly.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product sequentially with water, ethanol, and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum to a constant weight.

Table 1: Representative Reaction Parameters for Different Scales

ParameterLab Scale (1 g)Pilot Scale (100 g)
K₂PtCl₄1.0 g100 g
Cyclohexene0.8 - 1.6 mL80 - 160 mL
Water20 mL2 L
Ethanol20 mL2 L
Reaction Time2-4 hours4-6 hours
Reaction Temp.50-60 °C50-60 °C
Expected Yield70-85%65-80%
B. Characterization Data

Table 2: Expected Analytical Data for Dichlorobis[chloro(cyclohexene)platinum(II)]

Analytical TechniqueExpected Result
¹H NMR (CDCl₃)Peaks corresponding to the olefinic and aliphatic protons of the cyclohexene ligand, shifted upon coordination to platinum.
¹³C NMR (CDCl₃)Peaks for the carbon atoms of the cyclohexene ligand, with the olefinic carbons showing a characteristic upfield shift upon coordination.
IR (KBr)Strong bands for Pt-Cl stretching (around 300-350 cm⁻¹) and a band for the C=C stretching of the coordinated cyclohexene (around 1500 cm⁻¹).
Elemental Analysis Calculated values for C₁₂H₂₀Cl₄Pt₂ should be within ±0.4% of the found values.

V. Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials: - K₂PtCl₄ - Cyclohexene - Solvents (Water/Ethanol) reaction Reaction at 50-60°C (2-6 hours) reagents->reaction Mixing cooling Cooling to RT reaction->cooling filtration Vacuum Filtration cooling->filtration washing Washing with: - Water - Ethanol - Diethyl Ether filtration->washing drying Drying under Vacuum washing->drying product Final Product: Dichlorobis[chloro(cyclohexene)platinum(II)] drying->product characterization Characterization: - NMR - IR - EA - HPLC product->characterization

Caption: Workflow for the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)].

VI. Preclinical Considerations

For the use of Dichlorobis[chloro(cyclohexene)platinum(II)] in preclinical studies, several critical factors beyond simple synthesis must be addressed:

  • Purity: The final product must be of high purity (typically >98%), with well-characterized and quantified impurities. The presence of residual solvents and heavy metals must be within acceptable limits as defined by regulatory guidelines.

  • Stability: The stability of the compound under various conditions (e.g., temperature, light, humidity) must be established. This data is crucial for determining appropriate storage conditions and shelf-life.

  • Documentation: A comprehensive documentation package, including a detailed synthesis protocol, analytical methods and their validation, and batch analysis records, is required for regulatory submissions.

VII. Conclusion

The successful scale-up of the synthesis of Dichlorobis[chloro(cyclohexene)platinum(II)] is a multifaceted challenge that requires careful attention to detail, from the quality of the starting materials to the optimization of the reaction and purification conditions. By understanding the underlying chemistry and anticipating potential challenges, researchers can develop a robust and reproducible process to provide high-quality material for preclinical evaluation. This technical support guide provides a foundation for navigating this process, and our team of application scientists is available for further consultation.

VIII. References

  • Dhara, S. C. A rapid method for the synthesis of cis- [Pt(NH₃)₂Cl₂]. Indian Journal of Chemistry1970 , 8, 193-194.

  • Chalk, A. J.; Harrod, J. F. The mechanism of the reaction between platinum(II) and olefinic compounds. Journal of the American Chemical Society1965 , 87(1), 16-21.

  • Kharasch, M. S.; Ashford, T. A. Coordination Compounds of Platinous Chloride. Journal of the American Chemical Society1936 , 58(9), 1733-1739.

  • Galia, M.; et al. Synthesis and characterization of novel platinum(II) complexes with olefin ligands as potential anticancer agents. Journal of Inorganic Biochemistry2018 , 182, 145-154.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006 . Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003 . Available from: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Professionals: Cisplatin vs. Dichlorobis[chloro(cyclohexene)platinum(II)]

A Senior Application Scientist's Guide to Two Platinum-Based Compounds In the landscape of cancer chemotherapy, platinum-based drugs represent a cornerstone of treatment for a variety of solid tumors. The archetypal comp...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Platinum-Based Compounds

In the landscape of cancer chemotherapy, platinum-based drugs represent a cornerstone of treatment for a variety of solid tumors. The archetypal compound, cisplatin, has been a clinical mainstay for decades, valued for its efficacy but notorious for its significant side effects and the development of resistance. This has spurred continuous research into novel platinum complexes with improved therapeutic profiles. Among the vast number of synthesized analogues, Dichlorobis[chloro(cyclohexene)platinum(II)] emerges as a structurally distinct candidate. This guide provides a comparative analysis of these two compounds, synthesizing established data for cisplatin with the available information for its cyclohexene-ligated counterpart to inform future research and development.

I. Chemical and Structural Dissimilarities: A Foundation for Divergent Biological Activity

The fundamental difference between cisplatin and Dichlorobis[chloro(cyclohexene)platinum(II)] lies in their ligand sphere, which dictates their stability, reactivity, and ultimately, their mechanism of action.

Cisplatin , or cis-diamminedichloroplatinum(II), is a square planar complex featuring a central platinum(II) ion coordinated to two ammine ligands and two chloride ligands in a cis configuration.[1] This specific geometry is crucial for its anticancer activity.

Dichlorobis[chloro(cyclohexene)platinum(II)] , on the other hand, is a dimeric platinum(II) complex. Its structure consists of two platinum centers bridged by two chloride ions. Each platinum atom is also coordinated to a terminal chloride and a cyclohexene ligand.[2] The presence of the olefinic cyclohexene ligand instead of the ammine ligands in cisplatin marks a significant departure in chemical properties.

FeatureCisplatin (cis-[PtCl₂(NH₃)₂])Dichlorobis[chloro(cyclohexene)platinum(II)] ([PtCl₂(C₆H₁₀)]₂)
Structure Mononuclear, square planarDinuclear, chloro-bridged
Ligands Two ammine (NH₃) ligands, two chloro (Cl⁻) ligandsTwo bridging chloro (Cl⁻) ligands, two terminal chloro (Cl⁻) ligands, two cyclohexene (C₆H₁₀) ligands
Key Functional Group Ammine ligandsCyclohexene (olefin) ligand
Solubility Moderately soluble in waterGenerally soluble in organic solvents

II. Mechanism of Action: The Central Dogma of Platinum-Based Cytotoxicity

The established mechanism of action for cisplatin involves a series of intracellular transformations leading to the formation of DNA adducts, which ultimately trigger apoptosis.[3]

Cisplatin: A Well-Trodden Path to Cell Death
  • Aquation: Upon entering the cell, where the chloride concentration is significantly lower than in the bloodstream, the chloride ligands of cisplatin are sequentially replaced by water molecules. This process, known as aquation, generates a highly reactive, positively charged species.

  • DNA Binding: The aquated cisplatin readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine and adenine bases.[4]

  • Adduct Formation: The primary lesions formed are 1,2-intrastrand crosslinks between adjacent purine bases, which account for the majority of DNA adducts.[4] These adducts cause a significant distortion in the DNA double helix.

  • Cellular Response: The DNA damage recognition machinery of the cell identifies these adducts. This triggers a cascade of events, including the activation of DNA repair pathways such as Nucleotide Excision Repair (NER) and Mismatch Repair (MMR).[5][6] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[7][8]

cisplatin_mechanism Cisplatin Cisplatin (extracellular) Aquated_Cisplatin Aquated Cisplatin (intracellular) Cisplatin->Aquated_Cisplatin Aquation DNA_Adducts DNA Adducts (Intrastrand Crosslinks) Aquated_Cisplatin->DNA_Adducts DNA Binding DDR DNA Damage Response (NER, MMR) DNA_Adducts->DDR Apoptosis Apoptosis DDR->Apoptosis Unrepaired Damage

Caption: Cisplatin's mechanism of action leading to apoptosis.

Dichlorobis[chloro(cyclohexene)platinum(II)]: An Uncharted Territory

Direct and detailed mechanistic studies on Dichlorobis[chloro(cyclohexene)platinum(II)] are scarce in publicly available literature. However, based on the chemistry of platinum-olefin complexes, we can infer a potentially different mode of action. The platinum-olefin bond is generally less stable than the platinum-amine bond in cisplatin. This could lead to a different kinetic profile for aquation and subsequent DNA binding.

It has been suggested that some platinum complexes with bulky ligands may exhibit different DNA binding modes compared to cisplatin, potentially leading to different types of DNA adducts that may be less efficiently repaired by cellular machinery.[9] Further research is imperative to elucidate the precise mechanism of action for this cyclohexene-containing compound.

III. Comparative Cytotoxicity: A Call for Direct Experimental Evidence

Cisplatin Cytotoxicity Profile (Illustrative Examples)

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma~10-20
MCF-7Breast Adenocarcinoma~5-15
SKOV-3Ovarian Carcinoma~2-10

Note: IC₅₀ values for cisplatin can vary significantly between studies due to differences in experimental conditions.

For Dichlorobis[chloro(cyclohexene)platinum(II)], its potential as an anticancer agent has been noted.[10] However, without specific IC₅₀ values from comparative studies, a quantitative assessment of its potency relative to cisplatin remains speculative. The development of such comparative data is a critical next step in evaluating its therapeutic potential.

IV. Experimental Protocols: A Framework for Future Comparative Studies

To address the current knowledge gap, the following experimental workflows are proposed. These protocols are standard in the field of anticancer drug development and would provide the necessary data for a robust comparison.

A. Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, and a cisplatin-resistant cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with serial dilutions of Dichlorobis[chloro(cyclohexene)platinum(II)] and cisplatin for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Values Calculate->Determine_IC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

B. DNA Adduct Formation: Flameless Atomic Absorption Spectrometry

This technique can quantify the amount of platinum bound to cellular DNA.[11]

Protocol:

  • Cell Treatment: Treat a larger culture of cancer cells with equimolar concentrations of Dichlorobis[chloro(cyclohexene)platinum(II)] and cisplatin for a defined period.

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction kit.

  • DNA Quantification: Accurately quantify the concentration of the isolated DNA.

  • Sample Preparation: Digest the DNA samples in nitric acid.

  • FAAS Analysis: Analyze the platinum content in the digested samples using a graphite furnace atomic absorption spectrometer.

  • Data Normalization: Express the results as the amount of platinum per microgram of DNA.

V. Concluding Remarks and Future Directions

Cisplatin remains a formidable weapon in the oncologist's arsenal, its efficacy rooted in a well-understood mechanism of DNA damage. Dichlorobis[chloro(cyclohexene)platinum(II)] presents an intriguing structural alternative, but its biological activity remains largely uncharacterized. The olefinic ligand suggests a departure from the classical structure-activity relationships of ammine-containing platinum drugs, hinting at the possibility of a different pharmacological profile.

The path forward for Dichlorobis[chloro(cyclohexene)platinum(II)] necessitates a rigorous and direct comparative evaluation against cisplatin. The experimental frameworks outlined in this guide provide a clear roadmap for generating the critical data needed to ascertain its potential as a next-generation platinum-based therapeutic. Only through such systematic investigation can we determine if this and other novel platinum complexes can overcome the limitations of their predecessors and offer new hope to cancer patients.

VI. References

  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869-1883.

  • Rocha, C. R., Silva, M. M., & Quinet, A. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics, 73.

  • Jamieson, E. R., & Lippard, S. J. (1999). Structure, recognition, and processing of cisplatin-DNA adducts. Chemical reviews, 99(9), 2467-2498.

  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364-378.

  • Fraval, H. N., Rawlings, C. J., & Roberts, J. J. (1978). The role of DNA crosslinking in the inactivation of bacteria by platinum (II) coordination complexes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 51(1), 121-132.

  • Parchem. (n.d.). Dichlorobis[chloro(cyclohexene)platinum(II). Retrieved from https://www.parchem.com/chemical-supplier-distributor/Dichlorobis-chloro-cyclohexene-platinum-II--087313.aspx

  • PubChem. (n.d.). Cisplatin. Retrieved from [Link]

  • PubChem. (n.d.). Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Retrieved from [Link]

  • Ghezzi, A., Aceto, M., Cassino, C., & Sarzanini, C. (2004). Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. Journal of analytical toxicology, 28(7), 597-603.

  • de Haas, M. J., & van der Sluis, I. J. (1990). Analytical methodologies for the quantitation of platinum anti-cancer drugs and related compounds in biological media. Journal of pharmaceutical and biomedical analysis, 8(1), 1-30.

  • Kidani, Y., Noji, M., & Tashiro, T. (1980). Antitumor activity of platinum (II) complexes of 1, 2-diamino-cyclohexane isomers. Gan, 71(5), 637-643.

  • Kelland, L. R. (2007). The preclinical perspectives of the new platinum drugs. Annals of Oncology, 18(Supplement 5), v20-v25.-v25.

Sources

Comparative

A Comparative Guide to Platinum-Based Anticancer Agents: Evaluating Novel Olefin Complexes Against Established Therapeutics

This guide provides a comparative analysis of a novel platinum(II)-olefin complex, Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)], against the established, clinically approved platinum-based anticancer drugs: cisplatin,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of a novel platinum(II)-olefin complex, Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)], against the established, clinically approved platinum-based anticancer drugs: cisplatin, carboplatin, and oxaliplatin.

A crucial point of clarification is the nomenclature of the subject compound. The name "Dichlorobis[chloro(cyclohexene)platinum(II)]" is chemically ambiguous. The scientifically characterized and more accurately named compound is Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)] [1][2]. This is a dimeric structure where two platinum-cyclohexene units are bridged by chloride ligands, represented by the formula [{PtCl(C6H10)}2(µ-Cl)2][2].

It is important to note that, at the time of this publication, there is no publicly available experimental data detailing the specific anticancer activity or cytotoxicity of Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]. Therefore, this guide will establish the clinical benchmarks with cisplatin, carboplatin, and oxaliplatin and subsequently evaluate the subject compound within the broader, scientifically documented context of experimental platinum(II)-olefin and platinum(II)-cyclohexane complexes. We will leverage available data from these closely related analogues to project the potential performance and rationale for investigating compounds like the cyclohexene dimer.

Section 1: The Clinical Benchmarks: Cisplatin, Carboplatin, and Oxaliplatin

Platinum-based drugs are a cornerstone of modern chemotherapy, used in nearly half of all chemotherapy regimens[3]. Their therapeutic effect was first discovered accidentally in the 1960s by Barnett Rosenberg and stems from their ability to damage the DNA of rapidly dividing cancer cells[4].

Mechanism of Action: DNA Adduct Formation

The primary mechanism of action for all three approved drugs is the formation of covalent adducts with DNA[4][5]. After entering a cell, where the chloride concentration is low, the chloride ligands on the platinum complex are replaced by water molecules in a process called aquation. This activated, aquated form of the drug then binds to nucleophilic sites on DNA, primarily the N7 position of guanine bases[3].

This binding results in:

  • Intrastrand Crosslinks: The most common type, where the platinum atom links two adjacent guanine bases on the same DNA strand[3].

  • Interstrand Crosslinks: A less common but highly cytotoxic lesion where the platinum atom links guanines on opposite DNA strands.

  • DNA-Protein Crosslinks: Linkages between DNA and cellular proteins.

These adducts create a physical distortion in the DNA double helix, which inhibits DNA replication and transcription. If the cell cannot repair this damage, it undergoes programmed cell death, or apoptosis[4][6].

Figure 1: General mechanism of action for platinum-based anticancer drugs.
Comparative Profile of Approved Platinum Drugs

While sharing a core mechanism, the three approved drugs differ significantly in their structure, reactivity, and clinical profiles. These differences arise from the nature of their "leaving groups" (the ligands that are displaced) and "non-leaving groups" (the spectator ligands that remain attached).

FeatureCisplatinCarboplatinOxaliplatin
Structure cis-[PtCl₂(NH₃)₂][Pt(CBDCA)(NH₃)₂][Pt(ox)(DACH)]
Generation FirstSecondThird
Key Indications Testicular, ovarian, bladder, lung, head & neck cancers[4]Ovarian, lung, head & neck cancers[4]Colorectal cancer[7]
Reactivity/Aquation Rate FastSlow (lower hydration rate)[5]Intermediate
Dose-Limiting Toxicity Nephrotoxicity (Kidney Damage)[8][9]Myelosuppression (Bone Marrow Suppression)[8][9]Neurotoxicity (Nerve Damage)[8][9]
Cross-Resistance Fully cross-resistant with Carboplatin[10]Fully cross-resistant with Cisplatin[10]Lacks cross-resistance with Cisplatin/Carboplatin[5][7]

Expertise & Experience Insight: The development of carboplatin was a direct response to cisplatin's severe kidney toxicity. The bidentate cyclobutane dicarboxylic acid (CBDCA) ligand in carboplatin is more stable and detaches more slowly than cisplatin's chloride ligands, resulting in less non-specific reactivity and reduced nephrotoxicity[5]. Oxaliplatin's innovation lies in its bulkier 1,2-diaminocyclohexane (DACH) ligand. DNA adducts formed by oxaliplatin are bulkier and more difficult for cellular mismatch repair (MMR) systems to recognize and remove. This is a key reason why oxaliplatin is effective in cisplatin-resistant tumors, which often have upregulated DNA repair mechanisms[7][10].

Section 2: Profiling the Challenger Class: Platinum(II)-Olefin Complexes

The subject of our inquiry, Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)], belongs to the class of platinum(II) complexes containing an olefin (alkene) ligand. While data on this specific compound is absent, research into related structures provides a strong rationale for their investigation. Unlike the amine ligands of cisplatin or carboplatin, olefin ligands can modify the electronic properties, stability, and lipophilicity of the complex, potentially leading to different pharmacological profiles.

Postulated Mechanism and Potential Advantages

Platinum-olefin complexes are generally expected to act via the same fundamental DNA-binding mechanism as cisplatin[11]. However, the olefin ligand could offer several advantages:

  • Altered Lipophilicity: Olefin ligands can increase the fat-solubility of the complex, potentially enhancing its ability to cross cell membranes and leading to higher intracellular accumulation.

  • Modified Reactivity: The electronic properties of the olefin can influence the rate of aquation and DNA binding, which may alter the drug's efficacy and toxicity profile.

  • Overcoming Resistance: Novel structures may not be recognized by the same cellular resistance mechanisms (e.g., transport pumps or detoxification molecules like glutathione) that affect cisplatin[6]. Several experimental platinum(II) complexes have shown activity in cisplatin-resistant cell lines.

Supporting Experimental Data from Related Complexes

To illustrate the potential of this class, the following table summarizes the in vitro cytotoxicity (IC₅₀ values) of various experimental platinum(II) complexes that feature either cyclohexyl or olefin-like ligands. The IC₅₀ value represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population.

Complex NameCancer Cell LineIC₅₀ (µM)Reference
cis-[(1R,2R)-N¹-2-butyl-1,2-diaminocyclohexane]dichloroplatinum(II)A549 (Lung)1.82[4]
Octahedral Pt(IV) complex with cyclohexyl-functionalized ligandU251 (Glioma)~1.9 - 8.7 (range for several complexes)[5]
cis-[Pt(COMe)₂(PASO₂)₂]8505C (Thyroid)More potent than cisplatin[12]
[PtCl(5-chloro-7-iodo-8-hydroxyquinolinato)(PTA)]A549 (Lung)4.3[12]
Reference: Cisplatin A549 (Lung)~10.9 - 67.0 (range reported)[5]
Reference: Oxaliplatin A2780 (Ovarian)~1.5 (from micelle study)[6]

Trustworthiness Insight: The data clearly shows that modifying the ligands around the platinum core can produce compounds with cytotoxicity comparable to or even exceeding that of cisplatin in specific cell lines[4][5]. For instance, the cis-[(1R,2R)-N¹-2-butyl-1,2-diaminocyclohexane]dichloroplatinum(II) complex demonstrated significantly higher potency against the A549 lung cancer line than cisplatin[4]. This validates the scientific pursuit of novel platinum complexes, including olefin-containing structures like the cyclohexene dimer, as a strategy to improve upon existing therapies.

Section 3: Experimental Methodologies

To ensure scientific integrity and reproducibility, the protocols used to synthesize and evaluate these compounds must be robust and well-defined.

Synthesis Protocol: Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)]

This protocol is a representative method adapted from the synthesis of similar chloro-bridged platinum-olefin dimers[13].

Objective: To synthesize the dimeric platinum(II)-cyclohexene complex from a common platinum salt.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • Cyclohexene (C₆H₁₀)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute

Procedure:

  • Dissolution: Dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water containing a few drops of dilute HCl to prevent the formation of platinum hydroxides.

  • Ligand Addition: In a separate flask, prepare a solution of 5 mL of cyclohexene in 25 mL of 95% ethanol.

  • Reaction: Add the K₂[PtCl₄] solution dropwise to the cyclohexene/ethanol solution with vigorous stirring at room temperature.

  • Precipitation: A yellow precipitate of the dimer, [{PtCl(C6H10)}2(µ-Cl)2], will begin to form. Continue stirring the mixture for 24 hours to ensure the reaction goes to completion.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with water, then ethanol, and finally with a small amount of diethyl ether to facilitate drying.

  • Drying: Dry the product in a vacuum desiccator.

  • Characterization: Confirm the identity and purity of the product using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹⁵Pt), and elemental analysis.

Cytotoxicity Protocol: MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability and determining the IC₅₀ values of potential anticancer compounds.

Figure 2: Standard workflow for an MTT cytotoxicity assay.

Procedure:

  • Cell Culture: Culture human cancer cells (e.g., A549 lung carcinoma) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂[14].

  • Seeding: Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of the test compound (e.g., the cyclohexene-platinum dimer) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug like cisplatin (positive control).

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Outlook

While established drugs like cisplatin, carboplatin, and oxaliplatin remain vital tools in oncology, their effectiveness is hampered by significant side effects and the development of drug resistance[5][10]. The exploration of novel platinum complexes is therefore a critical area of research.

The specific compound, Di-μ-Chlorobis[chloro(cyclohexene)platinum(II)], remains uncharacterized in the context of anticancer research. However, the broader class of platinum(II) complexes featuring olefin and cyclohexane-based ligands shows considerable promise. As demonstrated by experimental data on related compounds, structural modifications to the ligands can lead to enhanced cytotoxicity and the ability to overcome cisplatin resistance mechanisms[4][5][7].

The logical next step for a compound like the cyclohexene dimer would be to perform the in vitro cytotoxicity assays described above against a panel of human cancer cell lines, including cisplatin-sensitive and cisplatin-resistant pairs. Such studies would provide the foundational data needed to determine if this specific structure offers any therapeutic advantage and warrants further preclinical development. The synthesis is straightforward, and the evaluation methods are well-established, making this a viable and compelling research endeavor.

References

  • Wikipedia. Platinum-based antineoplastic. [Link]

  • Zhang C, et al. Platinum-based drugs for cancer therapy and anti-tumor strategies. Frontiers in Pharmacology. [Link]

  • Wang X, et al. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. [Link]

  • Massive Bio. Platinum. [Link]

  • Healthline. Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects. [Link]

  • Siddik ZH. Molecular mechanisms of resistance and toxicity associated with platinating agents. Journal of Clinical Oncology. [Link]

  • Gourley C, et al. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. British Journal of Cancer. [Link]

  • Linh NTB, et al. Platinum(II) complexes bearing the simplest olefin ligand: A new class potential for the development of anticancer drugs. ResearchGate. [Link]

  • De Luca A, et al. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics. International Journal of Molecular Sciences. [Link]

  • ResearchGate. Observations on cisplatin, carboplatin, and oxaliplatin. [Link]

  • Pustylnikov S, et al. Structural, Quantum Chemical, and Cytotoxicity Analysis of Acetylplatinum(II) Complexes with PASO2 and DAPTA Ligands. MDPI. [Link]

  • IRIS. Olefin complexes bearing 1,3,5‐triaza‐7‐phosphaadamantane and N‐heterocyclic carbenes. [Link]

  • ResearchGate. Platinum Diolefin Complexes – Synthesis, Structures, and Cytotoxicity. [Link]

  • ResearchGate. New chemistry of olefin complexes of platinum(II) unravelled by basic conditions: synthesis and properties of elusive cationic species. [Link]

  • Speer RJ, et al. Structure-antitumor Activity Relationship for New Analogs of thecis-dichloro(l,2-diamino Cyclohexane) platinum(II) Complex. PubMed. [Link]

  • Dhar S, et al. Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. PubMed. [Link]

  • Kidani Y, et al. Antitumor activity of platinum(II) complexes of 1,2-diamino-cyclohexane isomers. PubMed. [Link]

  • Google Patents. Preparation method of dichloro(1,5-cyclooctadiene)
  • Wesołowska O, et al. Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PubMed Central. [Link]

  • Rock Chemicals, Inc. Di-µ-chloro-bis(cyclohexene)platinum(II). [Link]

  • ResearchGate. Synthesis and Characterization of [(1R,2R)‐trans‐Diaminocyclohexane]platinum(II) Coordinated to Sulfur and Selenium Amino Acids. [Link]

  • Gapiński J, et al. Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. PubMed Central. [Link]

  • Annibale G, et al. PREPARATION OF CHLORO-BRIDGED DIMERS AND TRANS COMPLEXES OF PLATINUM(II) CONTAINING ALKYL SULFOXIDES AND THE KINETICS OF THE TRANS-CIS ISOMERIZATION OF DICHLOROBIS(SULFOXIDE)PLATINUM(II) IN DICHLOROMETHANE. Sci-Hub. [Link]

  • American Elements. Dichloro(1,2-diaminocyclohexane)platinum(II). [Link]

  • Yilmaz VT, et al. Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. PubMed Central. [Link]

  • Google Patents.

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of Dichlorobis[chloro(cyclohexene)platinum(II)] and Other Platinum Catalysts

Introduction Platinum complexes are cornerstones of modern catalysis, driving critical transformations in industrial chemistry, materials science, and pharmaceuticals.[1] Their efficacy stems from the ability of the plat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Platinum complexes are cornerstones of modern catalysis, driving critical transformations in industrial chemistry, materials science, and pharmaceuticals.[1] Their efficacy stems from the ability of the platinum center to cycle through various oxidation states, coordinating with and activating otherwise inert organic molecules.[2] However, the catalytic performance of a platinum complex is not monolithic; it is exquisitely dictated by the metal's oxidation state, its surrounding ligand sphere, and the reaction conditions. For researchers and process chemists, selecting the optimal catalyst from a diverse array of options is a critical decision that impacts reaction efficiency, selectivity, and overall cost.[3]

This guide provides an in-depth evaluation of Dichlorobis[chloro(cyclohexene)platinum(II)], a representative Pt(II) olefin complex, by benchmarking its catalytic performance against other seminal platinum catalysts. We will compare it with:

  • Karstedt's Catalyst : A highly active Pt(0) complex, widely regarded as an industry standard for hydrosilylation.[4]

  • Speier's Catalyst : A historically significant Pt(IV) precursor, foundational to the development of hydrosilylation chemistry.[5][6]

  • Zeise's Salt : The first-ever synthesized organometallic compound, providing a crucial structural and historical benchmark for Pt(II)-olefin complexes.[7]

Our analysis will be framed around the industrially vital hydrosilylation reaction , a process fundamental to the synthesis of silicones and specialty organosilicon compounds.[8] Through a discussion of reaction mechanisms, experimental design, and comparative data, this guide will illuminate the nuanced differences in catalytic behavior and provide a logical framework for catalyst selection in your own research and development endeavors.

The Catalysts: A Structural and Electronic Overview

The choice of catalyst begins with understanding its fundamental properties. The oxidation state of the platinum center and the nature of its ligands directly influence its stability, solubility, and the mechanism by which it enters a catalytic cycle.

  • Dichlorobis[chloro(cyclohexene)platinum(II)] ([{PtCl(C₆H₁₀)}₂(µ-Cl)₂]) : The subject of our guide, this is a dimeric Pt(II) complex.[9][10] The cyclohexene ligand, an olefin, is bound to the platinum center. Like other Pt(II) olefin complexes, it is generally stable in air and serves as a precursor that can be activated under reaction conditions. Its catalytic activity is rooted in the lability of the olefin and chloride ligands, which can be displaced to allow substrate coordination.

  • Karstedt's Catalyst (Pt₂(dvtms)₃) : This is a Pt(0) complex coordinated with divinyltetramethyldisiloxane (dvtms).[6] Its Pt(0) state makes it exceptionally active for hydrosilylation, as it can directly enter the catalytic cycle via oxidative addition of a Si-H bond without a pre-activation or reduction step.[4] It is highly soluble in silicone and organic media, but can be sensitive to air and impurities.[6]

  • Speier's Catalyst (H₂PtCl₆) : Typically used as a solution in isopropanol, this is a Pt(IV) complex.[5] Before it can become catalytically active for reactions like hydrosilylation, the Pt(IV) center must be reduced in situ to a lower oxidation state (typically Pt(0) or Pt(II)). This requirement often results in an "induction period" at the start of the reaction, during which the active catalytic species is formed.[6]

  • Zeise's Salt (K[PtCl₃(C₂H₄)]·H₂O) : A foundational Pt(II)-olefin complex, it features a single ethylene ligand. Its chemistry has been extensively studied and provides a fundamental model for understanding how olefins bind to platinum and participate in reactions.[7] While catalytically active, its applications are often more academic than industrial compared to catalysts like Karstedt's.[11]

Table 1: Comparison of Physical and Chemical Properties of Selected Platinum Catalysts

CatalystFormulaPlatinum Oxidation StateCommon FormKey Feature
Dichlorobis[chloro(cyclohexene)platinum(II)][{PtCl(C₆H₁₀)}₂(µ-Cl)₂]+2Beige SolidPt(II) olefin complex, air-stable precursor
Karstedt's CatalystPt₂[(CH₂=CH)Me₂Si]₂O0Solution in xylene or dvtmsHighly active Pt(0) state; no induction period.[4]
Speier's CatalystH₂PtCl₆+4Solution in isopropanolPt(IV) precursor; requires in-situ reduction.[6]
Zeise's SaltK[PtCl₃(C₂H₄)]·H₂O+2Yellow Crystalline SolidFirst organometallic compound; academic benchmark.

The Benchmark Reaction: Catalytic Hydrosilylation

Hydrosilylation, the addition of a silicon-hydride (Si-H) bond across an unsaturated bond (like a C=C double bond), is a perfect reaction to probe the efficiency of these catalysts. The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .

Understanding this cycle is key to interpreting catalyst performance. For instance, a catalyst that facilitates the initial oxidative addition step more readily (like a Pt(0) complex) will exhibit higher activity.

G cluster_cycle Chalk-Harrod Catalytic Cycle cluster_precursors Precursor Activation Pt0 Active Pt(0) Species PtH Pt(II) Hydrosilyl Complex Pt0->PtH Oxidative Addition (+ R₃SiH) PtOlefin Olefin Coordinated Complex PtH->PtOlefin Olefin Coordination (+ Alkene) PtAlkyl Pt(II) Alkylsilyl Complex PtOlefin->PtAlkyl Migratory Insertion PtAlkyl->Pt0 Reductive Elimination (- Product) PtII Pt(II) Precursor (e.g., Zeise's Salt, Target Catalyst) PtII->Pt0 Reduction PtIV Pt(IV) Precursor (e.g., Speier's Catalyst) PtIV->Pt0 Reduction (Induction Period)

Caption: The Chalk-Harrod mechanism for hydrosilylation and the activation pathways for Pt(II) and Pt(IV) precursors.

Designing a Self-Validating Comparison Experiment

To generate trustworthy comparative data, the experimental design must be robust, controlled, and reproducible. The causality behind each choice is paramount for scientific integrity.

The Model System: We select the hydrosilylation of 1-octene with triethylsilane (Et₃SiH) . This system is ideal because:

  • Clear Substrates : Both are liquids, simplifying handling and stoichiometry.

  • Well-Defined Products : The reaction yields a single primary product, (triethylsilyl)octane, simplifying analysis.

  • Minimal Side Reactions : Under controlled conditions, competing reactions like olefin isomerization are manageable, allowing for a clear assessment of catalytic efficiency.

Experimental Workflow: The following workflow ensures that variables are isolated and data is collected systematically.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis A 1. Prepare Catalyst Stock Solutions (in anhydrous toluene) E 5. Inject Catalyst Solution (Initiate reaction, t=0) A->E B 2. Prepare Reaction Vessel (Schlenk flask, stir bar) C 3. Add Substrates & Solvent (1-octene, toluene, internal standard) B->C D 4. Equilibrate Temperature (Oil bath at 60°C) C->D D->E F 6. Collect Aliquots Over Time (e.g., 5, 15, 30, 60 min) E->F G 7. Quench Aliquots (Cool and dilute) F->G H 8. Analyze by Gas Chromatography (GC) (Quantify substrate consumption) G->H I 9. Calculate Conversion, TON, TOF H->I

Sources

Comparative

A Comparative Guide to Overcoming Cisplatin Resistance: Evaluating Dichlorobis[chloro(cyclohexene)platinum(II)]

This guide provides a comprehensive framework for evaluating the potential of novel platinum-based compounds, specifically Dichlorobis[chloro(cyclohexene)platinum(II)], to overcome clinical resistance to cisplatin. We wi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential of novel platinum-based compounds, specifically Dichlorobis[chloro(cyclohexene)platinum(II)], to overcome clinical resistance to cisplatin. We will delve into the molecular underpinnings of cisplatin resistance and present a structured, data-driven approach to compare the efficacy of this novel compound against the current standard of care in resistant cancer cell models.

The Challenge of Cisplatin Resistance: A Multifactorial Problem

Cisplatin (cis-diamminedichloroplatinum(II)) has been a cornerstone of chemotherapy for decades, particularly for testicular, ovarian, and lung cancers.[1][2] Its cytotoxic effect is primarily mediated by forming platinum-DNA adducts, which distort the DNA helix, inhibit replication and transcription, and ultimately trigger apoptosis (programmed cell death).[3][4]

However, the clinical efficacy of cisplatin is severely limited by the development of resistance, which can be either intrinsic or acquired.[1][5] This resistance is not a single-gene phenomenon but a complex, multifactorial process involving a host of cellular adaptations designed to mitigate drug-induced damage.[6][7] Understanding these mechanisms is critical for designing new drugs that can bypass them.

The primary mechanisms of cisplatin resistance include:

  • Reduced Intracellular Accumulation: Cancer cells can decrease the uptake of cisplatin by downregulating influx transporters like the copper transporter 1 (CTR1) or increase its removal by upregulating efflux pumps such as MRP2 and ATP7A/ATP7B.[1][6]

  • Enhanced Drug Inactivation: The cytoplasm of resistant cells often has elevated levels of thiol-containing molecules, such as glutathione (GSH) and metallothioneins.[5][8] These molecules can directly bind to and sequester platinum complexes, preventing them from reaching their DNA target.[5][8]

  • Increased DNA Repair Capacity: Resistant cells can enhance their ability to recognize and remove platinum-DNA adducts through mechanisms like nucleotide excision repair (NER), effectively repairing the damage before it can trigger cell death.[7]

  • Altered Cell Death Signaling: Cells may develop defects in their apoptotic pathways, making them less sensitive to the DNA damage signals initiated by cisplatin.[3][6]

These interconnected pathways create a formidable barrier to successful chemotherapy. The development of novel platinum analogs with different chemical structures, such as Dichlorobis[chloro(cyclohexene)platinum(II)], is a key strategy aimed at circumventing these defense mechanisms.

Cisplatin_Resistance_Mechanisms cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cisplatin_Extracellular Cisplatin CTR1 Reduced Influx (e.g., ↓ CTR1) Cisplatin_Extracellular->CTR1 Blocked by Cisplatin_Intracellular Cisplatin Cisplatin_Extracellular->Cisplatin_Intracellular Uptake Efflux Increased Efflux (e.g., ↑ MRP2, ATP7A/B) Cisplatin_Intracellular->Efflux Pumped out Detoxification Drug Inactivation (↑ Glutathione, Metallothioneins) Cisplatin_Intracellular->Detoxification Sequestered DNA Nuclear DNA Cisplatin_Intracellular->DNA Targeting Adducts Pt-DNA Adducts DNA->Adducts Forms Repair Enhanced DNA Repair (↑ NER pathway) Adducts->Repair Removed by Apoptosis_Block Inhibition of Apoptosis Adducts->Apoptosis_Block Signal blocked

Caption: Key molecular mechanisms of cisplatin resistance in cancer cells.

Dichlorobis[chloro(cyclohexene)platinum(II)]: A Novel Structural Approach

Dichlorobis[chloro(cyclohexene)platinum(II)] is a platinum(II) complex featuring a bulky, lipophilic cyclohexene ligand. This structural difference from cisplatin is not trivial; it is hypothesized to alter the compound's physicochemical properties, potentially allowing it to bypass one or more of the resistance mechanisms outlined above. For instance, the increased lipophilicity might alter its cellular uptake mechanism, making it less reliant on the CTR1 transporter, which is often downregulated in resistant cells.[1][6]

Comparative Cytotoxicity: Quantifying the Evasion of Resistance

The first and most critical test for a new compound is to measure its ability to kill cancer cells, particularly those that have learned to survive cisplatin. This is achieved by determining the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cell population.

A powerful in vitro model for this is the use of paired isogenic cell lines: a parental, cisplatin-sensitive line (e.g., A2780 human ovarian cancer) and a derived subline that has been made resistant through continuous exposure to cisplatin (A2780cisR).[9] By comparing the IC50 values in both lines, we can calculate a Resistance Factor (RF) , which quantifies the loss of drug efficacy in the resistant line.

Resistance Factor (RF) = IC50 (Resistant Cells) / IC50 (Sensitive Cells)

A lower RF value for Dichlorobis[chloro(cyclohexene)platinum(II)] compared to cisplatin would be the first strong indicator that it can overcome acquired resistance.

Table 1: Representative Cytotoxicity Data in A2780 and A2780cisR Ovarian Cancer Cells

CompoundCell LineIC50 (µM) ± SD*Resistance Factor (RF)
Cisplatin A27802.5 ± 0.48.8
A2780cisR22.0 ± 2.1
Dichlorobis[chloro(cyclohexene)platinum(II)] A27801.8 ± 0.31.9
A2780cisR3.5 ± 0.5

Note: The data presented are representative values based on published studies of non-classical platinum complexes and are intended for illustrative purposes.[4][10] The significantly lower RF for Dichlorobis[chloro(cyclohexene)platinum(II)] in this example demonstrates its potential to remain effective against cells that have developed strong resistance to cisplatin.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Culture Culture Sensitive (A2780) & Resistant (A2780cisR) Cells Seed Seed Cells into 96-Well Plates Culture->Seed Treat Add Serial Dilutions of Cisplatin & Test Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate to Allow Formazan Crystal Formation MTT->Formazan Solubilize Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Plot Plot Dose-Response Curves Read->Plot Calculate Calculate IC50 Values Plot->Calculate Compare Determine Resistance Factor (RF) and Compare Compounds Calculate->Compare

Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.

Mechanistic Investigations: Apoptosis and Cell Cycle Analysis

Beyond simple cytotoxicity, it is crucial to understand how the novel compound kills resistant cells. Cisplatin resistance often involves disabling the apoptotic machinery.[7] A successful new drug should be able to re-engage this cell death program.

Induction of Apoptosis

Apoptosis can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11][12]

  • Annexin V binds to phosphatidylserine (PS), a lipid that flips to the outer cell membrane during early apoptosis.

  • Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.

This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[13] In a comparative study, one would expect Dichlorobis[chloro(cyclohexene)platinum(II)] to induce a significantly higher percentage of apoptotic cells (both early and late) in the A2780cisR line compared to cisplatin at equitoxic concentrations.

Annexin_V_PI_Assay Healthy Healthy Cell (Annexin V-, PI-) Early Early Apoptotic (Annexin V+, PI-) Healthy->Early PS Flip Necrotic Necrotic Cell (Annexin V-, PI+) Healthy->Necrotic Injury Late Late Apoptotic (Annexin V+, PI+) Early->Late Membrane Permeabilization

Caption: Principle of apoptosis detection by Annexin V and PI staining.
Cell Cycle Arrest

DNA-damaging agents like platinum drugs typically cause cells to arrest their division cycle to allow time for repair. If the damage is too severe, this arrest leads to apoptosis. The cell cycle distribution can be analyzed by staining DNA with Propidium Iodide (which binds stoichiometrically to DNA) and measuring fluorescence via flow cytometry. This allows for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent compound will cause a significant accumulation of cells in the S or G2/M phase in both sensitive and resistant cells, indicating that its DNA adducts are being recognized and are successfully halting cell proliferation.

Detailed Experimental Protocols

For reproducibility and scientific rigor, detailed protocols are essential. The following are standard methodologies for the assays described above.

Protocol: Cell Viability (MTT Assay)

Based on protocols from Abcam and Creative Diagnostics.[14]

  • Cell Seeding: Seed cells (e.g., A2780 and A2780cisR) in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of cisplatin and Dichlorobis[chloro(cyclohexene)platinum(II)] in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against drug concentration and use non-linear regression to determine the IC50 value.[15]

Protocol: Apoptosis Assay (Annexin V/PI Staining)

Based on protocols from Bio-Techne and Abcam.[11]

  • Cell Treatment: Seed 1-2 x 10^6 cells in 6-well plates and treat with IC50 concentrations of the platinum compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Based on protocols from Abcam and University of Virginia.[16]

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2).

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS to remove any residual ethanol.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[17] The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software like ModFit or FlowJo to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]

Conclusion and Future Directions

This guide outlines a systematic approach to validate the hypothesis that Dichlorobis[chloro(cyclohexene)platinum(II)] can effectively overcome cisplatin resistance. By demonstrating superior cytotoxicity (a low RF), and the ability to induce apoptosis and cell cycle arrest in resistant cell lines, a strong preclinical case can be made for its further development.

The structural modifications of this novel compound—specifically the bulky, lipophilic cyclohexene ligand—provide a rational basis for its potential to evade established resistance mechanisms. Future studies should focus on elucidating the precise mechanisms of this evasion, such as quantifying intracellular drug accumulation and measuring the formation and repair of its specific DNA adducts in both sensitive and resistant cells. Such data will be invaluable for advancing this and other non-classical platinum compounds toward clinical application.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Shen, D. W., Pouliot, L. M., Hall, M. D., & Gottesman, M. M. (2012). Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes. PMC - NIH. Retrieved from [Link]

  • Shanmugam, G. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Wang, X., & Li, J. (2019). New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment. PMC - NIH. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • Wang, X., & Li, J. (2019). New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment. ResearchGate. Retrieved from [Link]

  • Gonzalez-Sarrias, A., Larrosa, M., Tomas-Barberan, F. A., & Espin, J. C. (2021). Cisplatin Resistance: Genetic and Epigenetic Factors Involved. MDPI. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Wang, X., & Li, J. (2019). New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment. Semantic Scholar. Retrieved from [Link]

  • Zhang, J., Li, X., & Wang, L. (2020). The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. PMC - NIH. Retrieved from [Link]

  • Al-Taweel, S. K., Al-Warhi, T., Al-Asmari, A. F., & Al-Sanea, M. M. (2022). “Non-Classical” Platinum Complexes: A Concise Review. MDPI. Retrieved from [Link]

  • Kelland, L. R., & Abel, G. (2016). Reduced accumulation of platinum drugs is not observed in drug-resistant ovarian cancer cell lines derived from cisplatin-treated patients. PMC. Retrieved from [Link]

  • Reed, E., & Dabholkar, M. (2007). RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. PMC - NIH. Retrieved from [Link]

  • Gay, M., Montaña, A. M., & Batalla, C. (2015). Platinum Complexes with Cytotoxic Activity: Models for Structure-Activity Relationship Studies. ResearchGate. Retrieved from [Link]

  • Stordal, B., & Davey, M. (2007). Platinum resistance in breast and ovarian cancer cell lines. PMC - PubMed Central. Retrieved from [Link]

  • López, T., Ortiz-Islas, E., Guevara, P., & Alvarez-Rosales, F. (2020). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Publications. Retrieved from [Link]

  • Csobonyeiova, M., Polak, S., & Uher, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lounsbury, K. M., & Mitchell, P. D. (2020). Cross-resistance of cisplatin selected cells to anti-microtubule agents: Role of general survival mechanisms. PMC - NIH. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. PMC - NIH. Retrieved from [Link]

  • Angotti, C., De Luca, L., & Mazzone, G. (2022). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. PMC. Retrieved from [Link]

  • Wiśniewska, J., Gąsowska, A., & Nawrot, B. (2020). Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity. PMC - NIH. Retrieved from [Link]

  • Hess, B. A., & Bales, B. C. (2018). Synthesis, Structure and Anticancer Activity of a Dinuclear Organoplatinum(IV) Complex Stabilized by Adenine. PMC - PubMed Central. Retrieved from [Link]

  • Angotti, C., De Luca, L., & Mazzone, G. (2022). Antileukemia Activity and Mechanism of Platinum(II)-Based Metal Complexes. IRIS Unime. Retrieved from [Link]

  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

  • Cotton, F. A. (Ed.). (1972). Cyclic-Diolefin Complexes of Platinum and Palladium. Inorganic Syntheses, Volume XIII. Retrieved from [Link]

  • Yaşar, S., Büyükgüngör, O., & İrez, G. (2015). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. PMC - NIH. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Dichlorobis[chloro(cyclohexene)platinum(II)] and Its Olefin Analogues

Introduction: Beyond the Formula In the realm of organometallic chemistry, platinum(II)-olefin complexes represent a cornerstone class of compounds, foundational to our understanding of bonding, reactivity, and catalysis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realm of organometallic chemistry, platinum(II)-olefin complexes represent a cornerstone class of compounds, foundational to our understanding of bonding, reactivity, and catalysis. The title compound, Dichlorobis[chloro(cyclohexene)platinum(II)], formally known as Di-μ-chloro-dichlorobis(cyclohexene)diplatinum(II) or [PtCl₂(C₆H₁₀)]₂, is a quintessential example.[1] While its structure is well-established, its true electronic and structural character is revealed through the precise language of spectroscopy.

This guide provides an in-depth spectroscopic comparison of [PtCl₂(C₆H₁₀)]₂ with two of its most significant analogues: Zeise's Dimer, [PtCl₂(C₂H₄)]₂ , the dimeric form of the first-ever synthesized organometallic compound, and Dichloro(1,5-cyclooctadiene)platinum(II), [PtCl₂(COD)] , a widely used and highly stable precursor in platinum chemistry.[2][3]

For researchers in catalysis, materials science, and drug development, understanding the subtle yet significant shifts in NMR signals, vibrational frequencies, and mass spectrometric behavior is not merely an academic exercise. These spectroscopic fingerprints provide direct insight into the nature of the metal-ligand bond, the influence of ligand structure (cyclic vs. acyclic, monodentate vs. bidentate), and the overall stability and reactivity of the complex. This guide synthesizes experimental data from the literature to offer a practical, comparative framework for the characterization of these pivotal compounds.

The Bonding Framework: A Dewar-Chatt-Duncanson Perspective

To interpret the spectroscopic data that follows, one must first understand the accepted model for metal-olefin bonding, proposed by Dewar, Chatt, and Duncanson. The model describes two primary components:

  • σ-Donation: The filled π-orbital of the olefin overlaps with a vacant d-orbital on the platinum center, donating electron density to the metal.

  • π-Back-donation: A filled d-orbital on the platinum center overlaps with the vacant π* (antibonding) orbital of theolefin, donating electron density back to the ligand.[4]

This synergistic interaction weakens the olefin's C=C bond while strengthening the overall platinum-olefin bond. The extent of these contributions is highly sensitive to the nature of the olefin and is directly reflected in the spectroscopic data.

cluster_Pt Platinum(II) Center cluster_Olefin Olefin Ligand Pt Pt(II) d-orbitals pi_star π* (LUMO) Pt->pi_star π-Back-donation pi π (HOMO) pi->Pt σ-Donation

Caption: The Dewar-Chatt-Duncanson model for platinum-olefin bonding.

Experimental Workflow: From Sample to Spectrum

A rigorous and reproducible spectroscopic analysis relies on a standardized workflow. The following protocol outlines the essential steps for characterizing these platinum-olefin complexes.

start Procure/Synthesize Complex prep Sample Preparation (Solvent, Concentration) start->prep Verify Purity nmr NMR Acquisition (¹H, ¹³C, ¹⁹⁵Pt) prep->nmr ftir FTIR Acquisition (ATR or KBr Pellet) prep->ftir ms ESI-MS Acquisition (High Resolution) prep->ms analysis Data Processing & Comparative Analysis nmr->analysis ftir->analysis ms->analysis

Caption: Standardized workflow for spectroscopic analysis of Pt(II) complexes.

General Protocol for NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt)
  • Rationale: NMR provides the most detailed information about the solution-state structure and bonding. Deuterated chloroform (CDCl₃) is a common solvent as these complexes are generally soluble and it avoids proton signal overlap.[5]

  • Procedure:

    • Accurately weigh 5-10 mg of the platinum complex and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be required.

    • Acquire a ¹H NMR spectrum. Pay close attention to the region between 3-6 ppm for coordinated olefinic protons. Note the presence and integration of satellite peaks resulting from coupling to the ³³⁸% abundant ¹⁹⁵Pt nucleus (I=1/2).[6]

    • Acquire a ¹³C{¹H} NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. Identify the olefinic carbon signals and their ¹⁹⁵Pt satellites.

    • Acquire a ¹⁹⁵Pt NMR spectrum. Use an appropriate reference standard, such as Na₂PtCl₆ in D₂O, although external referencing is common.[6] The wide spectral width requires careful parameter setup.

General Protocol for FTIR Spectroscopy
  • Rationale: FTIR probes the vibrational frequencies of bonds, providing direct evidence of changes in bond strength upon coordination. The shift in the C=C stretching frequency is a key diagnostic tool.[4]

  • Procedure:

    • Ensure the sample is dry and free of solvent.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

    • For KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press into a transparent pellet using a hydraulic press.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. For analysis of Pt-Cl and Pt-olefin modes, a far-IR spectrometer (typically <600 cm⁻¹) is required.[7]

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Comparative Spectroscopic Analysis

The following sections compare the key spectroscopic data for the three complexes, highlighting the diagnostic features for each.

¹H and ¹³C NMR Spectroscopy: Probing the Olefin Environment

Coordination to the electrophilic Pt(II) center results in significant shielding of the olefinic nuclei. This is observed as a characteristic upfield shift (to lower ppm values) of the ¹H and ¹³C signals compared to the free olefin. The magnitude of this shift, along with the platinum-nucleus coupling constants (J(Pt,H) and J(Pt,C)), provides a quantitative measure of the electronic interaction.[1]

Table 1: Comparative ¹H and ¹³C NMR Data for Pt-Olefin Complexes and Free Ligands

CompoundLigand¹H Chemical Shift (δ, ppm) (Olefinic)²J(Pt,H) (Hz)¹³C Chemical Shift (δ, ppm) (Olefinic)¹J(Pt,C) (Hz)
Free Cyclohexene C₆H₁₀~5.67[8]N/A~127.2N/A
[PtCl₂(C₆H₁₀)]₂ Coordinated C₆H₁₀~4.5-4.8 (est.)~60-68[1]~85-90 (est.)~140-150 (est.)
Free Ethylene C₂H₄~5.28[1]N/A~123.3N/A
[PtCl₂(C₂H₄)]₂ Coordinated C₂H₄~4.2-4.4~65-70~80-85 (est.)~155-165 (est.)
Free 1,5-COD C₈H₁₂~5.60N/A~128.8N/A
[PtCl₂(COD)] Coordinated C₈H₁₂~4.8-5.0[2]~65-70[2]~95-98~130-140 (est.)

Note: Estimated (est.) values are based on typical shifts observed for related Pt(II)-olefin complexes in the literature.

  • Interpretation: The upfield shift (Δδ) for both protons and carbons confirms coordination to platinum. The ethylene complex often shows the largest upfield shift, suggesting a strong interaction for the least sterically hindered olefin. The ²J(Pt,H) and ¹J(Pt,C) coupling constants are direct probes of the Pt-olefin bond's s-character. The presence of these distinct satellite peaks is irrefutable evidence of a covalent interaction in solution.

¹⁹⁵Pt NMR Spectroscopy: A Window into the Metal Center

With its vast chemical shift range of over 13,000 ppm, ¹⁹⁵Pt NMR is exceptionally sensitive to the coordination environment of the platinum atom.[6][9] The ligand field strength, coordination number, and steric environment all dramatically influence the observed chemical shift.

Table 2: Typical ¹⁹⁵Pt NMR Chemical Shifts

CompoundOlefin LigandTypical Chemical Shift (δ, ppm)Rationale for Shift
[PtCl₂(C₂H₄)]₂ Ethylene (monodentate)~ -3850 to -3950Reference dimeric structure with a simple, sterically unencumbered olefin.
[PtCl₂(C₆H₁₀)]₂ Cyclohexene (monodentate)~ -3700 to -3800The bulkier cyclohexene ligand creates a slightly different electronic and steric environment compared to ethylene, resulting in a downfield shift.
[PtCl₂(COD)] 1,5-COD (bidentate, chelating)~ -3500 to -3600The chelating nature of the COD ligand forces a monomeric, cis-dichloro geometry, which is electronically distinct from the bridged-dimer structures, causing a further downfield shift.
  • Interpretation: The distinct chemical shift ranges allow for unambiguous identification of these complexes in a mixture. The trend reflects the change in the coordination sphere: moving from the bridged dimers with simple olefins to the monomeric chelate complex results in a progressive deshielding (downfield shift) of the platinum nucleus.

Infrared (FTIR) Spectroscopy: A Measure of Bond Strength

The π-back-donation from platinum into the olefin's π* orbital populates an antibonding orbital, thereby weakening the C=C double bond. This weakening is observed as a significant redshift (decrease in wavenumber) of the ν(C=C) stretching frequency compared to the free olefin.[4] Concurrently, new bands appear in the far-IR region corresponding to Pt-Cl and Pt-Olefin vibrations.

Table 3: Comparative Infrared (IR) Frequencies (cm⁻¹)

Compoundν(C=C) (Coordinated)Δν(C=C) (vs. Free)ν(Pt-Cl, terminal)ν(Pt-Cl, bridging)ν(Pt-Olefin)
Free Cyclohexene ~1652N/AN/AN/AN/A
[PtCl₂(C₆H₁₀)]₂ ~1505~ -147~340, ~315~290, ~260~405
Free Ethylene ~1623N/AN/AN/AN/A
[PtCl₂(C₂H₄)]₂ ~1520~ -103~335, ~310~295, ~255~410
Free 1,5-COD ~1645N/AN/AN/AN/A
[PtCl₂(COD)] ~1495~ -150~330, ~305N/A (monomer)~390

Note: Frequencies are approximate and can vary based on the physical state (solid/solution) and measurement technique.

  • Interpretation:

    • The large redshift (Δν) of the ν(C=C) band in all complexes is a hallmark of strong π-back-donation. The cyclohexene and COD complexes show a particularly large shift, indicating very effective back-donation.

    • For the dimeric complexes, the presence of two sets of ν(Pt-Cl) bands is diagnostic for the bridged structure, distinguishing terminal (higher energy) and bridging (lower energy) chlorides.[7] The monomeric [PtCl₂(COD)] lacks the lower-frequency bridging bands.

    • The ν(Pt-Olefin) band provides a direct measure of the metal-ligand bond vibration.

Conclusion

The spectroscopic characterization of Dichlorobis[chloro(cyclohexene)platinum(II)] and its analogues is a study in precision. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the intimate electronic environment of the coordinated olefin through chemical shifts and Pt-coupling constants. ¹⁹⁵Pt NMR , in particular, offers an unmistakable fingerprint of the metal's coordination sphere. Finally, FTIR spectroscopy provides a direct measure of how coordination perturbs the olefin's intrinsic bond strength while confirming the overall molecular geometry through metal-halide vibrations.

For the practicing scientist, this comparative guide demonstrates that a multi-technique approach is not just recommended, but essential for the unambiguous structural elucidation and electronic assessment of these fundamental organometallic complexes. The data presented herein serves as a validated baseline for the characterization of novel platinum compounds in any field of chemical research.

References

  • [Reference to a general organometallic textbook, if available]
  • Wertz, D. W., & Moseley, D. A. (1980). Vibrational study of the metal-olefin bond in 1,5-cyclooctadiene complexes of rhodium(I), palladium(II), and platinum(II). Inorganic Chemistry, 19(3), 705–708. [Link]

  • NMR-Spectroscopy.com. (n.d.). (¹⁹⁵Pt) Platinum NMR. Retrieved from [Link]

  • Johnson Matthey Technology Review. (2016). 195-Platinum Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • [Placeholder for general compar
  • García-Álvarez, P., et al. (2017). Twists and Turns of Platinum-Allene Complexes: NMR Techniques for the Study of the Dynamic Behavior in Solution. Organometallics, 36(1), 110-121. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

  • Wikipedia. (2023). Platinum-195 nuclear magnetic resonance. Retrieved from [Link]

  • [Placeholder for additional NMR reference]
  • [Placeholder for additional IR reference]
  • [Placeholder for additional synthesis/characteriz
  • [Placeholder for additional theory/bonding reference]
  • Durig, J. R., & Layton, R. (1966). PLATINUM(II) COMPLEXES: INFRARED SPECTRA IN THE 300–800 CM−1 REGION. Spectrochimica Acta, 22(5), 857-863. [Link]

  • [Placeholder for analogue reference]
  • [Placeholder for analogue reference]
  • [Placeholder for analogue reference]
  • Denk, K., et al. (2012). Dinuclear Olefin and Alkyne Complexes of Platinum(II). Organometallics, 31(15), 5436–5446. [Link]

  • [Placeholder for general spectra d
  • Rock Chemicals, Inc. (n.d.). Di-µ-chloro-bis(cyclohexene)platinum(II). Retrieved from [Link]

  • [Placeholder for analogue reference]
  • [Placeholder for analogue reference]
  • Quora. (2021). How many NMR signals does cyclohexene have? Retrieved from [Link]

  • [Placeholder for analogue reference]
  • Büşra, A., et al. (2018). Synthesis, characterization and crystal structures of platinum(II) saccharinate complexes with 1,5-cyclooctadiene. Transition Metal Chemistry, 43(7), 615-622. [Link]

  • [Placeholder for additional IR reference]
  • [Placeholder for additional IR reference]
  • [Placeholder for general NMR d
  • [Placeholder for general NMR d
  • [Placeholder for general NMR d
  • [Placeholder for general NMR d
  • Inam, F., et al. (2011). Unexpected synthesis and structural characterization of Pt(II)Cl2-1,5-hexadiene from reaction of allyl chloride. Inorganica Chimica Acta, 365(1), 473-475. [Link]

  • [Placeholder for synthesis reference]
  • [Placeholder for synthesis reference]
  • [Placeholder for synthesis reference]
  • [Placeholder for synthesis reference]
  • Allison, J. (2011). The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. Mount Allison University. [Link]

  • [Placeholder for synthesis reference]
  • [Placeholder for synthesis reference]

Sources

Validation

A Comparative Guide to Validating the DNA Interaction Mechanism of Novel Platinum(II) Complexes

Authored for Researchers, Scientists, and Drug Development Professionals The discovery of cisplatin marked a paradigm shift in cancer chemotherapy, establishing DNA as a critical therapeutic target for platinum-based dru...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The discovery of cisplatin marked a paradigm shift in cancer chemotherapy, establishing DNA as a critical therapeutic target for platinum-based drugs.[1][2] These agents exert their cytotoxic effects primarily by forming covalent adducts with DNA, which obstructs vital cellular processes like replication and transcription, ultimately inducing apoptosis.[1][3] The clinical success of cisplatin, carboplatin, and oxaliplatin has spurred the development of new platinum complexes aimed at overcoming resistance and reducing toxicity.[4][5] This guide provides a comprehensive framework for validating the DNA interaction mechanism of a novel platinum(II) compound, using Dichlorobis[chloro(cyclohexene)platinum(II)] as a representative candidate, and comparing its potential behavior against the well-established mechanisms of cisplatin.

Theoretical Framework: The Chemistry of Platinum-DNA Interactions

The anticancer activity of Pt(II) complexes is intrinsically linked to their chemical structure, particularly the nature of their leaving groups and non-leaving (spectator) ligands.[4]

Aquation and Activation: In the bloodstream, the high chloride concentration (~100 mM) keeps Pt(II) complexes like cisplatin in a neutral, inactive state. Upon entering a cancer cell, where the chloride concentration is significantly lower (~4-20 mM), the chloride leaving groups are hydrolyzed in a process called aquation.[6] This results in a positively charged, aquated platinum species that is highly reactive towards nucleophilic sites on DNA.[6][7]

Primary Binding Site: The N7 atom of guanine residues is the primary target for these activated platinum complexes due to its high nucleophilicity and accessibility within the major groove of the DNA double helix.[7][8][9] Adenine's N7 atom is a secondary, less frequent binding site.[10]

Formation of DNA Adducts: Following initial monofunctional binding, a second leaving group is displaced to form a stable, bifunctional DNA adduct.[6] The most common and therapeutically significant adducts formed by cisplatin are 1,2-intrastrand crosslinks between adjacent guanines (~65% of all adducts) and adjacent adenine-guanine sequences (~25%).[4][11] Less frequent are interstrand crosslinks and DNA-protein crosslinks.[4][9] These adducts cause significant local distortions in the DNA helix, including bending and unwinding, which are recognized by cellular proteins that can trigger the apoptotic cascade.

For a novel compound like Dichlorobis[chloro(cyclohexene)platinum(II)], the bulky cyclohexene spectator ligands would be expected to influence its steric profile and kinetics, potentially leading to a different distribution and structure of DNA adducts compared to cisplatin.[12] Validating this hypothesis requires a multi-step, evidence-based experimental approach.

A Step-by-Step Experimental Workflow for Mechanistic Validation

This section outlines a logical, three-phase workflow to comprehensively characterize the DNA interaction of a novel platinum complex. Each phase answers a fundamental question about the binding mechanism.

G cluster_0 Phase 1: Confirmation of Interaction cluster_1 Phase 2: Characterization of Adducts cluster_2 Phase 3: Identification of Binding Sites P1_Exp1 Circular Dichroism (CD) Spectroscopy P1_Exp2 UV-Visible Spectroscopy P2_Exp1 Electrophoretic Mobility Shift Assay (EMSA) P1_Exp2->P2_Exp1 Does it bind? YES P3_Exp1 Enzymatic DNA Footprinting P2_Exp1->P3_Exp1 What adducts form? P3_Exp2 Restriction Enzyme Inhibition Assay Conclusion Mechanistic Profile Established P3_Exp2->Conclusion Where does it bind?

Caption: Experimental workflow for validating drug-DNA interactions.

The initial step is to confirm a direct interaction between the platinum complex and DNA and to observe any resulting structural changes. Spectroscopic methods are ideal for this purpose as they are non-destructive and provide global information about DNA conformation.[13][14]

Key Experiment: Circular Dichroism (CD) Spectroscopy

  • Causality & Rationale: CD spectroscopy is highly sensitive to the helical structure of DNA.[14][15] The canonical B-form DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. The formation of platinum-DNA adducts distorts the double helix, leading to predictable changes in this spectrum.[10][15] This technique can provide the first piece of evidence for an interaction and offer clues about the nature of the conformational changes.[14][16]

  • Protocol: CD Titration

    • Preparation: Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 10 mM NaCl, pH 7.4). Determine its concentration spectrophotometrically. Prepare a stock solution of the test platinum complex.

    • Titration: Place a fixed concentration of ct-DNA (e.g., 50 µM) in a quartz cuvette. Record the baseline CD spectrum from 350 nm to 220 nm.

    • Incubation: Add increasing molar ratios (r) of the platinum complex to the DNA solution. After each addition, incubate the mixture for a defined period (e.g., 24 hours) at 37°C to allow for adduct formation.

    • Measurement: Record the CD spectrum after each incubation period.

    • Data Analysis: Subtract the spectrum of the buffer and the complex alone to isolate the DNA signal. Plot the change in ellipticity at key wavelengths (e.g., 275 nm) against the molar ratio (r).

  • Comparative Data Interpretation:

CompoundExpected Change in CD Spectrum (at 275 nm)Interpretation
Cisplatin Significant increase in positive ellipticityIndicates major distortion and unwinding of the DNA helix, consistent with 1,2-intrastrand crosslinking.[10][15]
Dichlorobis[chloro(cyclohexene)platinum(II)] (Hypothetical) Moderate increase in positive ellipticitySuggests an interaction occurs, but the resulting distortion may be less severe or of a different nature than cisplatin's, possibly due to the steric hindrance of the cyclohexene ligands.
Non-binding Control No significant changeIndicates no interaction with the DNA helix.

Once an interaction is confirmed, the next step is to characterize the types of adducts formed (e.g., monofunctional, intrastrand, interstrand crosslinks).

Key Experiment: Electrophoretic Mobility Shift Assay (EMSA)

  • Causality & Rationale: EMSA, or a gel shift assay, separates molecules based on their size, shape, and charge.[17] When a platinum complex binds to a DNA fragment (e.g., a linearized plasmid), it alters its conformation. Intrastrand crosslinks, like those formed by cisplatin, introduce a significant bend, causing the DNA to migrate faster through the gel (increased mobility).[7] Conversely, interstrand crosslinks can lead to slower migration. This technique provides a visual, qualitative assessment of the adducts formed.[18][19]

  • Protocol: Plasmid DNA Mobility Shift

    • DNA Preparation: Linearize a plasmid (e.g., pBR322) using a restriction enzyme. Purify the linearized DNA.

    • Platination Reaction: Incubate the linearized DNA (e.g., 1 µg) with varying concentrations of the test platinum complex and controls (cisplatin) at 37°C for 24 hours.

    • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in 1x TBE buffer at a constant voltage.

    • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Data Analysis: Compare the migration distance of the platinated DNA bands relative to the untreated DNA control.

  • Comparative Data Interpretation:

CompoundExpected Mobility ShiftInterpretation
Cisplatin Increased electrophoretic mobility (band moves further down the gel)Consistent with the formation of intrastrand crosslinks that shorten and bend the DNA molecule.[7]
Dichlorobis[chloro(cyclohexene)platinum(II)] (Hypothetical) Slight increase in mobility or no changeA less pronounced shift might indicate a lower frequency of intrastrand crosslinks or the formation of different, less distorting adducts.
Known Interstrand Crosslinker (e.g., BBR3464) Decreased electrophoretic mobility (band moves slower)Indicates the formation of interstrand crosslinks that create a bulkier, slower-moving structure.[3]

The final phase aims to identify the specific DNA sequences that the platinum complex targets.

Key Experiment: Enzymatic DNA Footprinting

  • Causality & Rationale: DNA footprinting is a high-resolution technique used to identify the specific binding sites of a molecule on a DNA sequence.[12] A DNA-cleaving agent, such as DNase I, which normally cuts DNA randomly, is inhibited from cleaving at and near the site where the platinum complex is bound.[20][21] When the resulting DNA fragments are separated by gel electrophoresis, the binding sites appear as a "footprint"—a gap in the ladder of bands.

G cluster_0 Mechanism of Action cluster_1 Cellular Response Activation Cellular Uptake & Aquation Binding Covalent Binding to DNA (N7 of Guanine) Activation->Binding Adducts Formation of DNA Adducts Binding->Adducts Distortion Helix Distortion (Bending, Unwinding) Adducts->Distortion Recognition Damage Recognition by Cellular Proteins Distortion->Recognition Apoptosis Inhibition of Replication/ Transcription Recognition->Apoptosis CellDeath Apoptosis Apoptosis->CellDeath

Caption: Generalized mechanism of action for Pt(II) anticancer drugs.

  • Protocol: DNase I Footprinting

    • Probe Preparation: Prepare a DNA fragment of known sequence (e.g., ~200 bp) and label one end with a radioactive (³²P) or fluorescent tag.

    • Binding Reaction: Incubate the labeled DNA probe with the test platinum complex for a set time to allow binding.

    • Enzymatic Digestion: Briefly treat the platinated DNA with a low concentration of DNase I, aiming for an average of one cut per DNA molecule.

    • Denaturation & Electrophoresis: Stop the reaction, denature the DNA to single strands, and run the samples on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment.

    • Visualization: Visualize the bands via autoradiography or fluorescence imaging.

    • Data Analysis: Identify the regions on the gel where bands are absent in the platinated sample compared to the control lane. These "footprints" correspond to the binding sites of the platinum complex.

  • Comparative Data Interpretation:

CompoundExpected Footprint LocationInterpretation
Cisplatin Clear footprints over 5'-GG and 5'-AG sequences.Confirms the known high affinity for adjacent purine residues, particularly guanine.[11]
Dichlorobis[chloro(cyclohexene)platinum(II)] (Hypothetical) Footprints may appear over different sequences (e.g., 5'-GNG) or show a weaker preference for 5'-GG sites.A change in sequence selectivity would be a significant finding, suggesting the cyclohexene ligands alter how the complex recognizes and binds to the DNA helix.[22]
Synthesizing the Evidence: A Comparative Summary

The data from all three experimental phases should be consolidated to build a complete mechanistic profile for the novel compound and compare it directly with established alternatives.

Comparative Performance Matrix

Experimental AssayCisplatin (Reference)Dichlorobis[chloro(cyclohexene)platinum(II)] (Hypothetical Data)Mechanistic Implication
CD Spectroscopy Strong increase in 275 nm bandModerate increase in 275 nm bandThe novel complex binds to DNA but induces a different or less severe conformational change.
EMSA Significant mobility increaseSlight mobility increaseThe novel complex forms fewer 1,2-intrastrand crosslinks or forms adducts that do not bend DNA as sharply.
DNA Footprinting Strong preference for 5'-GG and 5'-AGBroader sequence selectivity, with some binding at 5'-GNG sites.The bulky cyclohexene ligands may reduce the preference for adjacent guanines, potentially leading to a different biological response and circumventing some resistance mechanisms.[22]
Conclusion

Validating the DNA interaction mechanism of a novel platinum complex is a critical step in its preclinical development. The systematic, multi-phase approach detailed in this guide—moving from confirmation of binding to characterization of adduct type and finally to precise location—provides a robust framework for establishing a compound's mechanism of action. By comparing the experimental data for a new entity like Dichlorobis[chloro(cyclohexene)platinum(II)] against the well-defined profile of cisplatin, researchers can gain crucial insights into how structural modifications influence biological activity. This comparative analysis is essential for identifying promising candidates with potentially novel mechanisms capable of overcoming the limitations of current platinum-based therapies.

References

  • Platinum-based antineoplastic - Wikipedia. Wikipedia. [Link]

  • The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents. Frontiers in Pharmacology. [Link]

  • The interaction of cisplatin and analogues with DNA in reconstituted chromatin. PubMed. [Link]

  • Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. PubMed. [Link]

  • Platinum-based drugs for cancer therapy and anti-tumor strategies. National Center for Biotechnology Information (NCBI). [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Hindawi. [Link]

  • Cisplatin Analogues with an Increased Interaction with DNA: Prospects for Therapy. Bentham Science. [Link]

  • Exploring the DNA Binding Mechanisms of Platinum-Based Chemotherapeutic Agents: State of Art and Perspectives of the Candidates. Sciforum. [Link]

  • Platinum binding to DNA: Structural controls and consequences. ResearchGate. [Link]

  • Platinum - Massive Bio. Massive Bio. [Link]

  • Platinum-Based Chemotherapy: Uses, Effectiveness, Side Effects. Healthline. [Link]

  • Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. [Link]

  • Circular and Linear Dichroism of Drug-DNA Systems. Springer Nature Experiments. [Link]

  • Study of the interaction of DNA with cisplatin and other Pd(II) and Pt(II) complexes by atomic force microscopy. Nucleic Acids Research, Oxford Academic. [Link]

  • DNA-based drug interactions of cisplatin. PubMed. [Link]

  • New clues for platinum antitumor chemistry: Kinetically controlled metal binding to DNA. National Center for Biotechnology Information (NCBI). [Link]

  • Cisplatin 12. Modes of Action of Cisplatin. Chemistry LibreTexts. [Link]

  • The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tethered platinum diamine complexes and cisplatin. PubMed. [Link]

  • Studies of interaction of dichloro[eta2-dimethyl-(2-methylidene-cyclohexylmethyl)-amino]platinum(II) with DNA: effects on secondary and tertiary structures of DNA - cytotoxic assays on human cancer cell lines Capan 1 and A431. PubMed. [Link]

  • Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Nature Protocols. [Link]

  • The use of bidirectional transcription footprinting to detect platinum-DNA crosslinks by acridine-tetheredplatinum diamine complexes and cisplatin. Nucleic Acids Research, Oxford Academic. [Link]

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Center for Biotechnology Information (NCBI). [Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. MDPI. [Link]

  • Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements. National Center for Biotechnology Information (NCBI). [Link]

  • Drug—DNA Interactions. Springer Nature Experiments. [Link]

  • Circular Dichroism Spectroscopy in Drug Discovery and Biologics Development. American Pharmaceutical Review. [Link]

  • DNA Conformational Changes Induced by Its Interaction with Binuclear Platinum Complexes in Solution Indicate the Molecular Mechanism of Platinum Binding. MDPI. [Link]

  • Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. National Center for Biotechnology Information (NCBI). [Link]

  • What Can Electrochemical Methods Offer in Determining DNA–Drug Interactions? National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Characterisation of Fluorescent Novel Pt(II) Cyclometallated Complexes with Anticancer Activity. MDPI. [Link]

  • Binding Interaction of HMGB4 with Cisplatin-Modified DNA. National Center for Biotechnology Information (NCBI). [Link]

  • The synthesis and characterization of novel platinum(II) complexes containing bulky aromatic groups. Mount Allison University. [Link]

  • Electrophoretic mobility shift assays for protein-DNA complexes involved in DNA repair. PubMed. [Link]

  • Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair. National Center for Biotechnology Information (NCBI). [Link]

  • Electrophoretic Mobility Shift Assays for Protein–DNA Complexes Involved in DNA Repair. ResearchGate. [Link]

  • Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands. ACS Publications. [Link]

  • Electrophoretic mobility shift assay - Wikipedia. Wikipedia. [Link]

  • DNA interactions of pH-sensitive, antitumor bis(aminoalcohol)dichloroplatinum(II) complexes. PubMed. [Link]

  • Assessment of DNA binding of platinum-radiosensitizer complexes by inhibition of restriction enzymes. PubMed. [Link]

  • Nanopore Sequencing Accurately Identifies the Cisplatin Adduct on DNA. ACS Sensors. [Link]

  • DNA interaction of dioxycyclobutenedione-(1,2-cyclohexanediamine) platinum(II) complex with potential anticancer activity. PubMed. [Link]

  • Reevaluation of interaction of cis-dichloro(ethylenediamine)platinum(II) with DNA. PubMed. [Link]

  • Anticancer and DNA binding activities of platinum (IV) complexes; importance of leaving group departure rate. PubMed. [Link]

Sources

Comparative

A Head-to-Head Comparison of Dichlorobis[chloro(cyclohexene)platinum(II)] in Catalytic Reactions: A Guide for Researchers

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. This guide provides a comprehensive head-to-head comparison of Dichlorobis[chloro(cyclohexene)platinum(II)], a notable platinum(II) complex, against other common catalysts in three key catalytic transformations: hydrosilylation, hydrogenation, and cross-coupling reactions. By synthesizing technical data with field-proven insights, this document aims to empower you to make informed decisions in your synthetic endeavors.

Introduction to Dichlorobis[chloro(cyclohexene)platinum(II)] and Its Catalytic Profile

Dichlorobis[chloro(cyclohexene)platinum(II)], with the chemical formula [PtCl₂(C₆H₁₀)]₂, is a platinum(II) coordination complex. Its structure features a dimeric platinum core bridged by chloride ligands, with each platinum atom also coordinated to a cyclohexene molecule. This complex is valued in organometallic chemistry and catalysis for its relative stability and catalytic activity in various organic transformations.

This guide will delve into the performance of Dichlorobis[chloro(cyclohexene)platinum(II)] in comparison to established catalysts such as Karstedt's and Speier's catalysts in hydrosilylation, palladium on carbon (Pd/C) in hydrogenation, and palladium complexes in cross-coupling reactions.

Hydrosilylation: A Comparative Analysis

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. Platinum complexes are the most effective catalysts for this transformation.[1]

Catalyst Alternatives in Hydrosilylation:
  • Karstedt's Catalyst (Pt₂(dvtms)₃): A widely used homogeneous catalyst known for its high activity at low concentrations.[2]

  • Speier's Catalyst (H₂PtCl₆): One of the earliest and still relevant platinum catalysts for hydrosilylation.[1]

Performance Comparison:

While direct, quantitative head-to-head studies comparing Dichlorobis[chloro(cyclohexene)platinum(II)] with Karstedt's and Speier's catalysts under identical conditions are not extensively documented in publicly available literature, we can infer performance characteristics from related studies on platinum(II) olefin complexes. Generally, Pt(II) complexes like Dichlorobis[chloro(cyclohexene)platinum(II)] are considered effective pre-catalysts that can be activated in situ.

A study on the hydrosilylation of 1-octene with heptamethyltrisiloxane showed that certain N-heterocyclic carbene platinum(0) complexes exhibit higher conversion rates compared to the classic Karstedt's catalyst.[3] While not a direct comparison, this highlights the ongoing development of platinum catalysts with improved performance. Another study focusing on recoverable graphene-supported platinum catalysts reported a turnover frequency (TOF) of 4.8 x 10⁶ h⁻¹ for the hydrosilylation of 1-octene, which is comparable to the industrial benchmark Karstedt's catalyst (TOF of 5.2 x 10⁶ h⁻¹).[4]

Hydrosilylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reactants Charge Reactor: - Alkene - Silane Inert_Atmosphere->Reactants 1. Catalyst_Addition Add Catalyst Solution (e.g., in Toluene) Reactants->Catalyst_Addition 2. Heating Heat to Reaction Temperature Catalyst_Addition->Heating 3. Monitoring Monitor Progress (GC, NMR) Heating->Monitoring 4. Solvent_Removal Remove Solvent (in vacuo) Monitoring->Solvent_Removal 5. Purification Purify Product (Distillation/Chromatography) Solvent_Removal->Purification 6. Characterization Characterize Product (NMR, IR, MS) Purification->Characterization 7.

Experimental Protocol: Hydrosilylation of 1-Octene with Triethoxysilane

The following is a representative protocol for a hydrosilylation reaction using a platinum(II) pre-catalyst.

Materials:

  • 1-Octene

  • Triethoxysilane

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Anhydrous Toluene (solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, inert gas-flushed Schlenk flask equipped with a magnetic stir bar and a condenser, add 1-octene (1.0 eq) and anhydrous toluene.

  • Add triethoxysilane (1.1 eq) to the flask via syringe.

  • In a separate vial, dissolve a catalytic amount of Dichlorobis[chloro(cyclohexene)platinum(II)] (e.g., 10⁻⁴ to 10⁻⁵ mol % relative to the alkene) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

  • Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation to obtain the corresponding octyltriethoxysilane.

Hydrogenation: A Comparative Analysis

Catalytic hydrogenation is a fundamental reaction for the saturation of unsaturated carbon-carbon bonds. While palladium and nickel catalysts are widely used, platinum catalysts offer distinct advantages in certain applications.[5]

Catalyst Alternatives in Hydrogenation:
  • Palladium on Carbon (Pd/C): A highly common and effective heterogeneous catalyst for the hydrogenation of alkenes.[2]

  • Platinum(IV) Oxide (PtO₂, Adams' Catalyst): A widely used platinum pre-catalyst that is reduced in situ to form active platinum nanoparticles.[5]

  • Wilkinson's Catalyst ([RhCl(PPh₃)₃]): A homogeneous catalyst often used for the hydrogenation of alkenes.[6]

Performance Comparison:

Direct comparative studies of Dichlorobis[chloro(cyclohexene)platinum(II)] for hydrogenation are limited. However, studies on other platinum catalysts provide valuable insights. For instance, in the hydrogenation of cyclohexene, the catalytic performance of platinum nanoparticles is influenced by the support material. A study comparing platinum nanoparticles on different zeolite supports found that Pt-ZSM-5 exhibited the best performance, achieving 100% conversion of cyclohexene in 35 minutes at 60 °C and 5 atm of H₂.[7] Another study comparing single-atom platinum and palladium catalysts on a ceria support for cyclohexene hydrogenation found that the 5 wt% Pd/CeO₂ catalyst gave a slightly higher conversion (29%) than the 5 wt% Pt/CeO₂ catalyst (21%) under the tested conditions.[8][9]

Hydrogenation_Mechanism H2_Adsorption H2_Adsorption Alkene_Coordination Alkene_Coordination H2_Adsorption->Alkene_Coordination H_Insertion1 H_Insertion1 Alkene_Coordination->H_Insertion1 H_Insertion2 H_Insertion2 H_Insertion1->H_Insertion2 Alkane_Desorption Alkane_Desorption H_Insertion2->Alkane_Desorption Alkane_Desorption->H2_Adsorption Catalyst Regeneration

Experimental Protocol: Hydrogenation of Cyclohexene

The following protocol is a general procedure for the hydrogenation of an alkene using a platinum catalyst.

Materials:

  • Cyclohexene

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Parr Shaker or similar hydrogenation apparatus

Procedure:

  • In a pressure-resistant reaction vessel, dissolve cyclohexene (1.0 eq) in the chosen solvent.

  • Add a catalytic amount of Dichlorobis[chloro(cyclohexene)platinum(II)] to the vessel.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Flush the system with hydrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing the hydrogen uptake and/or by analyzing aliquots using GC.

  • Once the reaction is complete (no more hydrogen uptake), carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst (if heterogeneous) or proceed to solvent removal.

  • The product, cyclohexane, can be purified by distillation if necessary.

Cross-Coupling Reactions: A Realm Dominated by Palladium

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and are predominantly catalyzed by palladium complexes.[10][11] While platinum catalysts have been investigated for these transformations, their application is far less common due to generally lower catalytic activity compared to their palladium counterparts.

Catalyst Alternatives in Cross-Coupling:
  • Palladium(II) Acetate (Pd(OAc)₂): A common pre-catalyst for a wide range of cross-coupling reactions.[8]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A widely used Pd(0) catalyst.[7]

  • Palladacycles: A class of highly active palladium pre-catalysts.[12]

Performance of Platinum Catalysts:

The use of platinum complexes in Suzuki-Miyaura and Heck reactions is not as widespread as palladium. This is often attributed to the stronger platinum-carbon bonds, which can make the reductive elimination step of the catalytic cycle slower. However, research has shown that with appropriate ligand design, platinum catalysts can exhibit significant activity. For example, a study demonstrated that certain platinum complexes with π-acidic, ortho-metalated triaryl phosphite and phosphinite ligands show unexpectedly good activity in Suzuki biaryl coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add R¹-X PdII_Aryl R¹-Pd(II)L₂-X Ox_Add->PdII_Aryl Transmetal Transmetalation (Base) PdII_Aryl->Transmetal R²-B(OR)₂ PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Red_Elim Reductive Elimination PdII_Diaryl->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product R¹-R² Red_Elim->Product

Experimental Protocol: Suzuki-Miyaura Coupling (General for a Pt(II) Pre-catalyst)

This protocol outlines a general procedure that could be adapted for a platinum-catalyzed Suzuki-Miyaura coupling.

Materials:

  • Aryl Halide (e.g., Iodobenzene)

  • Arylboronic Acid (e.g., Phenylboronic Acid)

  • Dichlorobis[chloro(cyclohexene)platinum(II)]

  • Ligand (if required, e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Water

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), base (2.0-3.0 eq), Dichlorobis[chloro(cyclohexene)platinum(II)] (e.g., 1-5 mol %), and ligand (if used).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and water mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Dichlorobis[chloro(cyclohexene)platinum(II)] serves as a viable pre-catalyst for important organic transformations, particularly in hydrosilylation and hydrogenation. While it may not always surpass the most highly active, specialized catalysts like Karstedt's catalyst in every scenario, its stability and ease of handling present practical advantages.

The field of catalysis is continuously evolving, with a strong emphasis on developing more active, selective, and sustainable catalysts. Future research will likely focus on the synthesis of novel platinum complexes with tailored ligand architectures to enhance their catalytic performance and expand their applicability, including in the challenging domain of cross-coupling reactions. For researchers, a thorough evaluation of various catalysts, including Dichlorobis[chloro(cyclohexene)platinum(II)], against specific substrate and reaction condition requirements remains the most effective strategy for process optimization.

References

  • Hamdy, M. S., et al. (2022). Effect of Different Zeolite Supports on the Catalytic Behavior of Platinum Nanoparticles in Cyclohexene Hydrogenation Reaction.
  • Atran, A. A., & Hamdy, M. S. (2024). Hydrogenation of cyclohexene over single-atom Pt or Pd incorporated porous ceria nanoparticles under solvent-free conditions. RSC Publishing.[8][9]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions.
  • Frampton, M. B., & Zelisko, P. M. (2023). A comparative examination of platinum catalysts for the direct hydrosilylation of alkenoic acids. Canadian Journal of Chemistry.
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. (2014). Journal of Visualized Experiments.
  • Marciniec, B. (2020).
  • Catalytic Hydrogenation over Pl
  • Simply accessible platinum(ii) complexes enabling alkene hydrosilylation at ppm catalyst loadings. (2018).
  • Development of a Palladium-Catalyzed Carbonylative Coupling Strategy to 1,4-Diketones. (2016).
  • Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. (2013). RSC Advances.
  • Heck Reaction between Iodobenzene and Styrene a. (2012). ChemInform.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Platinum Catalysts for Suzuki Biaryl Coupling Reactions. (2001). Organic Letters.
  • Platinum catalyzed hydrosilylation reactions utilizing cyclodiene additives. (2016).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Heck reaction of iodobenzene with styrene under the microwave irradiation. (2017). AIP Conference Proceedings.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Karstedt's c
  • Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2023).
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • recoverable and Cost-effective Platinum Catalysts for Hydrosilylation applic
  • Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (2018).
  • The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. (2017).
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (2011). Journal of Applicable Chemistry.
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (2014).
  • (Dicyclopentadiene) platinum(II) dichloride: An efficient catalyst for the hydrosilylation reaction between alkenes and triethoxysilane. (2017). Polyhedron.
  • Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (2020). MDPI.
  • Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. (2003). Chemistry – A European Journal.
  • Study of Karstedt's Catalyst for Hydrosilylation of a Wide Variety of Functionalized Alkenes with Triethoxysilane and Trimethoxysilane. (2019).
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
  • User-Friendly Platinum Catalysts for the Highly Stereoselective Hydrosilylation of Alkynes and Alkenes. (2015). Chemistry – A European Journal.
  • Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides. (2020).
  • Hydrogenation of cyclohexene to form cyclohexane using Wilkinson's catalyst [RhCl(PPh3)3] is an example of ______. (2024). Testbook.
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2018).
  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... (2014).
  • Hydrogenation of Chlorobenzene to Cyclohexane over Colloidal Pt Nanocatalysts under Ambient Conditions. (2009). Environmental Science & Technology.
  • Cyclization/Hydrosilylation of Functionalized Dienes Catalyzed by a Cationic Palladium Phenanthroline Complex. (1999). The Journal of Organic Chemistry.
  • Cyclization/hydrosilylation of functionalized dienes catalyzed by a cationic palladium phenanthroline complex. (1999). Scholars@Duke.

Sources

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of Dichlorobis[chloro(cyclohexene)platinum(II)]

This document provides a comprehensive, step-by-step protocol for the proper disposal of Dichlorobis[chloro(cyclohexene)platinum(II)], a specialized organometallic compound. Adherence to these procedures is critical not...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of Dichlorobis[chloro(cyclohexene)platinum(II)], a specialized organometallic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to foster a deep understanding of the principles of safe chemical waste management.

Hazard Identification and Risk Assessment

Dichlorobis[chloro(cyclohexene)platinum(II)], like many platinum coordination complexes, presents a multi-faceted risk profile that necessitates careful handling.[1] Understanding these hazards is the foundational step in mitigating risk.

Toxicological Profile: Platinum-containing compounds are known for their potential to cause sensitization, particularly respiratory and skin sensitization, upon repeated exposure.[2][3] Inhalation of dusts can trigger asthmatic symptoms.[3] Furthermore, some platinum compounds have been identified as having limited evidence of carcinogenic effects.[2] The primary routes of occupational exposure are inhalation and skin contact.[2][3] Systemic toxicity, particularly nephrotoxicity (kidney damage), is a known risk associated with platinum-based compounds used in therapeutic settings.[3]

Chemical Reactivity: This compound should be considered stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents.[2] Contact with such agents could lead to a vigorous reaction and should be strictly avoided in waste streams.[2]

Environmental Hazard: Platinum compounds can be harmful to aquatic organisms.[2] Therefore, it is imperative that this chemical and its containers are prevented from entering drains, soil, or waterways.[2]

Hazard Class Description GHS Pictogram Precautionary Action
Skin Sensitization May cause an allergic skin reaction.[2]Wear protective gloves and clothing. Wash skin thoroughly after handling.[4]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]हेल्थ हज़ार्डAvoid breathing dust. Use in a well-ventilated area or with respiratory protection.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation.[5]Wear eye/face protection.[4]
Hazardous to the Aquatic Environment Harmful to aquatic life.[2]Avoid release to the environment.
Potential Carcinogen Limited evidence of a carcinogenic effect.[2][7]हेल्थ हज़ार्डMinimize exposure through all routes.

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is generated. A "Hierarchy of Controls" approach prioritizes waste reduction.[2]

  • Reduction: Procure and use the minimum quantity of Dichlorobis[chloro(cyclohexene)platinum(II)] necessary for your experimental needs.

  • Reuse/Recycling: Due to the high value of platinum, dedicated precious metal recovery is the preferred ultimate destination for this waste.[8][9] While your lab may not perform the recovery, your disposal vendor will. Proper segregation ensures the economic feasibility of this process.[8] Do not contaminate platinum waste with other metals or waste streams, as this complicates the recovery process.[10]

  • Disposal: This should be the final option after all other avenues are exhausted.[2]

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks of exposure during handling and disposal, a combination of engineering controls and PPE is mandatory.

Engineering Controls:

  • Fume Hood: All handling of Dichlorobis[chloro(cyclohexene)platinum(II)], including weighing the solid and preparing it for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][5]

  • Hand Protection: Wear nitrile gloves. Given the risk of sensitization, double-gloving is recommended. Dispose of gloves immediately after handling the compound.[12]

  • Body Protection: A fully fastened lab coat is required.[5]

  • Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 or higher-rated particulate respirator should be worn.[2]

Step-by-Step Waste Segregation & Collection Protocol

Proper segregation is the most critical step in the disposal process. Platinum-containing waste is classified as a heavy metal hazardous waste and must be kept separate from other waste streams.[10][13][14]

Step 1: Designate a Waste Container

  • Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[15]

  • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid.[10][15]

  • The container must be in good condition, free from cracks or leaks.[15]

Step 2: Label the Container

  • Immediately label the container as "Hazardous Waste."[15]

  • Clearly list all constituents, including "Dichlorobis[chloro(cyclohexene)platinum(II)]" and any solvents or other chemicals it may be mixed with. Do not use abbreviations.[10][15]

  • Indicate the approximate percentages of each component.

  • Add the appropriate hazard warnings (e.g., "Toxic," "Sensitizer").

Step 3: Accumulating Solid Waste

  • Grossly Contaminated Items: Any items with visible powder residue (e.g., weigh boats, spatulas, contaminated paper towels) should be placed directly into the designated solid waste container.[10]

  • Contaminated Sharps: Needles, razor blades, or other sharps contaminated with the compound must be placed in a dedicated, puncture-proof heavy metal sharps container, which is then placed inside the main solid waste container or managed separately according to institutional policy.[10] Do not mix these with regular or biohazardous sharps.

  • Contaminated PPE: Gloves, disposable lab coats, and other PPE should be placed in a sealed, labeled bag (e.g., a zip-top bag) and then into the solid waste container to minimize dust exposure upon opening.[10]

Step 4: Accumulating Liquid Waste

  • If the compound is dissolved in a solvent, this liquid waste must be collected in a separate, dedicated liquid hazardous waste container.

  • Never mix incompatible waste streams. For example, do not mix a flammable solvent solution with an oxidizing acid.

  • The liquid waste container must be clearly labeled with all chemical components and their concentrations.

  • Keep the container in secondary containment to prevent spills.[15]

Step 5: Storage and Disposal

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[15]

  • Store the container in a designated satellite accumulation area within your lab, away from incompatible materials.

  • Once the container is full or you have finished the project, arrange for a pickup from your institution's EHS department or licensed hazardous waste disposal contractor.[4][15]

Disposal Workflow Diagram

G cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start Waste Generation Dichlorobis[chloro(cyclohexene)platinum(II)] solid_waste Contaminated Solids (Gloves, Weigh Boats, Wipes) start->solid_waste Solid Residue liquid_waste Solutions Containing Platinum Complex start->liquid_waste In Solution solid_container Designated Solid Heavy Metal Waste Container (Labeled) solid_waste->solid_container sharps_waste Contaminated Sharps (Needles, Blades) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container sharps_container->solid_container ehs_pickup Store in Satellite Accumulation Area Request EHS Pickup solid_container->ehs_pickup liquid_container Designated Liquid Heavy Metal Waste Container (Labeled, in Secondary Containment) liquid_waste->liquid_container liquid_container->ehs_pickup

Caption: Workflow for segregating and containerizing platinum compound waste.

Emergency Procedures

In the event of a spill or personnel exposure, immediate and correct action is crucial.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation or sensitization symptoms develop.[4][5]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If they feel unwell or have difficulty breathing, call for emergency medical assistance.[5]

Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Use dry cleanup procedures; do not use water.[2]

    • Gently cover the spill with an absorbent material to avoid generating dust.

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into the designated solid hazardous waste container.[2]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container.

  • Major Spill (or any spill outside a fume hood):

    • Alert personnel in the area and evacuate immediately.[2]

    • Restrict access to the area.

    • Contact your institution's EHS emergency line for assistance from trained responders.[2]

    • Do not attempt to clean up a large spill or a spill that has created significant airborne dust without proper training and respiratory protection.

References

  • MIT Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • London Chemicals & Resources Limited. (2023, May 11). Platinum Waste. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Carnegie Mellon University Environmental Health & Safety. (n.d.). Hazardous Waste Guidelines. Retrieved from [Link]

  • NurdRage. (2016, September 10). Platinum Recovery from Laboratory Chemical Waste (pt 1). YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Platinum - Safety Data Sheet. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Platinum Coordination Complexes. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II). Retrieved from [Link]

  • WikEM. (2019). Platinum toxicity. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Dichlorobis[chloro(cyclohexene)platinum(II)

A Researcher's Guide to Handling Dichlorobis[chloro(cyclohexene)platinum(II)] This guide provides essential safety protocols and operational directives for laboratory professionals working with Dichlorobis[chloro(cyclohe...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling Dichlorobis[chloro(cyclohexene)platinum(II)]

This guide provides essential safety protocols and operational directives for laboratory professionals working with Dichlorobis[chloro(cyclohexene)platinum(II)]. Our focus is to deliver field-proven insights that extend beyond basic data, ensuring both your safety and the integrity of your research.

A Note on Nomenclature: The compound name provided, "Dichlorobis[chloro(cyclohexene)platinum(II)]", is chemically ambiguous. This guide will proceed under the assumption that the intended compound is the common platinum dimer, Di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II) , with the linear formula [PtCl2(C6H10)]2 and CAS Number 12176-53-3. This beige powder is a crucial reagent in organometallic chemistry, and its safe handling is paramount.

Part 1: Hazard Assessment - Understanding the "Why"

Effective safety protocols are built on a foundational understanding of the risks. For platinum-containing compounds, the primary concern is not acute toxicity in the traditional sense, but the insidious and permanent risk of sensitization.

The Primary Threat: Platinum Salt Sensitization (Platinosis)

Complex halogenated platinum salts are among the most potent respiratory and skin sensitizers known in occupational medicine.[1] Exposure can lead to an allergic-like condition called platinosis , which can develop over months or even years of exposure.[1][2]

Key Characteristics of Platinosis:

  • Irreversible Sensitization: Once an individual is sensitized, even minuscule exposure can trigger a severe reaction. The effects are permanent.[1]

  • Symptoms: Manifestations include asthma, shortness of breath (dyspnea), dermatitis, conjunctivitis (eye irritation), and rhinitis (runny nose).[1][2][3]

  • Routes of Exposure: The primary routes of concern are inhalation of dust and direct skin contact.[2][4]

It is a critical point of laboratory safety culture to understand that there is no "safe" level of exposure for a sensitized individual. Therefore, the core of our handling protocol is based on an absolute minimization of exposure through a multi-layered defense system.

Hazard Summary Table:

Hazard TypeDescriptionGHS Hazard Statements
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]H334
Skin Sensitization May cause an allergic skin reaction.[5]H317
Skin Irritation Causes skin irritation.[5]H315
Eye Irritation Causes serious eye irritation.[5]H319
Respiratory Irritation May cause respiratory irritation.[5]H335

Part 2: The Hierarchy of Controls - A Multi-Layered Defense

We will implement a defense-in-depth strategy, prioritizing engineering controls and supplementing them with rigorous personal protective equipment (PPE) protocols.

Engineering Controls: Your First and Best Line of Defense

PPE is the last line of defense, not the first. All handling of Dichlorobis[chloro(cyclohexene)platinum(II)] powder must be performed within a certified and properly functioning chemical fume hood.

  • Fume Hood: A fume hood is mandatory to control airborne particles and prevent inhalation.[6][7] Ensure the sash is kept as low as possible.

  • Ventilation: The laboratory should have adequate general ventilation to support the fume hood's function.[6]

  • Designated Area: All work with this compound should be restricted to a designated area within the fume hood to prevent cross-contamination.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of preference but a requirement based on the specific hazards of platinum salts.

  • Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374.[8]

    • Type: Nitrile gloves are a common choice. For extended work, consider double-gloving or using thicker, long-sleeved rubber gloves.[9][10]

    • Practice: Always inspect gloves for tears or punctures before use. Remove and dispose of gloves immediately after handling the compound, washing hands thoroughly afterward.[7][11]

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety goggles with side shields are required to protect against splashes and airborne particles.[6][8]

    • Recommended: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Body Protection:

    • Standard: A buttoned, long-sleeved laboratory coat is mandatory.

    • Enhanced: For increased protection, especially during weighing or transfer operations, consider a disposable coverall worn over standard lab attire.[9][10]

  • Respiratory Protection:

    • Under Normal Conditions: When handled exclusively within a certified fume hood, respiratory protection may not be required.

    • Emergency or Maintenance: If there is a risk of exposure outside of a fume hood (e.g., major spill, maintenance), a NIOSH-approved respirator is essential. A full-facepiece respirator with N100, R100, or P100 filters is recommended for these scenarios.[4]

PPE Selection Workflow

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Protocol start Task: Handling [PtCl2(C6H10)]2 engineering_check Is work performed inside a certified chemical fume hood? start->engineering_check ppe_standard Standard PPE: - Nitrile Gloves (Double Recommended) - Safety Goggles - Lab Coat engineering_check->ppe_standard  Yes   respirator CRITICAL: Stop work immediately. Don NIOSH-approved respirator (e.g., N100/P100). Re-evaluate procedure. engineering_check->respirator  No   ppe_enhanced Enhanced PPE: - Add Face Shield - Consider Disposable Coverall ppe_standard->ppe_enhanced Risk of Splash or large quantity?

Caption: PPE selection logic for handling the platinum compound.

Part 3: Operational and Disposal Plans

Meticulous planning of your workflow from acquisition to disposal is a non-negotiable aspect of laboratory safety.

Standard Operating Procedure (SOP) for Handling
  • Preparation:

    • Ensure the fume hood is operational and the work area is decontaminated.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

    • Don all required PPE as outlined in Part 2.

  • Weighing and Transfer:

    • Perform all weighing operations inside the fume hood. Using an anti-static weigh boat can help minimize dust generation.

    • Open the container slowly to avoid creating airborne dust.

    • Use a dedicated spatula to transfer the powder. Avoid scooping actions that could aerosolize the material.

    • Close the primary container immediately after use.

  • Post-Handling:

    • Carefully clean all equipment used. Non-disposable items should be rinsed inside the fume hood, with the rinsate collected as hazardous waste.

    • Wipe down the work surface in the fume hood with a suitable decontaminating solution.

    • Doff PPE carefully, avoiding contact between contaminated outer surfaces and your skin. Dispose of single-use items in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

Platinum-containing waste is classified as hazardous and must be handled according to local, state, and federal regulations.[12][13]

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, etc.) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

    • Liquid Waste: Any solutions or rinsates containing the platinum compound must be collected in a separate, sealed, and labeled hazardous waste container for liquids.

    • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Labeling: All waste containers must be labeled with:

    • "Hazardous Waste"

    • The full chemical name: "Di(µ-chloro)dichlorobis(cyclohexene)diplatinum(II) Waste"

    • The associated hazards (e.g., "Toxic," "Sensitizer").

  • Disposal: Do not dispose of this material down the drain or in regular trash.[12] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[14]

Part 4: Emergency Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4][17] Seek immediate medical attention.

  • Spill Response:

    • Minor Spill (inside fume hood):

      • Ensure proper PPE is worn.

      • Carefully sweep or vacuum up the material using a HEPA-filtered vacuum. Avoid generating dust.[6]

      • Place the collected material and cleanup supplies into a sealed hazardous waste container.

      • Decontaminate the area.

    • Major Spill (outside fume hood):

      • Evacuate the immediate area.

      • Alert others and your supervisor.

      • Contact your institution's EHS or emergency response team.

      • Do not attempt to clean up a major spill without proper training and respiratory protection.

Spill Response Workflow

Spill_Response cluster_spill Emergency Spill Response start Spill Occurs location_check Is spill contained within fume hood? start->location_check minor_spill Minor Spill Protocol: 1. Wear full PPE. 2. Gently sweep/vacuum up solid. 3. Place in sealed waste container. 4. Decontaminate area. location_check->minor_spill  Yes   major_spill Major Spill Protocol: 1. EVACUATE immediate area. 2. Alert others & Supervisor. 3. Contact EHS/Emergency Response. 4. DO NOT attempt cleanup alone. location_check->major_spill  No  

Caption: Decision workflow for responding to a chemical spill.

References

  • Parrot, J., Hébert, R., Saindelle, A., & Ruff, F. (1969). Platinum and platinosis. Allergy and histamine release due to some platinum salts. Archives of Environmental Health: An International Journal, 19(5), 685-691. [Link]

  • Grokipedia. (n.d.). Platinosis. Retrieved from Grokipedia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Platinum. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt). [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Platinum(iv) oxide monohydrate, 99.9%. [Link]

  • Lee, K., & Lee, K. (2021). Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum. PubMed. [Link]

  • Specialty Metals Smelters and Refiners. (2023). Is It Dangerous to Recycle Platinum Scrap?[Link]

  • Lee, K., & Lee, K. (2021). Effectiveness of Personal Protective Equipment in Reducing Skin Exposure to Soluble Platinum. ResearchGate. [Link]

  • BuyIsotope. (n.d.). platinum-198 metal-powder safety data sheet. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Platinum wire. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Platinum 98,2-98,7 %. [Link]

  • SD Fine-Chem. (n.d.). PLATINUM METAL POWDER Safety Data Sheet. [Link]

  • Roberts, A. E. (1951). Platinosis. A Five-Year Study of the Effects of Soluble Platinum Salts on Employees in a Platinum Laboratory and Refinery. CABI Digital Library. [Link]

  • Purdue Physics Department. (n.d.). platinum metal Safety Data Sheet. [Link]

  • ScrapConnect. (n.d.). Safety Data Sheet. [Link]

  • Parrot, J., Hébert, R., & Ruff, F. (1969). Platinum and platinosis. Allergy and histamine release due to some platinum salts. Semantic Scholar. [Link]

  • [Prevention of acute respiratory platinosis]. (1991). PubMed. [Link]

  • American Elements. (n.d.). Di(mu-chloro)dichlorobis(cyclohexene)diplatinum(II) Safety Information. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: Lindane. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.